11-Hydroxy-N-methyldesloratadine
描述
Structure
3D Structure
属性
IUPAC Name |
13-chloro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLLZISLOQPUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119015 | |
| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38089-93-9 | |
| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38089-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hydroxy-N-methyldesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038089939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-11-(1-methyl-piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-HYDROXY-N-METHYLDESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN2MM460T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-depth Technical Guide to 11-Hydroxy-N-methyldesloratadine: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of 11-Hydroxy-N-methyldesloratadine, a significant metabolite and impurity of the widely-used second-generation antihistamines, loratadine and desloratadine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to this compound.
Introduction: The Significance of a Metabolite
11-Hydroxy-N-methyldesloratadine, identified as a USP-related compound D for loratadine, represents a hydroxylated derivative formed during the metabolism of its parent drugs.[1][2] While loratadine is a prodrug that is rapidly metabolized to its active form, desloratadine, both compounds undergo further biotransformation, including hydroxylation, by cytochrome P450 enzymes.[3][4][5] Understanding the structure and properties of metabolites like 11-Hydroxy-N-methyldesloratadine is crucial for a complete pharmacological and toxicological profile of the parent drug.
Chemical Structure and Physicochemical Properties
The precise chemical identity of 11-Hydroxy-N-methyldesloratadine is essential for its synthesis, analysis, and the interpretation of its biological activity.
IUPAC Name: 8-Chloro-5,6-dihydro-11-hydroxy-11-(1-methylpiperidin-4-yl)-11H-benzo[6][7]cyclohepta[1,2-b]pyridine[1]
Synonyms: 11-Hydroxy N-Methyl Dihydrodesloratadine, Loratadine Hydroxy Deacyl Analog[1]
CAS Number: 38089-93-9[1][8][9]
Molecular Formula: C₂₀H₂₃ClN₂O[1][2]
Molecular Weight: 342.86 g/mol [2][8]
Chemical Structure:
The structure consists of a tricyclic benzocycloheptapyridine core, characteristic of desloratadine, with the addition of a hydroxyl group at the 11-position and a methyl group on the piperidine nitrogen.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 342.86 g/mol | [2][8] |
| Molecular Formula | C₂₀H₂₃ClN₂O | [1][2] |
| CAS Number | 38089-93-9 | [1][8][9] |
| InChI | 1S/C20H23ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3 | [9] |
| Calculated LogP | 2.08 | [10] |
| Calculated Polar Surface Area | 36.36 Ų | [10] |
| Solubility | Loratadine (parent compound) is practically insoluble in water, but soluble in acetone, alcohol, and chloroform.[11][12] The hydroxyl group in 11-Hydroxy-N-methyldesloratadine may slightly increase its aqueous solubility compared to N-methyldesloratadine. |
Pharmacology and Metabolism
The pharmacological activity of 11-Hydroxy-N-methyldesloratadine is presumed to be related to its structural similarity to desloratadine, a potent and selective peripheral histamine H1 receptor antagonist.[13] However, specific binding affinity data for this metabolite is not extensively documented.
Metabolic Pathway
Loratadine undergoes extensive first-pass metabolism, primarily through cytochrome P450 enzymes, to form its major active metabolite, desloratadine.[3][4][5] Both loratadine and desloratadine are further metabolized, with hydroxylation being a key pathway.[3][14] The formation of 11-Hydroxy-N-methyldesloratadine likely proceeds from N-methyldesloratadine, an impurity and potential metabolite, through hydroxylation at the 11-position of the tricyclic ring system.
Caption: Proposed metabolic pathway to 11-Hydroxy-N-methyldesloratadine.
Synthesis and Analysis
The synthesis and analytical quantification of 11-Hydroxy-N-methyldesloratadine are critical for its use as a reference standard in pharmaceutical quality control.
Synthesis
Analytical Methodology: Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of loratadine and its metabolites in biological matrices.[17][18][19] The following protocol is a representative method that can be adapted and validated for the quantification of 11-Hydroxy-N-methyldesloratadine.
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation (Plasma):
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact mass transitions would need to be determined through infusion of a pure standard.
-
Caption: General workflow for the LC-MS/MS analysis of 11-Hydroxy-N-methyldesloratadine.
Conclusion
11-Hydroxy-N-methyldesloratadine is a relevant molecule in the context of loratadine and desloratadine pharmacology and quality control. While detailed, publicly available data on its specific properties and activities are limited, this guide provides a foundational understanding based on its chemical structure and the well-documented characteristics of its parent compounds. Further research into the specific pharmacological and toxicological profile of this metabolite is warranted to fully elucidate its role in the overall effects of loratadine and desloratadine.
References
- Ghosal, A., Gupta, S., Ramanathan, R., Yuan, Y., Lu, X., Su, A. D., Alvarez, N., Zbaida, S., Chowdhury, S. K., & Alton, K. B. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug metabolism letters, 3(3), 162–170.
-
PubMed. (n.d.). Metabolism of loratadine and further characterization of its in vitro metabolites. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolism of loratadine and further characterization of its in vitro metabolites. Retrieved January 21, 2026, from [Link]
- Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005).
- Barecki, M. E., Wicke, K., & Glue, P. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes.
-
Semantic Scholar. (n.d.). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Retrieved January 21, 2026, from [Link]
- El-Sherbiny, D. T., El-Wasseef, D. R., Abu-El-Ezz, S. F., & El-Ashry, S. M. (2014). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central journal, 8, 13.
- Rao, R. N., Kumar, A. V., & Narsimha, R. (2003). Impurity profile study of loratadine. Journal of pharmaceutical and biomedical analysis, 32(3), 435–444.
- Sravanthi, V., & Babu, C. K. (2014). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.
-
ResearchGate. (n.d.). Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection. Retrieved January 21, 2026, from [Link]
- Zhang, Y., Chen, Y., Zhang, Y., & Li, H. (2022). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Journal of Analytical Methods in Chemistry, 2022, 1-10.
-
Pharmaffiliates. (n.d.). Loratadine-impurities. Retrieved January 21, 2026, from [Link]
- Heshitha, P., & Annapurna, M. M. (2023). A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific Pharmaceutical Sciences, 7(12), 10-14.
-
SynZeal. (n.d.). Loratadine Impurities. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Loratadine. Retrieved January 21, 2026, from [Link]
- de Graaf, C., Lenselink, E. B., Beuming, T., & IJzerman, A. P. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of medicinal chemistry, 62(15), 7174–7186.
-
Pharmaffiliates. (n.d.). CAS No : 38089-93-9 | Product Name : 11-Hydroxy-N-methyl Dihydro Loratadine. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (n.d.). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Retrieved January 21, 2026, from [Link]
-
SynZeal. (n.d.). Loratadine Hydroxy Deacyl Analog (USP). Retrieved January 21, 2026, from [Link]
-
Pharmacompass. (n.d.). CAS 38089-93-9. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN103784446A - Loratadine composition.
- Simons, F. E. (2009). H1 antihistamines: current status and future directions.
-
Wyzant. (n.d.). What are some chemical properties of loratadine? What are some physical properties of loratadine?. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Report: A comparative study of loratidine physiochemical properties from different brands. Retrieved January 21, 2026, from [Link]
- Tashiro, M., Sakurada, Y., Iwabuchi, K., Mochizuki, H., Funaki, Y., Kato, M., ... & Yanai, K. (2011). Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio. Human psychopharmacology, 26(2), 133–139.
-
PubChem. (n.d.). 8-Chloro-11-(1-methyl-piperidin-4-yl)-6,11-dihydro-5hbenzo(5,6)cyclohepta(1,2-b)pyridin-11-ol. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 8-Chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-one. Retrieved January 21, 2026, from [Link]
Sources
- 1. Loratadine Hydroxy Deacyl Analog (USP) | 38089-93-9 | SynZeal [synzeal.com]
- 2. 11-Hydroxy-N-methyl Dihydro Loratadine | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 11-Hydroxy-N-methyl Dihydro Loratadine | 38089-93-9 [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Loratadine | 79794-75-5 [chemicalbook.com]
- 12. wyzant.com [wyzant.com]
- 13. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the In Vitro Metabolism of Desloratadine to 3-Hydroxydesloratadine
Introduction: A Paradigm Shift in Understanding Desloratadine Metabolism
Desloratadine, a potent, non-sedating, long-acting tricyclic H1-antihistamine, is the major active metabolite of loratadine.[1][2] For years, the precise enzymatic pathway leading to its major human metabolite, 3-hydroxydesloratadine, remained an enigma, proving difficult to replicate in conventional in vitro systems.[2][3] This guide illuminates the novel and complex multi-step mechanism responsible for this critical biotransformation, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the nuanced interplay of Phase I and Phase II enzymes, detail robust experimental protocols for recapitulating this pathway in vitro, and offer insights into the analytical methodologies required for accurate quantification. It is important to note that while the topic specified "11-Hydroxy-N-methyldesloratadine," the predominant and scientifically documented major active hydroxylated metabolite is 3-hydroxydesloratadine, which will be the focus of this guide.
The Core Mechanism: An Unconventional Two-Enzyme System
The formation of 3-hydroxydesloratadine is not a straightforward cytochrome P450 (CYP) mediated oxidation as initially presumed. Instead, it involves a sophisticated and sequential interplay between a Phase II enzyme, UDP-glucuronosyltransferase 2B10 (UGT2B10), and a Phase I enzyme, Cytochrome P450 2C8 (CYP2C8).[1][2] This discovery solved a long-standing mystery in drug metabolism, highlighting the necessity of using integrated and physiologically relevant in vitro systems.
The established pathway is as follows:
-
N-Glucuronidation by UGT2B10: The process initiates with the glucuronidation of desloratadine at its tertiary amine, a reaction catalyzed specifically by UGT2B10.[1][2]
-
3-Hydroxylation by CYP2C8: The resulting desloratadine-N-glucuronide then serves as a substrate for CYP2C8, which hydroxylates the molecule at the 3-position.[1][2]
-
Deconjugation: The final step is a rapid, non-enzymatic hydrolysis of the N-glucuronide, yielding the stable 3-hydroxydesloratadine metabolite.[1]
This obligatory initial glucuronidation step was the key reason why traditional in vitro systems, such as human liver microsomes (HLM) fortified only with the CYP cofactor NADPH, failed to produce the metabolite.[2][3] The successful in vitro generation of 3-hydroxydesloratadine requires a system containing both UGT and CYP enzymes and their respective cofactors, UDP-glucuronic acid (UDPGA) and NADPH.[2]
Metabolic Pathway Diagram
Caption: Metabolic pathway of desloratadine to 3-hydroxydesloratadine.
Experimental Design: Selecting the Appropriate In Vitro System
The choice of the in vitro model is paramount for successfully studying the formation of 3-hydroxydesloratadine. The system must possess competent Phase I and Phase II enzymatic activities.
| In Vitro System | Advantages | Disadvantages | Relevance to Desloratadine |
| Cryopreserved Human Hepatocytes (CHH) | Gold standard; contains a full complement of Phase I & II enzymes and transporters.[4][5] | Higher cost, donor variability, limited availability.[5] | Optimal System. Successfully demonstrated the formation of 3-hydroxydesloratadine.[2][3] |
| Human Liver Microsomes (HLM) | High concentration of CYP and UGT enzymes, cost-effective, suitable for high-throughput screening.[4][6][7] | Lacks cytosolic enzymes and transporters; requires addition of cofactors.[5] | Suitable with modification. Requires fortification with both NADPH and UDPGA to facilitate the sequential reaction.[2] |
| Human Liver S9 Fraction | Contains both microsomal and cytosolic enzymes.[8][9] | Lower concentration of specific enzymes compared to microsomes. | Suitable with modification. Requires fortification with both NADPH and UDPGA.[2] |
| Recombinant Enzymes (rUGT2B10 & rCYP2C8) | Allows for precise identification of specific enzyme involvement (reaction phenotyping).[10][11][12] | Lacks the complete cellular environment and potential for enzyme-enzyme interactions. | Essential for Mechanistic Confirmation. Used to definitively prove the roles of UGT2B10 and CYP2C8.[2] |
Causality Behind Experimental Choice: Cryopreserved human hepatocytes are the most physiologically relevant choice as they contain the necessary enzymes and cofactors in their natural cellular arrangement.[4] However, for cost-effectiveness and higher throughput, Human Liver Microsomes (HLM) are an excellent alternative, provided they are correctly fortified with both NADPH and UDPGA, a crucial detail for this specific metabolic pathway.[2]
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for in vitro drug metabolism studies and specific findings related to desloratadine.[2][8][9]
Protocol 1: 3-Hydroxydesloratadine Formation in Human Liver Microsomes (HLM)
This protocol is designed to determine the formation of the metabolite in a subcellular fraction.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
- Desloratadine Stock Solution: 10 mM in DMSO. Prepare serial dilutions to achieve final incubation concentrations (e.g., 0.1 - 10 µM).
- Cofactor Solution (fortified): Prepare a solution in phosphate buffer to achieve final concentrations of 1 mM NADPH and 2 mM UDPGA.
- HLM Suspension: Thaw pooled HLM on ice and dilute in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
2. Incubation Procedure:
- Pre-warm a shaking water bath to 37°C.
- In a microcentrifuge tube, add the HLM suspension and desloratadine working solution. Pre-incubate for 5 minutes at 37°C.
- Initiate the reaction by adding the fortified cofactor solution. The final incubation volume is typically 200 µL.
- Self-Validating Controls:
- No Cofactor Control: Replace the cofactor solution with phosphate buffer.
- No HLM Control: Replace the HLM suspension with phosphate buffer.
- Time-Zero Control: Add the stopping solution immediately after adding the cofactor solution.
- Incubate for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.
3. Reaction Termination and Sample Preparation:
- Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated desloratadine or another suitable compound).[13][14]
- Vortex vigorously to precipitate proteins.
- Centrifuge at >10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube or a 96-well plate for analysis. Evaporate the solvent under nitrogen and reconstitute in mobile phase if necessary.[15]
Protocol 2: Reaction Phenotyping using Chemical Inhibition in Cryopreserved Human Hepatocytes (CHH)
This protocol aims to confirm the identity of the enzymes responsible for metabolism.
1. Reagent and Cell Preparation:
- Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-6 hours).
- Desloratadine Dosing Solution: Prepare in incubation medium at desired concentrations.
- Inhibitor Stock Solutions: Prepare concentrated stocks of selective inhibitors in a suitable solvent (e.g., DMSO).
- CYP2C8 Inhibitor: Gemfibrozil glucuronide (potent) or Montelukast.[2]
- UGT2B10 Inhibitor: Nicotine.[1]
- Pan-CYP Inhibitor: 1-Aminobenzotriazole (1-ABT).[2]
2. Incubation Procedure:
- Aspirate the plating medium from the hepatocytes and replace it with fresh, pre-warmed incubation medium.
- Add the chemical inhibitor to the appropriate wells and pre-incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Control Wells: Include a vehicle control (solvent only) for each inhibitor.
- Initiate the metabolic reaction by adding the desloratadine dosing solution.
- Incubate for a defined period (e.g., 2-4 hours) at 37°C.
3. Sample Collection and Analysis:
- At the end of the incubation, collect the medium from each well.
- Perform sample preparation as described in Protocol 1 (protein precipitation).
- Analyze the supernatant for the formation of 3-hydroxydesloratadine using LC-MS/MS. The percentage of inhibition is calculated by comparing metabolite formation in the presence and absence of the inhibitor.
Experimental Workflow Diagram
Caption: A typical workflow for an in vitro metabolism experiment.
Analytical Methodology: LC-MS/MS for Sensitive Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in biological matrices due to its high sensitivity and specificity.[13][15][16]
Key Parameters for Method Development:
-
Chromatography: A C18 reverse-phase column is typically used.[15] Gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate with 0.2% formic acid) and an organic component (e.g., methanol or acetonitrile) provides good separation.[15]
-
Mass Spectrometry: The analysis is performed in positive ion electrospray (ESI+) mode using Multiple Reaction Monitoring (MRM).[15]
-
Quantification: Calibration curves are generated using known concentrations of analytical standards, and the concentration in unknown samples is determined relative to the internal standard.[16] Linearity is typically achieved in the range of 0.05 to 6.0 ng/mL.[16]
Quantitative Data Summary
The following table summarizes key quantitative findings from in vitro studies on desloratadine metabolism.
| Parameter | Value | In Vitro System | Significance | Reference |
| Km (3-OH-desloratadine formation) | 1.6 µM | Cryopreserved Human Hepatocytes | Reflects the substrate concentration at half-maximal velocity of the overall pathway. | [2] |
| Vmax (3-OH-desloratadine formation) | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes | Indicates the maximum rate of metabolite formation in an intact cell system. | [2] |
| Inhibition by Gemfibrozil Glucuronide | 91% | Cryopreserved Human Hepatocytes | Confirms the critical role of CYP2C8 in the hydroxylation step. | [2] |
| Inhibition by 1-Aminobenzotriazole | 98% | Cryopreserved Human Hepatocytes | Demonstrates that the hydroxylation is P450-dependent. | [2] |
| Desloratadine Ki (UGT2B10 inhibition) | 1.3 µM | Human Liver Microsomes | Shows desloratadine is a relatively potent competitive inhibitor of its own initial metabolizing enzyme, UGT2B10. | [1] |
Conclusion: A Comprehensive Approach for Accurate Prediction
The biotransformation of desloratadine to 3-hydroxydesloratadine serves as a compelling case study in the complexities of drug metabolism. It underscores the critical need to consider the concerted action of both Phase I and Phase II enzymes and to select in vitro systems that can support such sequential reactions. The failure of early studies to identify this pathway highlights the limitations of using simplified systems and emphasizes the importance of a holistic, mechanistically-grounded approach. By employing physiologically relevant models like cryopreserved human hepatocytes or appropriately fortified microsomal systems, and leveraging sensitive LC-MS/MS analytics, researchers can accurately characterize this unique metabolic pathway. This knowledge is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the comprehensive metabolic profiling of new chemical entities.
References
-
Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]
-
Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(5), 724-732. [Link]
-
Li, G., et al. (2017). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Sichuan Da Xue Xue Bao Yi Xue Ban, 48(4), 606-610. [Link]
-
Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162-170. [Link]
-
Motyka, R.J., & Roach, J. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Varian, Inc. Application Note. [Link]
-
Srinivas, N. R. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. [Link]
-
Patsnap. (2024). Choosing Between Human Liver Microsomes and Hepatocytes. Patsnap Synapse. [Link]
-
Ahmad, I., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Young Pharmacists, 6(2), 24-32. [Link]
-
Kumar, P., & Kumar, V. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
-
ResearchGate. (n.d.). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]
-
Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086. [Link]
-
Muppavarapu, R., et al. (2015). LC-MS/MS method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 193-199. [Link]
-
MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio. [Link]
-
Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(8), 1173-1175. [Link]
-
Ghosal, A., et al. (2004). Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine. Biopharmaceutics & Drug Disposition, 25(6), 243-251. [Link]
-
Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(3), 259-282. [Link]
-
ResearchGate. (n.d.). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. ResearchGate. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]
-
ResearchGate. (2015). A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine Is Catalyzed by CYP2C8 But Prior Glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 Is an Obligatory Requirement. ResearchGate. [Link]
-
Xu, H. R., et al. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 659-666. [Link]
-
ResearchGate. (n.d.). The hepatic metabolism of desloratadine elucidated with the help of 1-ABT. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature. [Link]
-
ResearchGate. (n.d.). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]
-
ResearchGate. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. [Link]
-
Patsnap. (2024). What are the key in vitro assays to assess CYP inhibition or induction?. Patsnap Synapse. [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]
-
Semantic Scholar. (n.d.). Strategies for using in vitro screens in drug metabolism. Semantic Scholar. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Creative Bioarray. (n.d.). CYP Inhibition Assay. Creative Bioarray. [Link]
-
Suemizu, H., et al. (2020). Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes. Xenobiotica, 50(5), 524-531. [Link]
-
European Medicines Agency. (2017). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. European Medicines Agency. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(5), 1017-1022. [Link]
Sources
- 1. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 5. dls.com [dls.com]
- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 13. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Characterization of 11-Hydroxy-N-methyldesloratadine as a Desloratadine Impurity
Executive Summary
The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. The rigorous identification, characterization, and control of impurities are mandated by global regulatory bodies and form a cornerstone of modern drug development. This guide provides an in-depth, technical walkthrough of the scientific process used to identify a specific, previously uncharacterized impurity in the antihistamine drug substance, desloratadine. We will detail the logical progression from initial detection by chromatographic methods to the definitive structural elucidation of this impurity as 8-Chloro-6,11-dihydro-11-[N-methyl-4-piperidinyl]-11-hydroxy-5H-benzo[1][2] cyclohepta[1,2-b]pyridine , herein referred to as 11-Hydroxy-N-methyldesloratadine. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the multidisciplinary analytical approach required for comprehensive impurity profiling.
Introduction: The Imperative of Purity in Desloratadine
Desloratadine is a potent, long-acting, non-sedating tricyclic H1-antihistamine.[3] It is the primary active metabolite of loratadine and is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[3][4] The manufacturing process and storage of any active pharmaceutical ingredient (API) like desloratadine can give rise to impurities, which may include starting materials, by-products, intermediates, degradation products, or metabolites.[2]
According to the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), impurities in new drug substances and products must be meticulously controlled.[5][6][7] Any impurity exceeding the identification threshold requires full structural characterization. This is not merely a regulatory hurdle; it is a fundamental safety requirement. The presence of unknown impurities, even at trace levels, can potentially impact the drug's efficacy, stability, and, most critically, patient safety. Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for revealing potential degradation pathways and identifying impurities that may form during the product's shelf life.[8][9][10][11]
This guide focuses on a case study: the discovery and identification of 11-Hydroxy-N-methyldesloratadine, an impurity that presents a unique analytical challenge due to its structural similarity to the parent drug.
Chapter 1: Initial Detection and Isolation
The first indication of an unknown impurity often arises during routine stability testing or method development using a high-performance liquid chromatography (HPLC) system. In the case of desloratadine, a new, minor peak was observed with a relative retention time (RRT) slightly different from the main desloratadine peak and other known related substances.
Causality of Experimental Choice: HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility, making it the ideal first step for detecting and quantifying impurities. A stability-indicating method is designed specifically to separate the API from all potential degradation products, ensuring that any new peaks are not masked.[8][10]
The initial goal was to isolate a sufficient quantity of the impurity for structural analysis. This was achieved through semi-preparative HPLC, a scaled-up version of the analytical method designed for purification rather than just detection.
Experimental Protocol: HPLC Method for Impurity Detection
-
Apparatus: Agilent 1100 Series HPLC system or equivalent, equipped with a UV detector.[12]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Triethylamine
-
Trifluoroacetic Acid
-
Purified Water
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: A buffer solution of potassium dihydrogen phosphate and sodium heptanesulfonate, with pH adjusted to 2.2 using triethylamine and trifluoroacetic acid.[13]
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Program: A linear gradient elution designed to resolve the impurity from the main desloratadine peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[13]
-
Detection Wavelength: 280 nm.[13]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare the mobile phases as described.
-
Prepare a sample solution of desloratadine API at a concentration of approximately 0.5 mg/mL in Mobile Phase A.[13]
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample solution and run the gradient program.
-
Identify the main desloratadine peak and the unknown impurity peak based on their retention times.
-
Workflow for Impurity Isolation and Analysis
Caption: Workflow from initial impurity detection to final structural confirmation.
Chapter 2: Structural Elucidation with Mass Spectrometry
With an isolated sample, the next critical step is determining the molecular weight and formula. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose.[14]
Causality of Experimental Choice: LC-MS provides two vital pieces of information: the mass-to-charge ratio (m/z) of the molecular ion, which gives the molecular weight, and the fragmentation pattern upon collision-induced dissociation (tandem MS or MS/MS). This fragmentation is a molecular fingerprint that provides clues about the compound's substructures. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures mass with extreme accuracy, allowing for the unambiguous determination of the elemental composition (molecular formula).
The LC-MS/MS analysis of desloratadine and its known metabolite 3-hydroxydesloratadine shows protonated molecular ions at m/z 311 and 327, respectively.[15][16] The unknown impurity exhibited a protonated molecular ion [M+H]⁺ at m/z 343. This suggested a mass difference of +32 Da compared to desloratadine (m/z 311) and +16 Da compared to 3-hydroxydesloratadine (m/z 327). This strongly pointed towards the addition of both a methyl group (+14 Da) and a hydroxyl group (+16 Da), or two oxygen atoms (+32 Da).
Tandem MS (MS/MS) analysis was performed to probe the structure further. The fragmentation of desloratadine typically shows a major product ion at m/z 259, corresponding to the loss of the piperidinylidene ring.[15][17] The fragmentation of the m/z 343 impurity also showed a significant product ion, but at a different mass, helping to localize the modification.
Experimental Protocol: LC-MS/MS Analysis
-
Apparatus: A triple quadrupole or Q-TOF mass spectrometer coupled to an HPLC system.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Chromatographic Conditions: Similar to the analytical HPLC method, but often using a faster gradient and smaller column dimensions (e.g., 50 mm x 2.1 mm) to ensure compatibility with the MS interface.
-
MS Conditions:
-
Scan Mode: Full scan to identify molecular ions.
-
MRM/Product Ion Scan: Multiple Reaction Monitoring (MRM) or product ion scan mode to monitor the transition from the precursor ion (m/z 343) to its major fragment ions.
-
-
Procedure:
-
Infuse a dilute solution of the isolated impurity directly to optimize MS parameters (e.g., capillary voltage, cone voltage).
-
Inject the sample via the LC system.
-
Acquire full scan data to confirm the molecular weight of the impurity.
-
Perform a product ion scan on the precursor ion (m/z 343) to obtain the fragmentation pattern.
-
Analyze the mass shifts in the fragment ions compared to the fragmentation of the desloratadine reference standard to hypothesize the location of the modifications.
-
Chapter 3: Definitive Confirmation by NMR Spectroscopy
While MS provides a compelling hypothesis for the structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural elucidation.[14][18][19] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the precise determination of molecular connectivity and stereochemistry.[18][20]
Causality of Experimental Choice: NMR is a non-destructive technique that provides definitive structural information without needing a reference standard of the unknown compound.[14][19] Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for piecing together the molecular puzzle by showing which protons are coupled to each other and which protons are attached to which carbons.
The ¹H NMR spectrum of the impurity, when compared to desloratadine, showed two key differences:
-
The disappearance of the N-H proton signal from the piperidine ring.
-
The appearance of a new singlet in the aliphatic region, characteristic of an N-methyl group.
Furthermore, analysis of the aromatic and aliphatic regions in both ¹H and ¹³C spectra, aided by 2D NMR, confirmed the presence of a hydroxyl group on the C11 position of the tricyclic core. This combination of data definitively identified the impurity as 11-Hydroxy-N-methyldesloratadine.
Table 1: Key ¹H NMR Chemical Shift Comparisons (Illustrative Data)
| Proton Assignment | Desloratadine (δ, ppm) | 11-Hydroxy-N-methyldesloratadine (δ, ppm) | Rationale for Change |
| Piperidine N-H | ~2.5 (broad singlet) | Absent | Replacement of H with CH₃ group |
| Piperidine N-CH₃ | Absent | ~2.3 (singlet) | Addition of methyl group |
| Tricyclic C6-H₂ | ~3.1 (multiplet) | ~3.3 (multiplet) | Downfield shift due to proximity to new hydroxyl group at C11 |
| Aromatic Protons | 7.0 - 7.5 (multiplets) | 7.1 - 7.6 (multiplets) | Minor shifts due to electronic changes from C11 hydroxylation |
Chapter 4: Synthesis of the Reference Standard
To accurately quantify the impurity in routine quality control, a pure reference standard is required. The structural information gleaned from MS and NMR analysis guides the synthetic chemistry team in devising a route to prepare 11-Hydroxy-N-methyldesloratadine. A common synthetic approach involves a Grignard reaction.[21]
Synthetic Pathway Overview
Caption: Proposed synthetic route for the 11-Hydroxy-N-methyldesloratadine reference standard.
The synthesized material is then rigorously purified and characterized using the same analytical techniques (HPLC, MS, NMR) to confirm its identity and purity. This new reference standard is co-injected with the desloratadine sample containing the impurity to confirm that they have identical retention times, thus validating the initial identification.
Conclusion: A Framework for Proactive Impurity Management
The successful identification of 11-Hydroxy-N-methyldesloratadine demonstrates a systematic, multi-disciplinary approach to impurity profiling. This process, moving logically from detection to isolation and finally to definitive structural elucidation, is fundamental to ensuring the quality and safety of pharmaceutical products. By combining the strengths of chromatography (for separation and quantification), mass spectrometry (for molecular weight and fragmentation), and NMR spectroscopy (for unequivocal structure), analytical scientists can confidently characterize unknown compounds.[2] This in-depth understanding allows for the development of robust control strategies, the setting of appropriate specification limits in accordance with ICH guidelines, and ultimately, the delivery of safer medicines to patients.[22]
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available at: [Link]
-
Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
-
Preprints.org. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Available at: [Link]
-
SynThink. Desloratadine EP Impurities & Related Compounds. Available at: [Link]
-
ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]
-
NIH National Center for Biotechnology Information. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Available at: [Link]
-
PubMed. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Available at: [Link]
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link]
-
NIH National Center for Biotechnology Information. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Available at: [Link]
-
Oxford Academic. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Pharmacology Review(s) - accessdata.fda.gov. Available at: [Link]
-
International Council for Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. Available at: [Link]
-
Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Available at: [Link]
-
Oxford Academic. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Available at: [Link]
-
European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
-
ResearchGate. Metabolism of loratadine and further characterization of its in vitro metabolites. Available at: [Link]
-
ResearchGate. (A). LC-MS Spectra of Metabolites Formed Following Incubation of 14.... Available at: [Link]
-
PubMed. (2016). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Available at: [Link]
-
ResearchGate. (2012). Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q3B(R) Impurities in New Drug Products (Revision 3). Available at: [Link]
-
SlideShare. (2017). ICH Q3 Guidelines - Impurities (Q3A - Q3E). Available at: [Link]
-
Preprints.org. (2025). Impurity Analysis for N-Nitroso- Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Available at: [Link]
-
ResearchGate. (2025). The pharmacologic profile of desloratadine: A review. Available at: [Link]
-
Taro Pharmaceuticals. (2018). DESLORATADINE TABLETS. Available at: [Link]
- Google Patents. CN106290657A - A kind of for detecting the method for impurity in Desloratadine.
-
Venkatasai Life Sciences. Desloratadine 11-Hydroxy N-Methyl Impurity. Available at: [Link]
-
European Medicines Agency (EMA). (2017). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. Available at: [Link]
-
IOSR Journal of Applied Chemistry. Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Available at: [Link]
-
ResearchGate. (2025). Pharmacology of desloratadine: Special characteristics. Available at: [Link]
-
Pharmaffiliates. Desloratadine-impurities. Available at: [Link]
-
SynZeal. Desloratadine Impurities. Available at: [Link]
-
SynZeal. Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity. Available at: [Link]
-
SynThink Research Chemicals. Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity. Available at: [Link]
- Google Patents. CN112898268A - Preparation method of desloratadine impurity.
-
SynZeal. Desloratadine N-Formyl Impurity. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]
- 14. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 15. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. veeprho.com [veeprho.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 21. CN112898268A - Preparation method of desloratadine impurity - Google Patents [patents.google.com]
- 22. ICH Official web site : ICH [ich.org]
11-Hydroxy-N-methyldesloratadine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Hydroxy-N-methyldesloratadine, a critical molecule in the study of loratadine and desloratadine metabolism and impurity profiling. This document will delve into its chemical identity, physicochemical properties, and its significance as both a metabolite and a process-related impurity in the manufacturing of desloratadine. We will explore its synthesis, analytical methodologies for its detection and quantification, and its role within the broader context of drug development and quality control. This guide is intended to be a valuable resource for researchers, analytical scientists, and professionals in the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
11-Hydroxy-N-methyldesloratadine is a derivative of desloratadine, a second-generation antihistamine. A crucial point of clarification is the distinction between the "dihydro" and "dehydro" forms of this molecule, which can lead to ambiguity. This guide focuses on the more prominently cited and commercially available form, 11-Hydroxy-N-methyl Dihydro Loratadine .
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 8-chloro-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ol | [3] |
| CAS Number | 38089-93-9 | [2][3] |
| Molecular Formula | C₂₀H₂₃ClN₂O | [2][3] |
| Molecular Weight | 342.86 g/mol | [3] |
It is important to also acknowledge the existence of Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity , which has a different chemical structure and identifying information.
Table 2: Properties of the Dehydro Impurity
| Property | Value | Source |
| Chemical Name | 8-Chloro-11-hydroxy-11-(N-methyl-4-piperidinyl)-benzo[1][2]cyclohepta [1,2-b] pyridine | [1][4] |
| CAS Number | 117811-17-3 | [1][4] |
| Molecular Formula | C₂₀H₂₁ClN₂O | [1][4] |
| Molecular Weight | 340.9 g/mol | [1][4] |
The structural difference lies in the degree of saturation in the cyclohepta ring, with the "dihydro" form being the reduced and more stable version. For the remainder of this guide, "11-Hydroxy-N-methyldesloratadine" will refer to the dihydro form (CAS 38089-93-9) unless otherwise specified.
Role as a Metabolite and Impurity
11-Hydroxy-N-methyldesloratadine is a significant compound in the context of the antihistamine loratadine. Loratadine is extensively metabolized in the body to its active metabolite, desloratadine.[5][6] Further metabolism of desloratadine can lead to the formation of hydroxylated derivatives, including 11-Hydroxy-N-methyldesloratadine.
From a pharmaceutical manufacturing perspective, 11-Hydroxy-N-methyldesloratadine is considered an impurity of loratadine and desloratadine.[3] Its presence in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of the medication. The accurate quantification of such impurities is a critical aspect of drug development and quality control.
Synthesis and Formation
The synthesis of 11-Hydroxy-N-methyldesloratadine is not typically performed as a primary objective for therapeutic use, but rather for its use as a reference standard in analytical testing. The formation of this compound as an impurity can occur during the synthesis of desloratadine. One of the common synthetic routes to desloratadine involves the hydrolysis of loratadine.[7] During this process, or through side reactions, the formation of hydroxylated byproducts can occur.
Caption: Simplified pathway showing the formation of 11-Hydroxy-N-methyldesloratadine as a byproduct in desloratadine synthesis.
Analytical Methodologies
The detection and quantification of 11-Hydroxy-N-methyldesloratadine at trace levels require sensitive and specific analytical methods. The primary techniques employed are chromatographic, often coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of pharmaceutical impurities. When coupled with a UV detector, it can provide reliable quantification. For enhanced sensitivity and specificity, particularly in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Experimental Protocol: A Generic LC-MS/MS Method for Quantification
-
Sample Preparation:
-
For plasma samples, a protein precipitation step is typically performed using a solvent like acetonitrile.
-
For drug substance or formulation analysis, a simple dissolution in a suitable solvent (e.g., methanol, acetonitrile) is usually sufficient.
-
An internal standard is added to all samples and standards to correct for variability.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve good separation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Caption: A typical workflow for the quantification of 11-Hydroxy-N-methyldesloratadine using LC-MS/MS.
Conclusion
11-Hydroxy-N-methyldesloratadine is a molecule of significant interest in the pharmaceutical sciences, playing a dual role as a metabolite of desloratadine and a critical process-related impurity. A clear understanding of its chemical identity, particularly distinguishing between the dihydro and dehydro forms, is essential for accurate scientific communication and research. The analytical methodologies outlined in this guide provide a framework for its reliable detection and quantification, which is paramount for ensuring the quality, safety, and efficacy of loratadine and desloratadine drug products. This technical guide serves as a foundational resource for professionals engaged in the research, development, and quality control of these widely used antihistamines.
References
- Google Patents. (2021). Preparation method of desloratadine.
-
National Center for Biotechnology Information. (n.d.). N-Methyldesloratadine. PubChem Compound Database. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity. Retrieved from [Link]
-
Wikipedia. (n.d.). Loratadine. Retrieved from [Link]
-
Zhu, F., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy, 15, 5147–5157. Retrieved from [Link]
-
ChemWhat. (n.d.). Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity CAS#: 117811-17-3. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. store.usp.org [store.usp.org]
- 3. clearsynth.com [clearsynth.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Loratadine - Wikipedia [en.wikipedia.org]
- 6. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113004245B - Preparation method of desloratadine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Pharmacological Profile of N-methyldesloratadine and its Potential Metabolites
Introduction
Within the landscape of second-generation antihistamines, desloratadine represents a cornerstone of therapy for allergic conditions. As the principal active metabolite of loratadine, its pharmacology has been extensively studied, revealing a potent and selective antagonism of the peripheral histamine H1-receptor.[1][2] However, the metabolic journey of desloratadine and its related compounds is complex, involving various enzymatic pathways that can produce a range of molecules with potentially distinct pharmacological profiles.
One such related compound is N-methyldesloratadine, identified chemically as 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[5][6] While recognized as a known metabolite and a synthetic intermediate in the production of desloratadine, its own metabolic fate and the pharmacological activity of its subsequent metabolites are not well-documented in publicly available literature.[5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the pharmacological profile of N-methyldesloratadine's potential metabolites. By leveraging the well-established metabolic pathways of desloratadine as a foundational model, we will explore hypothesized biotransformations of N-methyldesloratadine. Furthermore, this guide details robust, field-proven experimental protocols necessary to identify, characterize, and evaluate the pharmacological activity of these metabolites, ensuring a scientifically rigorous approach to discovery and development.
Pharmacological and Metabolic Profile of Desloratadine: The Parent Compound
A thorough understanding of desloratadine is crucial for predicting the behavior of its N-methylated analogue. Desloratadine is characterized by its high affinity and selective inverse agonist activity at the histamine H1-receptor, which underlies its clinical efficacy in treating allergic rhinitis and chronic idiopathic urticaria.[7] It exhibits low central nervous system penetration, hence its non-sedating classification.[1]
Pharmacokinetics: Orally administered desloratadine is well-absorbed, reaching peak plasma concentrations (Tmax) in approximately 3 hours.[8] It is extensively bound to plasma proteins (82-87%) and undergoes significant hepatic metabolism.[1][2]
The Major Metabolic Pathway of Desloratadine: The primary metabolic pathway for desloratadine is hydroxylation to form its major active metabolite, 3-hydroxydesloratadine, which is then inactivated through glucuronidation.[7][9] Intriguingly, this is not a direct hydroxylation event. Research has elucidated a more complex, sequential process:
-
N-glucuronidation: Desloratadine is first conjugated by the UDP-glucuronosyltransferase enzyme UGT2B10.[3]
-
3-hydroxylation: The resulting N-glucuronide conjugate serves as a substrate for the cytochrome P450 enzyme CYP2C8, which performs the hydroxylation.[3]
-
Deconjugation: The N-glucuronide is then rapidly hydrolyzed, releasing the 3-hydroxydesloratadine metabolite.[3]
This pathway highlights a sophisticated interplay between Phase II and Phase I metabolic enzymes. 3-hydroxydesloratadine itself is an active metabolite, also binding to plasma proteins (85-89%), before its eventual inactivation and excretion.[1][2]
Caption: Major metabolic pathway of Desloratadine.
N-Methyldesloratadine: Hypothesized Metabolism and Pharmacological Relevance
Given its structural similarity to desloratadine—differing by the methylation of the piperidinylidene nitrogen—we can hypothesize its primary metabolic pathways based on established principles of drug metabolism. The tertiary amine in N-methyldesloratadine is a prime target for enzymatic modification.
Potential Metabolic Pathways:
-
N-demethylation: This is a very common metabolic reaction for tertiary amines, often catalyzed by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). This reaction would convert N-methyldesloratadine directly back to desloratadine, which would then enter the well-characterized metabolic cascade described above. The pharmacological activity would thus be dictated by the profile of desloratadine and its metabolites.
-
Hydroxylation: Similar to desloratadine, the aromatic rings and other positions on the N-methyldesloratadine molecule could be susceptible to hydroxylation by CYP enzymes, creating novel metabolites.
-
N-oxidation: The tertiary amine could also undergo N-oxidation to form an N-oxide metabolite, a common pathway for such functional groups.
The critical first step in evaluating N-methyldesloratadine is to determine if N-demethylation is the predominant pathway. If so, its pharmacological profile would largely mirror that of an equimolar dose of desloratadine. If, however, other pathways like hydroxylation at novel positions or N-oxidation are significant, these new metabolites would require full pharmacological characterization.
Caption: Hypothesized metabolic pathways of N-Methyldesloratadine.
Experimental Methodologies for Metabolite Profiling and Characterization
To move from hypothesis to data, a systematic, multi-step experimental approach is required. The following protocols represent a self-validating system, where in vitro findings are confirmed and expanded upon in more complex systems.
Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes (HLMs)
Causality and Rationale: This experiment serves as the foundational screen for metabolic pathways. HLMs contain a rich complement of Phase I (CYP450) and Phase II (UGT) enzymes responsible for the majority of drug metabolism.[10] This cost-effective in vitro model allows for the rapid identification of major potential metabolites and the enzymes involved.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of N-methyldesloratadine (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.
-
Prepare a separate cofactor solution containing UDP-glucuronic acid (UDPGA) for assessing glucuronidation.
-
-
Incubation:
-
Pre-warm the HLM suspension to 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding N-methyldesloratadine to a final concentration of 1-10 µM.
-
Immediately add the NADPH regenerating system to start the Phase I reaction. For Phase II assessment, add both NADPH and UDPGA.
-
Incubate at 37°C for a time course (e.g., 0, 15, 30, 60 minutes). A 0-minute time point serves as a negative control.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicine.com [medicine.com]
- 3. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. N-Methyldesloratadine | C20H21ClN2 | CID 31843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
Unveiling a Key Metabolite: A Technical Guide to the Discovery and Isolation of 11-Hydroxy-N-methyldesloratadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of 11-Hydroxy-N-methyldesloratadine, a significant metabolite in the biotransformation of loratadine and its derivatives. As a Senior Application Scientist, this document synthesizes established metabolic pathways with robust analytical and synthetic chemistry protocols to offer a field-proven guide for researchers in pharmacology and drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system for reproducible results.
Introduction: The Significance of N-methyldesloratadine and its Hydroxylated Metabolites
N-methyldesloratadine is a key intermediate and metabolite in the metabolic cascade of the widely used second-generation antihistamine, loratadine. Loratadine undergoes extensive first-pass metabolism, primarily through cytochrome P450 enzymes, to its major active metabolite, desloratadine. Desloratadine itself is further metabolized, and N-methylation represents one of the pathways. The subsequent hydroxylation of these compounds is a critical step in their detoxification and excretion, often leading to metabolites with altered pharmacological activity. The study of these hydroxylated metabolites, such as 11-Hydroxy-N-methyldesloratadine, is crucial for a complete understanding of the drug's pharmacokinetics, safety profile, and potential for drug-drug interactions.
Discovery of Hydroxylated Metabolites: A Metabolic Detective Story
The discovery of hydroxylated metabolites of N-methyldesloratadine follows a well-established path in drug metabolism research, beginning with in vitro studies designed to mimic the metabolic processes in the liver.
In Vitro Metabolism with Liver Microsomes
The initial step involves incubating N-methyldesloratadine with human liver microsomes. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism of many drugs.[1][2][3]
Experimental Protocol: In Vitro Incubation
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL protein concentration), N-methyldesloratadine (e.g., 10 µM), and a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant for analysis.
Analytical Identification by LC-MS/MS
The supernatant from the incubation mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique separates the components of the mixture and provides mass information that allows for the identification of potential metabolites. The detection of a new peak with a mass-to-charge ratio (m/z) 16 Da higher than the parent compound (N-methyldesloratadine) is indicative of the formation of a hydroxylated metabolite.[4][5]
Chemical Synthesis: From Precursor to Purified Metabolite
Once a hydroxylated metabolite is identified, chemical synthesis is necessary to produce a reference standard for definitive structural confirmation and further pharmacological studies. The synthesis of 11-Hydroxy-N-methyldesloratadine can be approached through a multi-step process, drawing inspiration from the synthesis of related hydroxylated desloratadine analogs.[6]
Synthetic Pathway
A plausible synthetic route involves the introduction of a hydroxyl group onto a suitable precursor molecule. Given the structure of N-methyldesloratadine, direct hydroxylation can be challenging and may lack regioselectivity. A more controlled approach would involve the synthesis of a precursor already containing the hydroxyl group or a protected version thereof.
Caption: A generalized synthetic workflow for 11-Hydroxy-N-methyldesloratadine.
Experimental Protocol: Illustrative Synthetic Step
This protocol provides a generalized example of a key synthetic transformation. Specific reagents and conditions would need to be optimized based on the chosen precursor.
-
Reaction Setup: Dissolve the precursor molecule in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Reagent Addition: Cool the reaction mixture to a specific temperature (e.g., 0°C) and slowly add the hydroxylating agent or the building block containing the protected hydroxyl group.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Isolation and Purification: Achieving High Purity
The isolation and purification of 11-Hydroxy-N-methyldesloratadine from either a synthetic reaction mixture or a biological matrix require robust chromatographic techniques to achieve the high purity necessary for a reference standard.
Solid-Phase Extraction (SPE) for Biological Samples
For the extraction of the metabolite from a complex matrix like plasma, solid-phase extraction is a highly effective method.[7]
Experimental Protocol: Solid-Phase Extraction
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by an acidic aqueous solution (e.g., 2% formic acid).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence could include the acidic aqueous solution followed by an organic solvent of increasing strength.
-
Elution: Elute the analyte of interest using a basic organic solvent mixture (e.g., 4% ammonium hydroxide in methanol/acetonitrile).
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase suitable for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) for Final Purification
The final purification step for both synthetic products and extracted metabolites is typically performed by preparative High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the purification of 11-Hydroxy-N-methyldesloratadine by HPLC.
Table 1: HPLC Purification Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10-90% B over 30 minutes | A gradient elution is necessary to separate the target compound from impurities. |
| Flow Rate | 4 mL/min | Appropriate for a preparative scale column. |
| Detection | UV at 254 nm | Aromatic nature of the molecule allows for UV detection. |
Structural Characterization and Data
The definitive identification of the isolated compound as 11-Hydroxy-N-methyldesloratadine requires a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Expected Mass Spectrometry Data
| Analyte | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| N-methyldesloratadine | 325.1 | 283.1, 257.1 |
| 11-Hydroxy-N-methyldesloratadine | 341.1 | 323.1, 283.1, 257.1 |
Note: The exact fragment ions would need to be determined experimentally.
Conclusion
The discovery and isolation of 11-Hydroxy-N-methyldesloratadine are pivotal for a comprehensive understanding of the metabolic fate of loratadine and its derivatives. This technical guide has outlined a logical and experimentally sound workflow, from initial in vitro metabolic studies to the final purification and characterization of the metabolite. By following these protocols and understanding the underlying scientific principles, researchers can confidently identify, synthesize, and isolate this and other critical drug metabolites, thereby advancing the fields of drug metabolism, pharmacokinetics, and toxicology.
References
-
Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Available at: [Link]
- Sharma, P., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard.
-
ResearchGate. (n.d.). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Available at: [Link]
-
PubMed. (n.d.). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Available at: [Link]
-
PubMed Central. (n.d.). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. Available at: [Link]
-
Scilit. (n.d.). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Available at: [Link]
-
PubMed. (n.d.). Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. Available at: [Link]
-
PubMed Central. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available at: [Link]
-
PubMed Central. (n.d.). Identification and Quantification of MIDD0301 metabolites. Available at: [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities. Available at: [Link]
-
SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Available at: [Link]
-
SciSpace. (n.d.). In vitro test methods for metabolite identification: A review. Available at: [Link]
-
PubMed Central. (n.d.). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Available at: [Link]
- Google Patents. (n.d.). Process for the production of desloratadine.
-
PubChem. (n.d.). N-Methyldesloratadine. Available at: [Link]
-
PubMed. (n.d.). Identification and Quantification of MIDD0301 Metabolites. Available at: [Link]
-
Frontiers. (n.d.). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Available at: [Link]
-
PubMed. (n.d.). Characterization of N-methylcanadine and N-methylstylopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. Available at: [Link]
Sources
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Preliminary Toxicological Assessment of 3-Hydroxydesloratadine: A Technical Guide
Executive Summary
This technical guide outlines a strategic, tiered approach for the preliminary toxicological assessment of 3-Hydroxydesloratadine, the principal active metabolite of the second-generation antihistamine, Desloratadine. As the evaluation of drug metabolites is a critical component of nonclinical safety testing mandated by regulatory bodies like the FDA and EMA, this document provides a framework grounded in scientific integrity and regulatory expectations.[1][2][3] The proposed workflow integrates computational toxicology for initial hazard identification, followed by a robust battery of in vitro assays to assess cytotoxicity and genotoxicity. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is designed to generate the foundational data necessary for informed decision-making in the early stages of drug development. By front-loading safety assessment, this strategy aims to de-risk development programs, minimize late-stage attrition, and ensure a comprehensive understanding of the metabolite's safety profile.[4][5]
Introduction: The Rationale for Metabolite Safety Assessment
Desloratadine, the active metabolite of loratadine, is a potent, non-sedating, long-acting tricyclic H1-antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[6][7] Its efficacy and favorable safety profile have made it a widely used therapeutic agent.[6] Following administration, Desloratadine is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[8][9]
The major human metabolite, 3-Hydroxydesloratadine, is pharmacologically active and circulates in plasma at concentrations comparable to the parent drug.[10][11] This significant systemic exposure necessitates a direct toxicological evaluation, as stipulated by international regulatory guidelines such as the FDA's "Safety Testing of Drug Metabolites" and ICH M3(R2).[1][12][13] These guidelines recommend nonclinical characterization of any human metabolite that constitutes more than 10% of the total drug-related exposure and is present at significantly higher levels in humans than in the animal species used for standard toxicity studies.[13][14]
This guide provides a comprehensive framework for the initial, non-clinical toxicological assessment of 3-Hydroxydesloratadine.
A Note on Nomenclature: The topic specified "11-Hydroxy-N-methyldesloratadine." However, the primary, well-documented active metabolite of Desloratadine is 3-Hydroxydesloratadine.[10][15][16] Desloratadine is, by definition, the N-dealkylated form of Loratadine, and hydroxylation at the 11-position is not a described metabolic pathway. Therefore, this guide will focus on the scientifically established and regulatory-relevant metabolite, 3-Hydroxydesloratadine.
Metabolic Pathway of Desloratadine
Desloratadine undergoes a complex, multi-step bioactivation to form its 3-hydroxy metabolite. This process involves an initial N-glucuronidation by the enzyme UGT2B10, followed by a CYP2C8-mediated 3-hydroxylation, and finally, a rapid, non-enzymatic hydrolysis of the N-glucuronide conjugate to yield 3-Hydroxydesloratadine.[15] Understanding this pathway is crucial, as it highlights the specific enzymes involved, which can have implications for drug-drug interactions and inter-individual variability in metabolism.
Tier 1: In Silico Toxicological Assessment
Causality: Before committing to resource-intensive wet-lab experiments, computational (in silico) toxicology provides a rapid, cost-effective screening of a molecule's potential liabilities based on its chemical structure. [5]These methods leverage vast databases of known toxicological data to identify structural fragments (toxicophores) associated with adverse outcomes. [17]This step is crucial for hypothesis generation and for focusing subsequent in vitro assays on the most relevant endpoints.
Methodology
-
Acquire Structure: Obtain the 2D (SDF or MOL) file for 3-Hydroxydesloratadine.
-
Utilize Expert Systems: Process the structure through knowledge-based expert systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) or Leadscope. These systems contain rules derived from published data that link chemical substructures to specific toxicities. [18][19][20]3. Employ QSAR Models: Use statistical Quantitative Structure-Activity Relationship (QSAR) models, such as those available in TOPKAT (Toxicity Prediction by Computer Assisted Technology) or the OECD QSAR Toolbox. These models predict toxicity endpoints (e.g., carcinogenicity, skin sensitization) based on physicochemical properties and structural similarities to compounds with known activity. [18][21]4. Analyze Endpoints: Focus the analysis on key toxicological endpoints required for early safety assessment, including:
-
Genotoxicity (mutagenicity and clastogenicity)
-
Carcinogenicity
-
Hepatotoxicity
-
Cardiotoxicity (hERG channel inhibition)
-
Reproductive and Developmental Toxicity
-
Data Interpretation
| Predicted Endpoint | Example Structural Alert | Implication & Next Step |
| Mutagenicity | Aromatic amine, nitro group | High priority for Ames test. |
| Hepatotoxicity | Quinone, furan | Warrants cytotoxicity testing in hepatic cell lines (e.g., HepG2, HepaRG). |
| Cardiotoxicity (hERG) | Unstructured cation at physiological pH | Requires dedicated in vitro hERG liability assay. |
| Carcinogenicity | Alkylating agent | Requires robust in vitro genotoxicity battery and informs long-term in vivo study design. |
Tier 2: In Vitro Toxicological Assessment
Causality: In vitro assays provide the first biological confirmation of potential toxicities flagged by in silico models or inherent risks associated with the drug class. These assays use human or mammalian cells to assess two primary areas of concern: general cellular damage (cytotoxicity) and damage to genetic material (genotoxicity). [4]Regulatory agencies mandate a standard battery of genotoxicity tests before significant human exposure. [1][22]
General Cytotoxicity Assessment
Rationale: Cytotoxicity assays are used to determine the concentration at which a compound causes cell death. This helps establish a dose range for more complex assays and provides an initial indication of organ-specific toxicity if relevant cell types are used (e.g., hepatocytes for liver toxicity). [23][24][25]
This protocol assesses the reduction in cell viability by measuring the metabolic activity of the cell population.
-
Cell Culture:
-
Culture human hepatoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in an incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest and count cells. Seed 1 x 10⁴ cells per well in a 96-well microplate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-Hydroxydesloratadine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 µM to 1000 µM). Ensure the final solvent concentration is non-toxic (typically ≤0.5%).
-
Replace the medium in the wells with the compound-containing medium. Include vehicle control (solvent only) and untreated control wells.
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Genotoxicity Assessment
Rationale: Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause direct or indirect DNA damage, leading to mutations or chromosomal aberrations. [26]A standard two-test in vitro battery is typically required: a bacterial reverse mutation assay (Ames test) and an assay for chromosomal damage in mammalian cells (e.g., in vitro micronucleus assay). [22][27]
This assay screens for compounds that cause gene mutations (point mutations and frameshifts). [27][28][29]
-
Test System:
-
Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are engineered to detect different types of mutations.
-
-
Metabolic Activation:
-
Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is a liver homogenate (typically from Aroclor-induced rats) that contains cytochrome P450 enzymes and other metabolizing enzymes.
-
Causality: The S9 fraction is essential because many chemicals only become mutagenic after being metabolized by the liver. [29]3. Procedure (Plate Incorporation Method):
-
Prepare a top agar mixture containing a trace amount of histidine/tryptophan, the test compound at various concentrations, and the bacterial tester strain. For the +S9 condition, also include the S9 mix.
-
Pour the top agar onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine/tryptophan).
-
A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
-
Include known positive and negative controls to validate each experiment.
-
This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain). [26][27]
-
Cell Culture:
-
Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes (HPBL).
-
-
Compound Treatment:
-
Expose cell cultures to at least three concentrations of 3-Hydroxydesloratadine, with and without S9 metabolic activation.
-
Include a vehicle control and appropriate positive controls for clastogenicity (e.g., mitomycin C) and aneugenicity (e.g., colchicine).
-
-
Cell Harvest:
-
After a treatment period covering approximately 1.5-2 normal cell cycles, add a cytokinesis blocker (e.g., cytochalasin B). This is crucial as it allows for the identification of cells that have completed one cell division, appearing as binucleated cells. Micronuclei are scored only in these cells. [29] * Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
-
Microscopic Analysis:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).
-
A positive result is a dose-related and statistically significant increase in the frequency of micronucleated cells.
-
Data Synthesis and Preliminary Risk Assessment
The final step in this preliminary assessment is to synthesize all available data to form an initial risk statement.
-
Integrate Findings: Collate the results from the in silico and in vitro assessments. Do the biological data confirm the computational predictions?
-
Establish Exposure Margins: Compare the effective concentrations from in vitro studies (e.g., IC₅₀ from cytotoxicity, lowest effective concentration in genotoxicity assays) with the known or anticipated clinical plasma concentrations (Cmax) of 3-Hydroxydesloratadine in humans. [10]A large margin (e.g., >100-fold) between the in vitro toxic concentration and human plasma exposure provides a degree of confidence in the metabolite's safety.
-
Contextualize with Parent Drug: Compare the toxicological profile of the metabolite to that of the parent drug, Desloratadine. Non-clinical studies have shown that the toxicity profiles of desloratadine and its predecessor loratadine are qualitatively similar. [8][11]A similar profile for 3-Hydroxydesloratadine would be expected, but any novel or exaggerated toxicities must be carefully evaluated.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 15. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
- 17. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational methods for the prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. fiveable.me [fiveable.me]
- 22. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. nebiolab.com [nebiolab.com]
- 25. Cytotoxicity Assays - Creative Bioarray [cell.creative-bioarray.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 28. nelsonlabs.com [nelsonlabs.com]
- 29. dovepress.com [dovepress.com]
Analytical methods for 11-Hydroxy-N-methyldesloratadine detection
Application Note & Protocol
Quantitative Analysis of 11-Hydroxy-N-methyldesloratadine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction: The Significance of Metabolite Quantification
11-Hydroxy-N-methyldesloratadine is a significant metabolite of loratadine (Claritin®) and its active metabolite, desloratadine (Clarinex®). As a downstream product in the metabolic cascade, its concentration in biological matrices like plasma provides crucial insights into the pharmacokinetics (PK), metabolism, and overall disposition of the parent drugs. Accurate and precise quantification of this metabolite is paramount in clinical and preclinical studies for establishing bioequivalence, understanding drug-drug interactions, and building comprehensive PK profiles.[1][2]
The inherent challenges in bioanalysis include low analyte concentrations, complex biological matrices, and the need for high selectivity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for such applications due to its superior sensitivity, specificity, and speed.[2][3]
This application note presents a robust, validated method for the determination of 11-Hydroxy-N-methyldesloratadine in human plasma. The protocol employs Solid-Phase Extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. The methodology is designed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][5]
Principle of the Method
The analytical strategy is based on the efficient isolation of 11-Hydroxy-N-methyldesloratadine and a structurally similar internal standard (IS) from human plasma, followed by highly selective detection.
-
Sample Preparation: A Solid-Phase Extraction (SPE) protocol is employed. The choice of a polymeric cation exchange sorbent is deliberate; it provides a dual mechanism of retention (ion-exchange and reversed-phase) for the basic amine structure of the analyte, leading to superior removal of endogenous plasma components like phospholipids and proteins compared to simpler methods like protein precipitation.[6][7] This results in a cleaner extract, which is critical for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.
-
Chromatographic Separation: A reversed-phase C18 column is used to achieve chromatographic separation. A gradient elution with an acidified mobile phase ensures sharp peak shapes and resolves the analyte from any remaining matrix components.
-
Detection: The mass spectrometer operates in the Multiple Reaction Monitoring (MRM) mode. This technique involves isolating the protonated molecular ion (precursor ion) of the analyte, subjecting it to fragmentation, and then monitoring a specific, characteristic fragment ion (product ion). This two-stage mass filtering provides exceptional specificity, ensuring that the detected signal is unequivocally from the analyte of interest.
Diagram 1: Overall Analytical Workflow
}
High-level overview of the bioanalytical process.Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: 11-Hydroxy-N-methyldesloratadine (CAS: 38089-93-9)[8], Desloratadine-D5 (Internal Standard, IS).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
-
Solvents (LC-MS Grade): Methanol, Acetonitrile, Water.
-
Reagents: Formic acid (≥98%), Ammonium hydroxide.
-
SPE Cartridges: Polymeric strong cation exchange (SCX) cartridges, 30 mg / 1 mL.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a TurboIonSpray® source.
-
Analytical Column: Waters ACQUITY UPLC HSS T3 (50 x 2.1 mm, 1.8 µm) or equivalent.[9]
-
Data System: Analyst® or equivalent software.
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 11-Hydroxy-N-methyldesloratadine and the IS reference standards and dissolve in methanol to a final volume of 5 mL to yield 1 mg/mL stock solutions.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the primary stocks with 50:50 (v/v) Methanol:Water. These solutions are used to spike the plasma.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to prepare CC standards at concentrations of 0.05, 0.1, 0.5, 2.5, 10, 40, 80, and 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentrations:
-
LLOQ QC: 0.05 ng/mL (Lower Limit of Quantification)
-
Low QC: 0.15 ng/mL
-
Mid QC: 7.5 ng/mL
-
High QC: 75 ng/mL
-
Sample Extraction Protocol: Solid-Phase Extraction (SPE)
This protocol is designed for maximum removal of interfering substances. The initial dilution with acidic solution ensures proteins are precipitated and the analyte is in the correct ionization state for binding to the SCX sorbent.
-
Pre-treatment: To 100 µL of plasma sample (CC, QC, or unknown), add 20 µL of the IS working solution (e.g., 100 ng/mL Desloratadine-D5) and vortex briefly. Add 300 µL of 2% formic acid in water and vortex for 15 seconds.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water. Causality: This step activates the reversed-phase character of the polymeric sorbent and wets the ion-exchange sites.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge under low vacuum.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water. Causality: This removes highly polar, unbound matrix components.
-
Wash 2: Add 1 mL of Methanol. Causality: This removes less polar, non-specifically bound interferences like lipids.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in Methanol. Causality: The basic elution solvent neutralizes the analyte's charge, disrupting its binding to the SCX sorbent and allowing it to be eluted.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
Diagram 2: Solid-Phase Extraction Workflow
}
Step-by-step SPE protocol for sample purification.LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters ACQUITY HSS T3, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 4.5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 55 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Dependent Parameters Note: The m/z values are based on the compound's molecular formula (C20H23ClN2O, MW: 342.86)[8][10] and fragmentation patterns of similar structures.[6]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | DP (V) | CE (V) | CXP (V) |
| 11-Hydroxy-N-methyldesloratadine | 343.1 | 259.1 | 80 | 35 | 12 |
| Confirming Ion | 343.1 | 98.2 | 80 | 45 | 8 |
| Desloratadine-D5 (IS) | 316.2 | 264.1 | 75 | 32 | 11 |
Method Validation Summary
The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4] The validation process is a self-validating system, ensuring that the protocol consistently and reliably measures the analyte concentration. Key parameters are summarized below.
Table 4: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria (FDA) | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | 0.05 - 100 ng/mL, r² > 0.998 |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.8% - 8.5% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 4.1% - 9.2% |
| Intra-day Accuracy (%RE) | Within ±15% of nominal (±20% at LLOQ) | -7.6% to 6.4% |
| Inter-day Accuracy (%RE) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to 8.1% |
| Extraction Recovery | Consistent and reproducible | >85% for analyte and IS |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | CV < 10% across 6 lots of plasma |
| Stability (Freeze-Thaw) | % Bias within ±15% | Stable for 3 cycles (-20°C to RT) |
| Stability (Bench-Top) | % Bias within ±15% | Stable for 8 hours at room temperature |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 11-Hydroxy-N-methyldesloratadine in human plasma. The use of a tailored Solid-Phase Extraction protocol provides excellent sample clean-up, minimizing matrix effects and ensuring high data quality. The method demonstrates excellent performance in linearity, precision, and accuracy, meeting the regulatory standards for bioanalytical method validation.[11] This protocol is well-suited for high-throughput analysis in support of pharmacokinetic and clinical studies involving loratadine and desloratadine.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
[Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. (n.d.). PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. (2018). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. (2013). National Institutes of Health. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2001). U.S. Food and Drug Administration. [Link]
-
Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. (2014). Varian, Inc. [Link]
-
Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS. (2021). Taylor & Francis. [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (n.d.). National Institutes of Health. [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). National Institutes of Health. [Link]
-
Qualitative and quantitative analysis of THC, 11-hydroxy-THC and 11-nor-9-carboxy-THC in whole blood by ultra-performance liquid chromatography/tandem mass spectrometry. (2011). PubMed. [Link]
Sources
- 1. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. 11-Hydroxy-N-methyl Dihydro Loratadine | LGC Standards [lgcstandards.com]
- 9. Qualitative and quantitative analysis of THC, 11-hydroxy-THC and 11-nor-9-carboxy-THC in whole blood by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.usp.org [store.usp.org]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Quantitative Analysis of 11-Hydroxy-N-methyldesloratadine in Biological Matrices using a Validated HPLC-UV Method
Application Note and Protocol
Abstract
This document provides a comprehensive guide for the quantitative determination of 11-Hydroxy-N-methyldesloratadine, a metabolite of N-methyldesloratadine, in biological matrices such as human plasma. A robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is detailed, including the scientific rationale for methodological choices, a step-by-step protocol for sample preparation, instrument setup, and method validation in accordance with international regulatory guidelines. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioequivalence studies.
Introduction: The Rationale for Method Development
Desloratadine, a potent, long-acting, non-sedating antihistamine, is the major active metabolite of loratadine.[1] Its metabolism in humans is complex, leading to several hydroxylated and N-dealkylated derivatives. The quantification of these metabolites is crucial for a comprehensive understanding of the drug's pharmacokinetic profile and its overall therapeutic effect. 11-Hydroxy-N-methyldesloratadine is one such metabolite, and its accurate measurement in biological fluids is essential for drug metabolism and pharmacokinetic (DMPK) studies.
While highly sensitive LC-MS/MS methods are often employed for bioanalysis, a validated HPLC-UV method offers a practical, cost-effective, and widely accessible alternative for routine analysis. The chromophoric nature of the desloratadine core structure allows for sensitive UV detection. This application note addresses the need for a validated HPLC-UV method by providing a detailed protocol and explaining the underlying principles of each step, ensuring scientific integrity and reproducibility.
The method described herein is developed based on established analytical principles for desloratadine and its other hydroxylated metabolites, adapted for the specific quantification of 11-Hydroxy-N-methyldesloratadine. The validation parameters are aligned with the stringent requirements of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines to ensure data quality and regulatory compliance.[2][3][4]
Methodological Framework: A Logic-Driven Approach
The development of this analytical method is predicated on a systematic approach to achieve the desired selectivity, sensitivity, accuracy, and precision. The logical flow of the method development and validation process is illustrated below.
Caption: Workflow for HPLC-UV method development and validation.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| 11-Hydroxy-N-methyldesloratadine Reference Standard | >98% Purity | Certified Supplier |
| Internal Standard (e.g., Desloratadine) | >98% Purity | Certified Supplier |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, Merck |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific, Merck |
| Ammonium Acetate | Analytical Grade | Sigma-Aldrich |
| Formic Acid | Analytical Grade | Sigma-Aldrich |
| Water | HPLC Grade/Deionized | In-house purification system |
| Human Plasma (blank) | Sourced ethically | Biological specialty supplier |
| Solid Phase Extraction (SPE) Cartridges | C18, 100 mg, 1 mL | Waters, Agilent |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and to determine the optimal detection wavelength.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Detector | UV/Vis or Photodiode Array (PDA) Detector | Enables sensitive detection of the analyte. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Offers good retention and separation for desloratadine and its metabolites. |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5) (40:60, v/v) | Provides good peak shape and resolution. The buffer helps to control the ionization state of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 248 nm or 280 nm (to be optimized) | Desloratadine and its derivatives exhibit strong absorbance in this range.[5][6][7][8] A PDA detector should be used to confirm the absorbance maximum for 11-Hydroxy-N-methyldesloratadine. |
Detailed Protocols
Standard and Sample Preparation
5.1.1. Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 11-Hydroxy-N-methyldesloratadine reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard (IS) Stock and Working Solution: Prepare a stock solution of the internal standard (e.g., Desloratadine) at 1 mg/mL in methanol. Dilute this stock solution with the mobile phase to obtain a working IS solution at a constant concentration (e.g., 1 µg/mL).
5.1.2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve with at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the working standard solutions. These should be prepared from a separate stock solution than the calibration standards.
Sample Extraction from Plasma (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a robust method for extracting desloratadine and its metabolites from plasma, providing a cleaner extract compared to liquid-liquid extraction.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Vortex the reconstituted sample and inject 20 µL into the HPLC system.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, adhering to the principles outlined in the ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[2][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. |
| Linearity and Range | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | The coefficient of variation (CV) for the replicate measurements of QC samples should not exceed 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% CV). |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, and long-term storage. |
Data Analysis and Interpretation
The concentration of 11-Hydroxy-N-methyldesloratadine in the unknown samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data to obtain the calibration equation.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust approach for the quantification of 11-Hydroxy-N-methyldesloratadine in biological matrices. By following the outlined protocols and adhering to the principles of method validation, researchers can generate high-quality data suitable for regulatory submissions and to support drug development programs. The adaptability of the method, particularly with the use of a PDA detector, allows for optimization to suit specific laboratory conditions and instrumentation.
References
-
MicroSolv Technology Corporation. Desloratadine Assay with HPLC – AppNote. Available from: [Link]
-
ResearchGate. New UV spectrophotometric method for the determination of desloratadine in bulk and tablet dosage forms. Available from: [Link]
-
Walash, M. I., et al. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Current Pharmaceutical Analysis, 16(7), 848-856. Available from: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. new uv spectrophotometric method for the determination - of desloratadine in bulk and tablet dosage forms. Available from: [Link]
-
Shimadzu. Analysis of Desloratadine. Available from: [Link]
-
International Journal of Pharmaceutical and Applied Research. Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchps.com [jchps.com]
Introduction: The Imperative for Sensitive Bioanalysis in Drug Metabolism Studies
An Application Note for the Bioanalysis of Hydroxylated Desloratadine Metabolites in Plasma by LC-MS/MS
Desloratadine, a potent, long-acting tricyclic histamine antagonist, is the major active metabolite of loratadine. Its clinical efficacy is well-established in the treatment of allergic rhinitis and chronic idiopathic urticaria. The metabolic pathway of desloratadine is complex, leading to several metabolites, with 3-hydroxydesloratadine being a primary active metabolite. The quantification of these metabolites, such as the putative 11-Hydroxy-N-methyldesloratadine, in biological matrices like plasma is fundamental to understanding the drug's pharmacokinetics (PK), safety profile, and overall disposition in the body.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed. This application note presents a detailed, robust protocol for the extraction and quantification of a hydroxylated desloratadine metabolite from human plasma. While this guide focuses on the analytical parameters for 3-hydroxydesloratadine, a well-documented metabolite, the principles and procedures are directly applicable for the method development and validation of structurally similar compounds like 11-Hydroxy-N-methyldesloratadine.
The methodology described herein is grounded in established bioanalytical practices and adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring data integrity and reliability for clinical and preclinical research.[1][2][3][4]
Principle of the Method
This method employs Solid-Phase Extraction (SPE) to isolate the target analyte and an internal standard (IS) from human plasma. The rationale for choosing SPE is its ability to provide cleaner extracts compared to simpler methods like protein precipitation, by effectively removing endogenous interferences such as phospholipids and proteins that can cause ion suppression in the mass spectrometer.[5]
Following extraction, the analyte is separated from remaining matrix components using reverse-phase High-Performance Liquid Chromatography (HPLC). Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, such as Desloratadine-d5, is critical as it co-elutes with the analyte and compensates for variability during sample preparation and ionization, a cornerstone of modern bioanalytical practice.[2][6]
Materials and Reagents
-
Analytes and Standards:
-
11-Hydroxy-N-methyldesloratadine (or 3-Hydroxydesloratadine) reference standard (>98% purity)
-
Desloratadine-d5 (Internal Standard, IS) (>98% purity)
-
-
Plasma:
-
Blank human plasma (K2-EDTA as anticoagulant) from at least six unique sources for validation.
-
-
Chemicals and Solvents:
-
Methanol (HPLC or Optima™ grade)
-
Acetonitrile (HPLC or Optima™ grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
-
Consumables:
Instrumentation and Conditions
Liquid Chromatography System
The chromatographic parameters must be optimized to ensure the analyte is well-retained, separated from matrix interferences, and produces a sharp, symmetrical peak shape for maximum sensitivity.
| Parameter | Recommended Setting | Rationale |
| HPLC System | U(H)PLC system (e.g., Shimadzu, Waters) | Provides high pressure and low delay volume for fast, efficient separations. |
| Analytical Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm) | Offers excellent retention and separation for moderately polar compounds like hydroxylated metabolites. |
| Mobile Phase A | 10 mM Ammonium formate in Water + 0.1% Formic Acid | Provides a proton source for efficient positive ionization and buffers the separation. |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) + 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for 2.1 mm ID columns to ensure sharp peaks without excessive pressure. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Volume | 5 - 10 µL | A smaller volume minimizes potential matrix effects while maintaining sensitivity. |
| Gradient Elution | 5% B to 95% B over 3-5 minutes | A gradient is essential to elute the analyte while washing out strongly retained matrix components. |
Mass Spectrometry System
The mass spectrometer is tuned to specifically detect the parent ion of the analyte and a characteristic fragment ion, ensuring high selectivity.
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX API 4000, Waters TQ-S) | The gold standard for quantitative bioanalysis, offering high sensitivity and specificity in MRM mode. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar to moderately polar molecules; positive mode is effective for nitrogen-containing compounds.[7] |
| MRM Transition (Analyte) | m/z 327.2 → 275.1 (for 3-OH-Desloratadine) | This transition from the protonated parent molecule to a stable product ion is specific and sensitive.[5] |
| MRM Transition (IS) | m/z 316.2 → 264.3 (for Desloratadine-d5) | Specific transition for the stable isotope-labeled internal standard.[8] |
| Capillary Voltage | 3500 - 5000 V | Optimized to achieve stable and efficient ion generation. |
| Source Temperature | 450 - 550 °C | Facilitates desolvation of the mobile phase droplets. |
| Collision Energy (CE) | Analyte/IS specific; requires optimization | The voltage applied in the collision cell to induce optimal fragmentation of the parent ion. |
| Dwell Time | 100 - 200 ms | Ensures sufficient data points are collected across the chromatographic peak for accurate quantification. |
Experimental Protocols
Step 1: Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to create primary stocks.
-
Working Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks in 50:50 Methanol:Water. These will be used to spike into blank plasma.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to create a series of 8-10 standards covering the expected concentration range (e.g., 0.1 ng/mL to 200 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Scientist's Note: Preparing QC stock solutions from a separate weighing of the reference standard is a crucial cross-validation step to ensure the accuracy of the primary stocks.
Step 2: Sample Preparation (Solid-Phase Extraction)
The following diagram illustrates the SPE workflow, a robust method for sample clean-up.[5]
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Detailed SPE Protocol:
-
Pre-treatment: To 200 µL of plasma sample, CC standard, or QC, add 50 µL of the IS working solution. Add 400 µL of 2% formic acid in water and vortex for 10 seconds. This step ensures protein disruption and adjusts the pH for optimal binding to the SPE sorbent.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of 5% methanol in water. This removes polar interferences.
-
Elution: Elute the analyte and IS with 2 x 500 µL aliquots of the elution solvent (e.g., 4% ammonium hydroxide in 90:10 acetonitrile:methanol). The basic pH neutralizes the analyte for efficient release from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 150 µL of mobile phase A, vortex, and transfer to an autosampler vial for analysis.
Step 3: LC-MS/MS Analysis
The following diagram outlines the logic of the analytical run.
Caption: Logical flow for a typical bioanalytical LC-MS/MS batch.
Batch Composition:
-
System Suitability: Begin with injections of a known standard to confirm system performance.
-
Blanks: Inject a double blank (reconstitution solvent) and a matrix blank (extracted blank plasma) to assess for system contamination and endogenous interferences.
-
Calibration Curve: Analyze the full set of calibration standards.
-
QC Samples: Disperse QC samples throughout the batch after the calibration curve and among the unknown samples.
-
Unknown Samples: Analyze the study samples.
-
Repeat QCs: A set of QCs should also be run at the end of the batch.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[4][9] The validation should be performed according to the latest FDA or ICH M10 guidelines.[3]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in at least 6 unique blank plasma lots. | Ensures the method can differentiate the analyte from endogenous matrix components. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration over a defined range. |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). Assessed within-run and between-runs. | Confirms the closeness of measured values to the true value and the reproducibility of the method. |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across different plasma lots. | Assesses the impact of co-eluting matrix components on the ionization of the analyte. |
| Recovery | Should be consistent and reproducible, though no specific value is mandated. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration in QC samples must be within ±15% of nominal under various storage conditions (Freeze-thaw, Bench-top, Long-term). | Ensures the analyte is stable throughout the sample lifecycle, from collection to analysis. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 11-Hydroxy-N-methyldesloratadine or related hydroxylated metabolites in human plasma using LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with a robust validation strategy, establish a trustworthy method suitable for regulated bioanalysis in drug development. By explaining the rationale behind key experimental choices, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it effectively.
References
- Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- Title: FDA and EMA guidelines for bioanalytical method validation using stable isotope standards - Benchchem Source: BenchChem URL
- Source: U.S. Food and Drug Administration (FDA)
- Source: European Medicines Agency (EMA)
- Title: Mass Spectrometry Parameters for Analytes Under Study Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
- Source: European Medicines Agency (EMA)
- Title: [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] Source: PubMed URL
- Title: Determination of desloratadine and its metabolite 3-OH desloratadine in human plasma by LC-MS/MS Source: ResearchGate URL
- Title: Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma Source: Clinica Press URL
- Source: Varian, Inc.
Sources
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Application Note: Utilizing 11-Hydroxy-N-methyldesloratadine as a Reference Standard in Pharmaceutical Analysis
Abstract
This technical guide provides a comprehensive framework for the use of 11-Hydroxy-N-methyldesloratadine as a reference standard in pharmaceutical analysis. As a significant metabolite of Loratadine and a potential impurity in Desloratadine drug products, accurate quantification of this compound is critical for ensuring pharmaceutical quality, safety, and efficacy. This document outlines the rationale behind its importance, protocols for the qualification of the reference standard, and detailed, field-proven methodologies for its analysis via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be self-validating, adhering to stringent scientific principles and regulatory expectations.
Introduction: The Analytical Imperative for 11-Hydroxy-N-methyldesloratadine
Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the human body. One of its metabolic pathways leads to the formation of Desloratadine, which is itself a potent and active antihistamine. Further metabolism of Desloratadine can result in various hydroxylated species, including 11-Hydroxy-N-methyldesloratadine. The presence and concentration of this metabolite are of significant interest in pharmacokinetic and toxicological studies.
Furthermore, in the manufacturing of Desloratadine, 11-Hydroxy-N-methyldesloratadine can arise as a process-related impurity or a degradation product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1] Therefore, a highly characterized reference standard of 11-Hydroxy-N-methyldesloratadine is indispensable for:
-
Accurate quantification in impurity profiling and stability studies of Desloratadine.
-
Pharmacokinetic (PK) analysis to understand the absorption, distribution, metabolism, and excretion (ADME) of Loratadine and Desloratadine.
-
Toxicological assessments to determine the safety profile of Loratadine and its metabolites.
The availability of a well-characterized reference standard is the cornerstone of any valid analytical measurement, ensuring data integrity and regulatory compliance.[2][3][4]
Characterization and Qualification of the 11-Hydroxy-N-methyldesloratadine Reference Standard
A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures.[4] The qualification of a new batch of 11-Hydroxy-N-methyldesloratadine reference standard is a critical process to establish its identity, purity, and potency. This process ensures that the standard is fit for its intended purpose. The following diagram illustrates the workflow for reference standard qualification.
Caption: Workflow for the qualification of a new reference standard.
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed:
-
Mass Spectrometry (MS): To determine the molecular weight. For 11-Hydroxy-N-methyldesloratadine (C₂₀H₂₃ClN₂O), the expected monoisotopic mass is approximately 342.15 g/mol .[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the position of the hydroxyl group and other functionalities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Purity Assessment and Potency Assignment
Purity assessment is crucial and is typically performed using a high-resolution chromatographic method, such as HPLC with UV detection. The potency of the reference standard is then assigned using the mass balance approach, which accounts for all significant impurities.
Potency (%) = (100 - % Organic Impurities - % Water Content - % Residual Solvents - % Non-combustible Residue) %
-
Organic Impurities: Determined by a validated, stability-indicating HPLC method. The peak area percentage of the main component is calculated.
-
Water Content: Measured by Karl Fischer titration.
-
Residual Solvents: Quantified using Gas Chromatography (GC) with headspace analysis.
-
Non-combustible Residue (Sulphated Ash): Determined by pharmacopeial methods.
A comprehensive Certificate of Analysis (CoA) must be generated, documenting all characterization data, assigned potency, storage conditions, and re-test date.[6]
Analytical Methodologies
The following sections provide detailed protocols for the analysis of 11-Hydroxy-N-methyldesloratadine using HPLC and LC-MS/MS. These methods are based on established procedures for Desloratadine and its related substances and should be fully validated according to ICH Q2(R2) guidelines before routine use.[7][8][9][10]
Protocol 1: Quantification of 11-Hydroxy-N-methyldesloratadine by HPLC-UV
This method is suitable for the quantification of 11-Hydroxy-N-methyldesloratadine as an impurity in Desloratadine drug substance or for its determination in dissolution studies.
3.1.1. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds.[11] |
| Mobile Phase | A: 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.B: Acetonitrile | A common buffer system that provides good peak shape for basic compounds like desloratadine and its derivatives. |
| Gradient Elution | Time (min) | % B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection Wavelength | 242 nm | A wavelength where Desloratadine and its structurally related impurities exhibit significant absorbance.[12] |
| Injection Volume | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the 11-Hydroxy-N-methyldesloratadine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution (for impurity analysis): Accurately weigh about 25 mg of the Desloratadine API and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL.
3.1.3. System Suitability and Validation
Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per ICH and USP guidelines.[2][7][8][9][10][13] This includes parameters like tailing factor, theoretical plates, and reproducibility of injections. The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is designed for the trace-level quantification of 11-Hydroxy-N-methyldesloratadine in complex matrices such as human plasma, which is essential for pharmacokinetic studies.
3.2.1. LC-MS/MS System and Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC or HPLC system capable of high-pressure gradient elution | UPLC systems offer higher resolution and faster analysis times. |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source | Provides high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[14][15] |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | A shorter column with smaller particles is suitable for fast LC-MS/MS analysis. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Volatile mobile phase additives are essential for efficient ionization in ESI-MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | The nitrogen atoms in the molecule are readily protonated. |
3.2.2. MS/MS Detection - Multiple Reaction Monitoring (MRM)
The MRM transitions should be optimized by infusing a dilute solution of the 11-Hydroxy-N-methyldesloratadine reference standard into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 11-Hydroxy-N-methyldesloratadine | 343.2 | To be determined | 100 | To be optimized |
| Internal Standard (IS) (e.g., Deuterated analog) | Dependent on IS | To be determined | 100 | To be optimized |
Note: The product ion will result from the fragmentation of the precursor ion. A common fragmentation pathway for similar compounds involves the loss of the piperidine ring or parts of it. Empirical determination is necessary.
3.2.3. Plasma Sample Preparation (Solid-Phase Extraction - SPE)
Sources
- 1. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspbpep.com [uspbpep.com]
- 3. usp.org [usp.org]
- 4. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 5. 11-Hydroxy-N-methyl Dihydro Loratadine | LGC Standards [lgcstandards.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application of 3-Hydroxy-N-methyldesloratadine in Drug Metabolism Studies: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key metabolites in the study of loratadine and desloratadine metabolism. While the initial query focused on "11-Hydroxy-N-methyldesloratadine," extensive review of scientific literature and reference standards indicates that the principal and pharmacologically significant hydroxylated metabolite is 3-hydroxydesloratadine . The compound "11-Hydroxy-N-methyldesloratadine" is classified as a pharmaceutical analytical impurity and not a product of metabolism.[1] Therefore, this guide will focus on the scientifically accurate and relevant applications of 3-hydroxydesloratadine in drug metabolism studies.
Introduction: The Metabolic Journey of Loratadine
Loratadine, a widely used second-generation antihistamine, undergoes extensive first-pass metabolism in the liver.[2][3][4] The primary metabolic pathway involves the removal of the ethyl carboxyl group to form its major active metabolite, desloratadine.[5][6][7][8] Desloratadine itself is a potent and non-sedating H1-receptor antagonist and is marketed as a standalone drug.[9][10]
Further metabolism of desloratadine leads to the formation of hydroxylated metabolites, with 3-hydroxydesloratadine being the most significant in humans.[11][12][13] This metabolite also exhibits biological activity and its formation is a critical aspect of the overall pharmacokinetic and pharmacodynamic profile of both loratadine and desloratadine.[13] Understanding the formation of 3-hydroxydesloratadine is crucial for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling: To accurately predict drug exposure and response.
-
Drug-drug interaction (DDI) studies: To assess the potential for co-administered drugs to alter the metabolic clearance of loratadine and desloratadine.
-
Interspecies differences in metabolism: To select appropriate animal models for preclinical safety and efficacy studies.
-
Pharmacogenomics: To investigate the influence of genetic variations in drug-metabolizing enzymes on patient response.
The metabolic conversion of loratadine to desloratadine is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[2][3][5][6][7][8] The subsequent hydroxylation of desloratadine to 3-hydroxydesloratadine is a more complex process. It involves an initial N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8, and then a rapid non-enzymatic deconjugation of the N-glucuronide.[14]
Visualizing the Metabolic Pathway
The following diagram illustrates the primary metabolic pathway from loratadine to 3-hydroxydesloratadine.
Caption: Metabolic pathway of Loratadine.
In Vitro Methodologies for Studying 3-Hydroxydesloratadine Formation
In vitro systems are indispensable tools for investigating drug metabolism in a controlled environment. The two most common systems for studying the formation of 3-hydroxydesloratadine are human liver microsomes and cryopreserved human hepatocytes.
Human Liver Microsomes (HLM)
HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP and UGT enzymes. They are a cost-effective and high-throughput model for studying Phase I and some Phase II metabolic reactions.
Rationale for using HLMs:
-
Enzyme Kinetics: Ideal for determining kinetic parameters (Km and Vmax) for the enzymes involved in loratadine and desloratadine metabolism.
-
Reaction Phenotyping: To identify the specific CYP and UGT isoforms responsible for metabolite formation using recombinant enzymes or specific chemical inhibitors.
-
Metabolic Stability: To assess the rate of disappearance of the parent drug and the formation of metabolites.
Cryopreserved Human Hepatocytes
Cryopreserved human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, more closely mimicking the in vivo liver environment.
Rationale for using hepatocytes:
-
Comprehensive Metabolism: Allows for the study of the complete metabolic cascade, including the sequential involvement of UGT and CYP enzymes in the formation of 3-hydroxydesloratadine.
-
Metabolite Profiling: Provides a more complete picture of all metabolites formed from the parent drug.
-
Induction and Inhibition Studies: Can be used to assess the potential of the drug to induce or inhibit its own metabolism or the metabolism of other drugs.
Experimental Protocols
The following are detailed protocols for conducting in vitro studies to investigate the formation of 3-hydroxydesloratadine.
Protocol 1: Incubation of Desloratadine with Human Liver Microsomes
Objective: To measure the formation of 3-hydroxydesloratadine from desloratadine in human liver microsomes.
Materials:
-
Desloratadine
-
3-Hydroxydesloratadine (as a reference standard)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well incubation plates
-
Incubator/shaker (37°C)
Workflow Diagram:
Caption: Workflow for HLM incubation.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a working solution of desloratadine in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.1%).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM suspension.
-
Add the desloratadine working solution to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
At each time point, terminate the reaction by adding cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of desloratadine and 3-hydroxydesloratadine.
-
Protocol 2: Incubation of Desloratadine with Cryopreserved Human Hepatocytes
Objective: To investigate the formation of 3-hydroxydesloratadine in a more physiologically relevant in vitro system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Collagen-coated culture plates
-
Williams' E Medium (or other suitable hepatocyte culture medium)
-
Desloratadine
-
3-Hydroxydesloratadine (as a reference standard)
-
Acetonitrile (ACN) with an internal standard (IS)
-
CO2 incubator (37°C, 5% CO2)
Workflow Diagram:
Caption: Workflow for hepatocyte incubation.
Step-by-Step Procedure:
-
Hepatocyte Plating:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed thawing medium and centrifuge to pellet the viable cells.
-
Resuspend the cell pellet in plating medium and determine cell viability and density.
-
Plate the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate the plates in a CO2 incubator for several hours to allow for cell attachment.
-
-
Incubation with Desloratadine:
-
After attachment, aspirate the plating medium and replace it with fresh, pre-warmed culture medium containing the desired concentration of desloratadine.
-
Return the plates to the incubator.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation medium. For intracellular metabolite analysis, the cells can also be lysed.
-
Immediately quench the metabolic activity in the collected samples by adding cold acetonitrile with an internal standard.
-
Process the samples (e.g., centrifugation to remove cell debris) and analyze by LC-MS/MS.
-
Analytical Quantification: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of desloratadine and its metabolites in biological matrices.[15][16][17][18][19]
Key Parameters for Method Development:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[15][16][17][18][19]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for desloratadine, 3-hydroxydesloratadine, and the internal standard are monitored.
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.1 | 259.1 |
| 3-Hydroxydesloratadine | 327.1 | 259.1 |
| Deuterated Desloratadine (IS) | 315.1 | 263.1 |
Note: These values may vary slightly depending on the instrument and conditions.
A typical calibration curve should be prepared in the same matrix as the samples (e.g., microsomal incubation buffer or cell culture medium) to account for matrix effects. The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Data Interpretation and Application
The data generated from these in vitro studies can be used to:
-
Calculate Metabolic Stability: The in vitro half-life (t½) and intrinsic clearance (CLint) of desloratadine can be determined from the rate of its disappearance over time.
-
Characterize Metabolite Formation: The rate of formation of 3-hydroxydesloratadine can be quantified.
-
Reaction Phenotyping: By using specific CYP inhibitors or recombinant enzymes, the contribution of different enzyme isoforms to the formation of 3-hydroxydesloratadine can be elucidated.
-
In Vitro-In Vivo Extrapolation (IVIVE): The in vitro clearance data can be used in conjunction with physiological models to predict the in vivo pharmacokinetic parameters of desloratadine and its major metabolite.
Conclusion
The study of 3-hydroxydesloratadine is fundamental to a comprehensive understanding of the drug metabolism and disposition of both loratadine and desloratadine. The protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate the formation of this key metabolite in vitro. By employing these techniques, scientists in drug discovery and development can gain critical insights into the pharmacokinetic properties, potential for drug interactions, and inter-individual variability of these widely used antihistamines, ultimately contributing to their safer and more effective use.
References
- Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162-170.
-
PubMed. (n.d.). Metabolism of loratadine and further characterization of its in vitro metabolites. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolism of loratadine and further characterization of its in vitro metabolites. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Retrieved January 21, 2026, from [Link]
-
Agilent. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Retrieved January 21, 2026, from [Link]
-
NCBI. (2023). Loratadine. In StatPearls. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 3-Hydroxydesloratadine. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Retrieved January 21, 2026, from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Loratadine? Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Retrieved January 21, 2026, from [Link]
-
European Medicines Agency. (2017). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Loratadine. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). 3-HYDROXYDESLORATADINE. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Desloratadine: A preclinical and clinical overview. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Retrieved January 21, 2026, from [Link]
-
Medscape. (2002). Desloratadine Enters Crowded Antihistamine Market. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. Retrieved January 21, 2026, from [Link]
Sources
- 1. store.usp.org [store.usp.org]
- 2. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 4. Loratadine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. medscape.com [medscape.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Desloratadine | 100643-71-8 [chemicalbook.com]
- 13. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 11-Hydroxy-N-methyldesloratadine using High-Resolution NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural elucidation of 11-Hydroxy-N-methyldesloratadine, a potential metabolite or derivative of the second-generation antihistamine, desloratadine. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures in pharmaceutical research and development.[1][2] This document outlines a systematic workflow, from sample preparation to the acquisition and interpretation of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable structural characterization, a critical step in metabolite identification and drug safety assessment.
Introduction
Desloratadine is an active metabolite of loratadine, a widely used non-sedating antihistamine. The metabolic fate of desloratadine and its derivatives is of significant interest in drug development to understand its pharmacological profile and potential toxicities.[3] 11-Hydroxy-N-methyldesloratadine is a hydroxylated derivative of N-methyldesloratadine. Its precise chemical structure, including the stereochemistry at the newly introduced chiral center, is crucial for understanding its biological activity.
High-resolution NMR spectroscopy offers a powerful, non-destructive method to determine the complete chemical structure of small molecules like 11-Hydroxy-N-methyldesloratadine.[4] By analyzing the chemical environment of each proton and carbon atom and their through-bond and through-space correlations, a definitive molecular structure can be assembled. This application note details the use of a standard set of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, for this purpose.[5]
Materials and Instrumentation
Sample and Solvents
-
Sample: 11-Hydroxy-N-methyldesloratadine (5-10 mg). The molecular formula is C₂₀H₂₃ClN₂O.[6]
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The selection of the solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.[7] For this application, CDCl₃ is recommended as a starting point.
-
Internal Standard (Optional): Tetramethylsilane (TMS) for chemical shift referencing (0 ppm for ¹H and ¹³C).
Instrumentation
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution, which is particularly beneficial when working with limited sample quantities.[5]
-
NMR Tubes: High-quality, 5 mm NMR tubes are essential for optimal performance.[7][8]
Experimental Workflow
The structural elucidation of 11-Hydroxy-N-methyldesloratadine follows a logical progression of NMR experiments. The workflow is designed to build the structure piece by piece, starting from the basic proton and carbon frameworks and then establishing their connectivity.
Figure 1: General workflow for NMR-based structural elucidation.
Detailed Protocols
Sample Preparation
A well-prepared sample is crucial for acquiring high-quality NMR data.[9]
-
Weigh approximately 5-10 mg of 11-Hydroxy-N-methyldesloratadine into a clean, dry vial.[10]
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[11]
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
1D NMR Experiments
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.
-
Objective: To identify the different types of protons and their relative numbers.
-
Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts (δ) and coupling patterns (multiplicities) to infer the local environment of the protons.
-
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
Objective: To determine the number and types (C, CH, CH₂, CH₃) of carbon atoms.
-
Protocol:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-90 and DEPT-135 spectra.
-
Process all spectra. In the DEPT-90 spectrum, only CH signals will appear. In the DEPT-135 spectrum, CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (C) are absent in DEPT spectra but present in the standard ¹³C spectrum.
-
2D NMR Experiments
2D NMR experiments are essential for establishing the connectivity between atoms.[12]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[13]
-
Objective: To establish the proton-proton connectivity within spin systems.
-
Protocol:
-
Set up and run a standard COSY experiment.
-
Process the 2D data.
-
Analyze the cross-peaks, which indicate correlations between coupled protons.
-
The HSQC experiment correlates protons directly attached to carbon atoms.[13][14]
-
Objective: To identify which protons are directly bonded to which carbon atoms.
-
Protocol:
-
Set up and run a standard HSQC experiment.
-
Process the 2D data.
-
Analyze the cross-peaks, where each peak corresponds to a C-H bond.
-
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[13][15] This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Objective: To establish the overall carbon skeleton by identifying long-range C-H connectivities.
-
Protocol:
-
Set up and run a standard HMBC experiment.
-
Process the 2D data.
-
Analyze the cross-peaks, which connect protons to carbons separated by multiple bonds.
-
Data Interpretation and Structure Assembly
The final step is to integrate the information from all the NMR experiments to deduce the structure of 11-Hydroxy-N-methyldesloratadine.
Figure 2: Logic diagram for integrating NMR data for structure assembly.
Step-by-Step Interpretation:
-
Identify Spin Systems with COSY: Use the COSY spectrum to connect coupled protons, outlining fragments of the molecule such as the aromatic rings and the piperidine ring.
-
Assign Direct C-H Pairs with HSQC: Correlate each proton signal with its directly attached carbon using the HSQC spectrum. This allows for the assignment of the carbon signals for all protonated carbons.
-
Connect Fragments with HMBC: Use the HMBC correlations to piece together the molecular fragments identified from the COSY data. Pay close attention to correlations from protons to quaternary carbons, as these are key for establishing the overall connectivity. For instance, protons on the piperidine ring should show correlations to the carbons of the tricyclic core.
-
Confirm the Position of the Hydroxyl and N-Methyl Groups: The presence of the hydroxyl group at the 11-position will significantly impact the chemical shifts of the surrounding protons and carbons. The N-methyl group on the piperidine ring will appear as a singlet in the ¹H NMR spectrum and will show HMBC correlations to the adjacent carbons in the piperidine ring.
-
Assemble the Final Structure: Combine all the evidence to propose the final structure of 11-Hydroxy-N-methyldesloratadine.
Expected Spectral Features
The following table summarizes the expected NMR spectral data based on the known structure of desloratadine and related compounds.[16][17]
| Structural Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Benzo-fused Ring | 7.0 - 7.5 | 120 - 140 | Protons on this ring will show correlations to adjacent carbons and across the fusion to the central seven-membered ring. |
| Pyridine Ring | 7.0 - 8.5 | 120 - 150 | Aromatic protons will correlate with each other and with carbons within the pyridine ring. |
| Piperidine Ring | 2.0 - 3.5 | 25 - 60 | Protons on the piperidine ring will show COSY correlations with each other and HMBC correlations to the C11 carbon. |
| N-Methyl Group | ~2.3 | ~45 | This singlet will show HMBC correlations to the adjacent carbons of the piperidine ring. |
| C11-OH | Variable (hydroxyl proton) | 70 - 80 (C11) | The proton on C11 (if present) would be a key starting point. The C11 carbon signal will be in the oxygenated region. |
Method Validation and Trustworthiness
The protocols described in this application note form a self-validating system. The consistency across all NMR datasets is a key indicator of a correct structural assignment. For instance, a C-H bond identified in the HSQC spectrum must be consistent with the proton and carbon chemical shifts from the 1D spectra. Similarly, the fragments deduced from COSY must be connectable in a chemically meaningful way based on the HMBC correlations. For regulatory submissions, further validation of the NMR method for quantification and purity assessment may be required, adhering to guidelines for linearity, accuracy, precision, and specificity.[18][19][20]
Conclusion
This application note provides a robust and systematic approach for the complete structural elucidation of 11-Hydroxy-N-methyldesloratadine using a suite of standard NMR experiments. By following these detailed protocols and the logical interpretation workflow, researchers can confidently determine the chemical structure of this and other related drug metabolites. The definitive structural information obtained through NMR is indispensable for advancing drug development, ensuring product quality, and meeting regulatory requirements.[4][21]
References
-
Small molecule NMR sample preparation. (2023). Georgia State University. Available at: [Link]
-
Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). National Library of Medicine. Available at: [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. Available at: [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. Available at: [Link]
-
NMR Sample Preparation. (n.d.). University of Notre Dame NMR Spectroscopy. Available at: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Available at: [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. (2008). University of Nebraska-Lincoln Powers Group. Available at: [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). Request PDF. Available at: [Link]
-
Leveraging the HMBC to Facilitate Metabolite Identification. (2022). National Library of Medicine. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available at: [Link]
-
Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. (2021). ACS Central Science. Available at: [Link]
-
A framework for automated structure elucidation from routine NMR spectra. (2021). National Library of Medicine. Available at: [Link]
-
NMR Data Processing. (n.d.). Wiley Online Library. Available at: [Link]
-
Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. (2019). National Library of Medicine. Available at: [Link]
-
A framework for automated structure elucidation from routine NMR spectra. (2021). Kanan Lab - Stanford University. Available at: [Link]
-
NMR Spectroscopy and Databases for the Identification of Metabolites. (2022). Technology Networks. Available at: [Link]
-
Improved Identification of Metabolites in Complex Mixtures using HSQC NMR Spectroscopy. (n.d.). University of Alberta. Available at: [Link]
-
Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science Publishers. Available at: [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA portal. Available at: [Link]
-
Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025). Emery Pharma. Available at: [Link]
-
NMR Spectroscopy for Metabolomics Research. (2018). National Library of Medicine. Available at: [Link]
-
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (2000). ACS Publications. Available at: [Link]
-
Rosa x hybrida: A New Tool for Functional Food Development with Triple-Negative Breast Antitumoral Implications. (2023). MDPI. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Available at: [Link]
-
DESLORATIDINE. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (2016). The Royal Society of Chemistry. Available at: [Link]
-
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025). ResearchGate. Available at: [Link]
-
N-Methyldesloratadine. (n.d.). PubChem. Available at: [Link]
-
11-Hydroxy-Δ9-tetrahydrocannabinol. (n.d.). NIST WebBook. Available at: [Link]
-
11-Hydroxy-THC. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. technologynetworks.com [technologynetworks.com]
- 3. bionmr.unl.edu [bionmr.unl.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. store.usp.org [store.usp.org]
- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. Improved Identification of Metabolites in Complex Mixtures using HSQC NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: DESLORATIDINE [orgspectroscopyint.blogspot.com]
- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Desloratadine Impurities in Active Pharmaceutical Ingredients (APIs)
Introduction: The Criticality of Impurity Profiling in Desloratadine API
Desloratadine, a potent, long-acting, non-sedating second-generation H1 antagonist, is the major active metabolite of loratadine.[1][2] Its efficacy and safety are paramount, necessitating stringent control over impurities in the Active Pharmaceutical Ingredient (API). Impurities can originate from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[3][4] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods for the quantitative determination of desloratadine impurities are crucial for ensuring patient safety and complying with regulatory standards.
This application note provides a comprehensive guide for the quantitative analysis of desloratadine impurities in APIs, with a focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols and methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7][8][9]
Understanding Desloratadine Impurities
Impurities in desloratadine can be broadly categorized as organic, inorganic, and residual solvents.[5][8] Organic impurities are of particular concern as they can be process-related (starting materials, by-products, intermediates) or degradation products.[3][5][8] Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][11][12][13][14] Common impurities associated with desloratadine include loratadine (the parent drug), N-formyldesloratadine, and various process-related impurities.[1][4]
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[5][6][7] The reporting threshold, identification threshold, and qualification threshold are determined based on the maximum daily dose of the drug.[7] For desloratadine, with a typical maximum daily dose, any impurity above 0.05% should generally be reported, and those above 0.10% or 0.15% may require identification and qualification, respectively.
Methodology: A Stability-Indicating HPLC Approach
A stability-indicating analytical method is one that can accurately and selectively quantify the active ingredient in the presence of its impurities and degradation products.[10][11][12] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and robust technique for this purpose.
The selection of the chromatographic conditions is critical for achieving optimal separation of desloratadine from its potential impurities.
-
Column: A C18 column is a common choice for the separation of moderately polar compounds like desloratadine and its impurities. The alkyl chain provides the necessary hydrophobicity for retention, while the end-capping minimizes peak tailing.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is often employed to achieve good resolution of all impurities with varying polarities within a reasonable run time. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and thereby their retention.
-
Detector: UV detection is suitable for desloratadine and its related compounds, which possess chromophores that absorb in the UV region. The detection wavelength should be chosen to provide adequate sensitivity for both the API and all relevant impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Experimental Protocol: Quantitative Analysis of Desloratadine Impurities
This protocol details a stability-indicating RP-HPLC method for the quantitative determination of impurities in desloratadine API.
Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a UV or PDA detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Potassium phosphate monobasic (analytical grade).
-
Phosphoric acid (analytical grade).
-
High-purity water.
-
Desloratadine API and impurity reference standards.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 241 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh about 10 mg of Desloratadine reference standard and each known impurity reference standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with Diluent.
-
Standard Solution (for System Suitability and Quantification): Prepare a solution containing a known concentration of desloratadine (e.g., 0.5 mg/mL) and a low concentration of each specified impurity (e.g., at the reporting threshold level) by diluting the respective stock solutions with Diluent.
-
Sample Solution: Accurately weigh about 50 mg of the Desloratadine API sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure its performance. Inject the Standard Solution and evaluate the following parameters:
-
Tailing Factor (Asymmetry Factor): The tailing factor for the desloratadine peak should be not more than 2.0.
-
Theoretical Plates (N): The column efficiency for the desloratadine peak should be not less than 2000.
-
Resolution (Rs): The resolution between desloratadine and the closest eluting impurity peak should be not less than 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections of the Standard Solution should be not more than 5.0% for the impurity peaks and not more than 2.0% for the desloratadine peak.
Analytical Procedure
-
Inject the Diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the chromatograms.
-
Inject the Sample Solution and record the chromatograms.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity reference standards in the Standard Solution chromatogram.
-
For any unknown impurities, use the relative retention time (RRT) for identification.
Calculation
The percentage of each impurity in the Desloratadine API sample can be calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x (1 / RRF) x 100
Where:
-
Areaimpurity is the peak area of the impurity in the sample solution.
-
Areastandard is the peak area of the corresponding impurity in the standard solution (or the desloratadine peak if a specific impurity standard is not available).
-
Concstandard is the concentration of the impurity standard in the standard solution (mg/mL).
-
Concsample is the concentration of the desloratadine sample in the sample solution (mg/mL).
-
RRF is the Relative Response Factor of the impurity. If the RRF is not known, it is assumed to be 1.0.
The total percentage of impurities is the sum of the percentages of all individual impurities.
Data Presentation and Interpretation
The results of the quantitative analysis should be presented in a clear and concise manner, typically in a tabular format.
Table 1: Hypothetical Quantitative Analysis Results for a Batch of Desloratadine API
| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) | Peak Area | % Impurity |
| Impurity A | 8.5 | 0.85 | 1500 | 0.06 |
| Desloratadine | 10.0 | 1.00 | 2,500,000 | - |
| Loratadine | 12.2 | 1.22 | 2200 | 0.09 |
| Unknown Impurity 1 | 14.5 | 1.45 | 800 | 0.03 |
| N-formyldesloratadine | 16.8 | 1.68 | 1800 | 0.07 |
| Total Impurities | 0.25 |
The data in the table should be evaluated against the pre-defined specification limits for each impurity and for the total impurities. Any out-of-specification (OOS) results must be thoroughly investigated.
Workflow Visualization
The following diagram illustrates the overall workflow for the quantitative analysis of desloratadine impurities in API.
Caption: Workflow for Desloratadine Impurity Analysis.
Conclusion
The quantitative analysis of impurities in desloratadine API is a critical component of quality control in the pharmaceutical industry. The stability-indicating HPLC method detailed in this application note provides a robust and reliable approach for the separation and quantification of known and unknown impurities. Adherence to the described protocols, including rigorous system suitability testing and accurate calculations, is essential for ensuring the quality, safety, and efficacy of desloratadine-containing drug products. This methodology, grounded in scientific principles and regulatory expectations, serves as a valuable resource for researchers, scientists, and drug development professionals.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Lu, J., Wei, Y. C., Markovich, R. J., & Rustum, A. M. (2010). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of AOAC International, 93(4), 1163–1173. [Link]
-
Kim, M., et al. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. [Link]
-
Jain, D., et al. (2014). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of Chromatographic Science, 52(7), 643–649. [Link]
-
United States Pharmacopeia. (2025). Desloratadine Tablets. USP 2025. [Link]
-
Sahu, P. K., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(4), 979–985. [Link]
-
Sahu, P. K., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Oxford Academic. [Link]
-
SynThink. Desloratadine EP Impurities & Related Compounds. [Link]
-
Sahu, P. K., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]
-
DergiPark. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. Journal of Research in Pharmacy, 27(2), 644-655. [Link]
-
Scribd. (2018). USP41 Desloratadine. [Link]
-
Pharmaffiliates. Desloratadine-impurities. [Link]
- Google Patents. (2017).
-
International Journal of Pharmaceutical Sciences and Research. (2015). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734-4743. [Link]
-
SynZeal. Desloratadine Impurities. [Link]
-
Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3), 181-185. [Link]
-
USP-NF. (2018). Desloratadine Orally Disintegrating Tablets. [Link]
-
Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3). [Link]
-
Pharmaffiliates. Desloratadine-impurities. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Overcoming matrix effects in LC-MS/MS analysis of 11-Hydroxy-N-methyldesloratadine
A Senior Application Scientist's Guide to Overcoming Matrix Effects
Welcome to the technical support center for the LC-MS/MS analysis of 11-Hydroxy-N-methyldesloratadine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in complex biological samples. As Senior Application Scientists, we understand that robust and reliable bioanalysis is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to help you achieve accurate and reproducible results.
Troubleshooting Guide: Diagnosing and Solving Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a primary challenge in LC-MS/MS bioanalysis.[1][2][3] They can manifest as ion suppression or enhancement, leading to inaccurate quantification.[4] This section addresses specific issues you may encounter.
Question: I'm observing significant ion suppression and poor sensitivity for 11-Hydroxy-N-methyldesloratadine. What is the likely cause and how can I fix it?
Answer: This is a classic sign of matrix effects, most often caused by phospholipids in plasma or serum samples.[5][6] Phospholipids are notorious for co-extracting with analytes and eluting in the same chromatographic window, competing for ionization in the MS source.[6][7]
Causality: Your current sample preparation method, likely a simple protein precipitation (PPT), is insufficient. While PPT is fast, it does not remove phospholipids, which foul the MS source and suppress the analyte signal.[8][9]
Immediate Troubleshooting Steps:
-
Assess Phospholipid Interference: Use a mass transition specific to phospholipids (e.g., monitoring the precursor ion of m/z 184 in positive ion mode) to confirm if they are co-eluting with your analyte.[9]
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective sample preparation technique. The goal is to specifically remove interfering components while retaining your analyte.[5][10]
-
Phospholipid Removal Plates/Cartridges: Products like HybridSPE® or Phree™ are highly effective. They combine the simplicity of PPT with targeted phospholipid depletion, leading to a much cleaner extract and a dramatic increase in analyte response.[6][8][11]
-
Solid-Phase Extraction (SPE): A well-developed SPE method can provide excellent separation of the analyte from matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and solvent polarity to selectively extract 11-Hydroxy-N-methyldesloratadine, leaving interferences behind.[5]
-
Long-Term Solution: Implement a stable isotope-labeled internal standard (SIL-IS) for 11-Hydroxy-N-methyldesloratadine. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most reliable way to correct for signal suppression or enhancement.[12][13][14]
Question: My results show high variability between replicate injections and across different sample lots. What's going on?
Answer: High variability is another hallmark of uncontrolled matrix effects. The composition of biological matrices can differ significantly between individuals or lots, leading to inconsistent ion suppression.[13]
Causality: The inconsistent nature of the matrix means that the degree of ion suppression is not constant across your sample set. A simple external calibration cannot account for this sample-to-sample variation.
Troubleshooting Workflow:
Below is a logical workflow for diagnosing and mitigating variability caused by matrix effects.
Sources
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Synthesis of 11-Hydroxy-N-methyldesloratadine
Introduction: Welcome to the technical support center for the synthesis of 11-Hydroxy-N-methyldesloratadine. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of desloratadine metabolites and analogs. As a key, albeit challenging, metabolite to synthesize, enhancing the yield of 11-Hydroxy-N-methyldesloratadine requires a nuanced understanding of the reaction mechanisms and potential pitfalls. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 11-Hydroxy-N-methyldesloratadine?
A1: The synthesis is conceptually a two-step process starting from desloratadine: (1) N-methylation of the piperidine nitrogen to form N-methyldesloratadine, followed by (2) regioselective hydroxylation at the C-11 position. However, direct chemical hydroxylation at the C-11 position is a significant challenge due to the lack of activating groups and the presence of other reactive sites. Therefore, the most practical approaches involve either a biomimetic hydroxylation or a multi-step chemical synthesis using a pre-functionalized core.
The overall workflow can be visualized as follows:
Caption: General synthetic strategies for 11-Hydroxy-N-methyldesloratadine.
Q2: Why is direct C-11 hydroxylation of N-methyldesloratadine so difficult?
A2: Direct hydroxylation of an unactivated sp2-hybridized carbon on the tricyclic ring system is chemically challenging for several reasons:
-
Lack of Directing Groups: The C-11 position is not electronically activated towards either electrophilic or nucleophilic attack.
-
Multiple Reactive Sites: The molecule contains several other potentially reactive sites, including the aromatic rings and the pyridine nitrogen, which can lead to a mixture of undesired products.
-
Steric Hindrance: The C-11 position is part of a bridged ring system, which can sterically hinder the approach of bulky chemical oxidants.
In biological systems, this transformation is efficiently carried out by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, which are specialized for oxidizing unactivated C-H bonds.[1][2][3] This high regioselectivity is achieved through precise positioning of the substrate within the enzyme's active site.[4]
Troubleshooting Guide: N-Methylation of Desloratadine
Q3: My N-methylation reaction of desloratadine is showing low conversion to N-methyldesloratadine. What are the common causes and solutions?
A3: Low conversion is a frequent issue, often stemming from suboptimal reaction conditions. The secondary amine of desloratadine can be challenging to alkylate cleanly.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in N-methylation.
Comparative Data on Methylation Conditions:
| Methylating Agent | Base | Solvent | Typical Issues | Recommendation |
| Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile | Low conversion, slow reaction | Moderate. Better with a stronger base. |
| Methyl Iodide (CH₃I) | NaH | THF / DMF | High reactivity, risk of quaternization | Recommended. Use 1.1 eq. CH₃I, add slowly at 0°C. |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Toxicity, potential for O-methylation | Use with caution. Less reactive than CH₃I. |
| Formaldehyde / NaBH₃CN | Acetic Acid | Methanol | Byproduct formation, pH sensitivity | Alternative. Good for avoiding quaternization via reductive amination.[5] |
Protocol 1: Optimized N-Methylation of Desloratadine
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add desloratadine (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the stirred suspension to 0°C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes.
-
Methylation: Add methyl iodide (CH₃I, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the desloratadine spot is consumed.
-
Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-methyldesloratadine.[6] The crude product can be purified by column chromatography if necessary.
Troubleshooting Guide: C-11 Hydroxylation
Q4: I am attempting a biocatalytic hydroxylation using human liver microsomes, but the yield is extremely low. How can I improve this?
A4: Biocatalytic hydroxylations are powerful but sensitive. Low yield typically points to issues with enzyme activity, cofactor availability, or product inhibition. The metabolism of loratadine and desloratadine is primarily mediated by CYP3A4 and CYP2D6.[3][7]
Troubleshooting Table for Biocatalytic Hydroxylation:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or minimal product formation | 1. Inactive enzymes in microsomes.2. Insufficient NADPH or degradation of the cofactor.3. Incorrect buffer pH or temperature. | 1. Use a fresh batch of microsomes with certified activity.2. Use an NADPH-regenerating system (e.g., glucose-6-phosphate, G6P dehydrogenase).3. Optimize pH (typically 7.4) and maintain temperature at 37°C. |
| Reaction starts but stalls quickly | 1. Substrate inhibition at high concentrations.2. Product inhibition (metabolite binds to the enzyme).3. Enzyme denaturation over time. | 1. Run a substrate titration experiment to find the optimal concentration.2. Lower the initial substrate concentration and run the reaction for a longer period.3. Check for the stability of your specific CYP isozymes under the reaction conditions. |
| Complex product mixture | 1. Metabolism by multiple CYP isoforms.2. Further metabolism of the desired product. | 1. Use specific chemical inhibitors or recombinant CYP enzymes to identify the responsible isoform and improve selectivity.[8]2. Monitor the reaction over time to find the point of maximum accumulation of the desired 11-hydroxy product before it is further metabolized. |
Protocol 2: General Procedure for Biocatalytic Hydroxylation
-
Preparation: In a temperature-controlled shaker set to 37°C, prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, and 3.3 mM MgCl₂).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate.
-
Initiation: Initiate the reaction by adding N-methyldesloratadine (substrate, typically 1-50 µM, dissolved in a minimal amount of DMSO or methanol).
-
Incubation: Incubate at 37°C with shaking for 1-2 hours.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Work-up: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Analysis: Analyze the supernatant directly by LC-MS/MS to identify and quantify the 11-Hydroxy-N-methyldesloratadine product.
Q5: Since chemical hydroxylation is difficult, what is a viable synthetic route to build the molecule from a functionalized precursor?
A5: A robust chemical synthesis would involve constructing the tricyclic core with the hydroxyl group (or a protected precursor) already in place. A plausible, though unproven, retrosynthetic approach would be to perform a Grignard reaction on a protected 11-hydroxy-8-chloro-5,6-dihydrobenzo[9][10]cyclohepta[1,2-b]pyridin-11-one derivative.
This strategy leverages a well-established method for creating the exocyclic double bond in loratadine synthesis.[11] The key is the synthesis of the hydroxylated ketone precursor, which is a non-trivial synthetic challenge in itself but allows for more predictable and scalable chemistry.
Troubleshooting Guide: Purification
Q6: I have successfully synthesized the crude product, but I am struggling to purify 11-Hydroxy-N-methyldesloratadine. It streaks badly on silica gel and I get poor recovery from reverse-phase HPLC.
A6: This is a classic challenge with highly polar, basic compounds. The combination of the hydroxyl group (polar) and the tertiary amine (basic) causes strong, undesirable interactions with standard chromatography media.
-
Silica Gel Chromatography: The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and often irreversible adsorption.
-
Solution: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%) to your eluent system (e.g., Dichloromethane/Methanol). This neutralizes the acidic sites on the silica, improving peak shape.
-
-
Reverse-Phase (C18) HPLC: At neutral pH, the tertiary amine will be protonated, leading to poor peak shape ("tailing").
-
Solution 1 (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of highly polar compounds and is an excellent choice for this molecule.[12] Use a mobile phase system like Acetonitrile/Ammonium Formate buffer.
-
Solution 2 (RP-HPLC with Modifier): Use an acidic mobile phase modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This ensures the amine is consistently protonated throughout the column, leading to sharper peaks. Alternatively, an ion-pairing agent can be used.
-
References
-
Ainurofiq, A., et al. (2020). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Available at: [Link]
-
Ghosal, A., et al. (2004). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters. Available at: [Link]
-
Wang, G., et al. (2012). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Wurtinger, S., et al. (2020). Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. RSC Medicinal Chemistry. Available at: [Link]
- CN113004245B - Preparation method of desloratadine. Google Patents.
- CN102924430B - Desloratadine derivatives, and preparation method and application thereof. Google Patents.
-
Josa-Culleré, L., et al. (2022). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacy. RSC Chemical Biology. Available at: [Link]
-
Ghosal, A., et al. (2004). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. ResearchGate. Available at: [Link]
-
Synthesis of Amines. (2023). Chemistry LibreTexts. Available at: [Link]
-
N-Methyldesloratadine. PubChem. Available at: [Link]
-
Gu, H., et al. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatographic Science. Available at: [Link]
-
Compton, D.R., et al. (1992). Synthesis and pharmacological properties of 11-hydroxy-3-(1',1'-dimethylheptyl)hexahydrocannabinol: a high-affinity cannabinoid agonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]
-
Seltzman, H.H., et al. (1999). Enantioselective synthesis and pharmacology of 11-hydroxy-(1'S,2'R)-dimethylheptyl-delta 8-THC. Journal of Medicinal Chemistry. Available at: [Link]
- US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof. Google Patents.
-
Carruthers, N.I., et al. (2021). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
- CN112898268A - Preparation method of desloratadine impurity. Google Patents.
-
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
Producing Secondary and Tertiary Amines. ChemistryStudent. Available at: [Link]
-
Koul, A., et al. (2012). Kinetic parameters of human P450 isoforms involved in the metabolism of the antiallergic drug, loratadine. International Scholars Journals. Available at: [Link]
-
11-Hydroxy-THC. Wikipedia. Available at: [Link]
-
de Graaf, C., et al. (2017). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. Available at: [Link]
- EP1542986B1 - Process for the production of desloratadine. Google Patents.
-
Wang, X. (2023). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. Available at: [Link]
-
Liu, J., et al. (1995). Evaluation of loratadine as an inducer of liver microsomal cytochrome P450 in rats and mice. Drug Metabolism and Disposition. Available at: [Link]
-
Desloratadine as the selective 5HT2AR antagonist suppresses neutrophil extracellular traps formation to ameliorate diabetic peripheral neuropathy pathology. ResearchGate. Available at: [Link]
-
Josa-Culleré, L., et al. (2022). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Chemical Biology. Available at: [Link]
-
Shuman, J.L., et al. (2018). An improved method for extraction of polar and charged metabolites from cyanobacteria. PLOS ONE. Available at: [Link]
-
Show how you can synthesize the following tertiary amine three di.... Pearson. Available at: [Link]
-
Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries. Available at: [Link]
-
De Klerck, K., et al. (2014). Determination of enantiomerization barriers of desloratadine and its N-oxide derivative by dynamic enantioselective high-performance liquid chromatography and off-column racemization experiments. Journal of Chromatography A. Available at: [Link]
-
How to quantify non-polar compounds and their polar metabolites together using HPLC or LC-MS or MS/MS?. ResearchGate. Available at: [Link]
-
Goodwin, R.S., et al. (2015). Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC. Clinical Chemistry. Available at: [Link]
-
Sharma, D., et al. (2014). Optimization and Evaluation of Desloratadine Oral Strip: An Innovation in Paediatric Medication. The Scientific World Journal. Available at: [Link]
-
Harris, R.Z., et al. (1998). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. Clinical & Experimental Allergy. Available at: [Link]
-
Ghosal, A., et al. (2004). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition. Available at: [Link]
-
Yumibe, N., et al. (1995). Identification of Human Liver Cytochrome P450s Involved in the Microsomal Metabolism of the Antihistaminic Drug Loratadine. International Archives of Allergy and Immunology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-Methyldesloratadine | C20H21ClN2 | CID 31843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. CN113004245B - Preparation method of desloratadine - Google Patents [patents.google.com]
- 10. CN102924430B - Desloratadine derivatives, and preparation method and application thereof - Google Patents [patents.google.com]
- 11. drpress.org [drpress.org]
- 12. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for 11-Hydroxy-N-methyldesloratadine Chromatography
Welcome to the technical support center for the chromatographic analysis of 11-Hydroxy-N-methyldesloratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in High-Performance Liquid Chromatography (HPLC). Here, we will address common challenges and frequently asked questions, grounding our advice in established scientific principles to ensure robust and reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic analysis of 11-Hydroxy-N-methyldesloratadine, a key metabolite of loratadine. The solutions provided are based on a systematic approach to method development and troubleshooting.
Issue 1: Poor Peak Shape (Tailing or Fronting) for 11-Hydroxy-N-methyldesloratadine
Q: My chromatogram for 11-Hydroxy-N-methyldesloratadine shows significant peak tailing. What is the likely cause and how can I fix it?
A: Peak tailing for basic compounds like 11-Hydroxy-N-methyldesloratadine in reversed-phase HPLC is a common issue, often stemming from secondary interactions between the analyte and the stationary phase.
-
Causality: The primary cause is the interaction of the basic amine functional groups on your analyte with acidic residual silanol groups on the silica-based stationary phase. This interaction is a form of ion exchange and leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak.
-
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is by controlling the ionization state of both the analyte and the silanol groups. Since 11-Hydroxy-N-methyldesloratadine is a basic compound, working at a high pH (at least two pH units above the pKa of the analyte) will keep it in its neutral, un-ionized form, minimizing interactions with silanols. Conversely, working at a low pH (e.g., pH 2-4) will protonate the analyte, but it will also suppress the ionization of the silanol groups, reducing the unwanted interaction.
-
Buffer Selection and Concentration: A buffer is crucial for maintaining a stable pH throughout the analysis. For low pH work, phosphate or formate buffers are common. For high pH, ammonium bicarbonate or organic buffers like pyrrolidine can be used, which are also compatible with mass spectrometry (MS). Ensure your buffer concentration is adequate, typically in the range of 5-50 mM for UV detection, to provide sufficient buffering capacity. Insufficient buffer concentration can lead to poor peak shape.
-
Use of Additives (Silanol Blockers): Adding a small concentration of a competitive base, like triethylamine (TEA), to the mobile phase can help to "mask" the active silanol sites, reducing their interaction with your analyte. However, be aware that TEA has a high UV cutoff and can interfere with low-wavelength detection.
-
Issue 2: Inadequate Retention of 11-Hydroxy-N-methyldesloratadine
Q: My analyte, 11-Hydroxy-N-methyldesloratadine, is eluting too early, close to the void volume. How can I increase its retention time?
A: Insufficient retention in reversed-phase chromatography indicates that the analyte is too polar for the current conditions and is not interacting sufficiently with the non-polar stationary phase.
-
Causality: 11-Hydroxy-N-methyldesloratadine is a metabolite and is generally more polar than its parent compound, desloratadine. If the mobile phase has too high a concentration of the organic modifier (the "strong" solvent), the analyte will have a higher affinity for the mobile phase and will be swept through the column quickly.
-
Solutions:
-
Decrease Organic Modifier Concentration: The most direct way to increase retention is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention time.
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, but they offer different selectivities. Methanol is a more polar and protic solvent, while acetonitrile is aprotic. Switching from acetonitrile to methanol (or using a mixture) can sometimes increase retention for certain compounds due to different interaction mechanisms.
-
Mobile Phase pH Control: As discussed previously, pH plays a significant role. For a basic compound, increasing the pH to suppress its ionization will make it less polar and increase its retention in reversed-phase chromatography.
-
Consider HILIC: If your analyte is extremely polar and still shows poor retention even with a highly aqueous mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique. HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, which is ideal for retaining and separating very polar compounds.
-
Issue 3: Poor Resolution Between 11-Hydroxy-N-methyldesloratadine and Related Impurities or Metabolites
Q: I am unable to separate 11-Hydroxy-N-methyldesloratadine from a closely eluting impurity. What strategies can I employ to improve resolution?
A: Achieving good resolution requires a balance of retention, efficiency, and selectivity. When peaks are co-eluting, the primary focus should be on altering the selectivity of the chromatographic system.
-
Causality: Poor resolution means the separation factor (alpha) between the two peaks is close to 1. To improve this, you need to change the relative interaction of the two compounds with the stationary and mobile phases.
-
Solutions:
-
Systematic pH Screening: The ionization state of your analyte and any ionizable impurities can be manipulated to alter their retention times differently. A systematic screening of mobile phase pH at low, mid, and high ranges can often reveal an optimal pH where selectivity is maximized.
-
Varying the Organic Modifier: Switching between acetonitrile and methanol, or using a ternary mixture of water, acetonitrile, and methanol, can significantly impact selectivity due to their different solvent properties (dipole interactions, hydrogen bonding capabilities).
-
Gradient Optimization: If you are using a gradient elution, modifying the gradient slope can improve the separation of closely eluting peaks. A shallower gradient will increase the separation time and can often resolve components that co-elute under a steeper gradient.
-
Change of Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the analysis of 11-Hydroxy-N-methyldesloratadine on a C18 column?
A: A good starting point for method development for a basic compound like 11-Hydroxy-N-methyldesloratadine on a standard C18 column would be a gradient elution with:
-
Mobile Phase A: 0.1% Formic Acid in Water. This provides a low pH environment to ensure consistent protonation of the analyte and suppression of silanol activity.
-
Mobile Phase B: Acetonitrile. Acetonitrile is often preferred for its low viscosity and UV transparency.
-
Initial Gradient: Start with a shallow gradient, for example, 5-95% B over 20 minutes, to get a general idea of the elution profile. This can then be optimized for speed and resolution.
Q2: How do I choose between acetonitrile and methanol as the organic modifier?
A: The choice between acetonitrile and methanol depends on several factors:
-
Selectivity: They offer different selectivities and it is often worthwhile to screen both during method development.
-
Elution Strength: Acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography.
-
Backpressure: Acetonitrile/water mixtures have a lower viscosity than methanol/water mixtures, resulting in lower backpressure, which can be advantageous for high flow rates or long columns.
-
Detection: Acetonitrile has a lower UV cutoff (around 190 nm) compared to methanol (around 205 nm), making it more suitable for low-wavelength UV detection.
Q3: Is an isocratic or gradient elution better for analyzing 11-Hydroxy-N-methyldesloratadine?
A: For method development and when analyzing samples with a complex matrix or multiple compounds with varying polarities, a gradient elution is generally preferred. It allows for the elution of a wide range of compounds with good peak shape in a reasonable time. An isocratic elution (constant mobile phase composition) is simpler and more robust, making it ideal for routine quality control analysis once the separation has been optimized and if the analytes of interest elute relatively close to each other.
Q4: My method needs to be MS-compatible. What mobile phase additives should I use?
A: For LC-MS applications, it is crucial to use volatile mobile phase additives that will not contaminate the mass spectrometer source.
-
Recommended Additives:
-
Acids: Formic acid and acetic acid (typically at 0.05-0.1%) are excellent choices for positive ion mode as they provide protons for ionization.
-
Bases: Ammonium hydroxide is a good choice for negative ion mode.
-
Buffers: Ammonium formate and ammonium acetate are volatile salts that can be used to buffer the mobile phase at specific pH ranges.
-
-
Additives to Avoid: Non-volatile buffers like phosphate, citrate, and salts like sodium or potassium chloride should be avoided as they will precipitate in the MS source, leading to signal suppression and contamination.
III. Experimental Protocols and Data Presentation
Protocol 1: Systematic Mobile Phase pH Screening
This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the retention and selectivity of 11-Hydroxy-N-methyldesloratadine.
-
Prepare Aqueous Stock Buffers: Prepare a set of aqueous mobile phase A buffers at different pH values. For example:
-
pH 2.7: 0.1% Formic Acid in Water
-
pH 4.5: 10 mM Ammonium Acetate in Water
-
pH 7.0: 10 mM Ammonium Bicarbonate in Water
-
pH 9.5: 10 mM Ammonium Bicarbonate, adjusted with Ammonium Hydroxide
-
-
Set Up Chromatographic Conditions:
-
Column: Standard C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for 11-Hydroxy-N-methyldesloratadine.
-
-
Run a Generic Gradient for Each pH: For each prepared aqueous buffer, run an identical generic gradient (e.g., 5-95% Acetonitrile over 20 minutes).
-
Analyze the Data: Compare the chromatograms obtained at each pH. Look for changes in retention time, peak shape, and the resolution between the analyte and any impurities.
Table 1: Example Data from pH Screening
| Mobile Phase A (Aqueous) | pH | Retention Time (min) | Tailing Factor | Resolution (Analyte vs. Impurity X) |
| 0.1% Formic Acid | 2.7 | 8.5 | 1.2 | 1.8 |
| 10 mM Ammonium Acetate | 4.5 | 9.8 | 1.5 | 1.4 |
| 10 mM Ammonium Bicarbonate | 7.0 | 12.3 | 1.1 | 2.1 |
| 10 mM Ammonium Bicarbonate | 9.5 | 14.1 | 1.0 | 2.5 |
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for mobile phase optimization.
Technical Support Center: Ensuring the Integrity of 11-Hydroxy-N-methyldesloratadine in Stored Samples
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 11-Hydroxy-N-methyldesloratadine. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the degradation of this critical metabolite during sample storage. By understanding the potential instabilities of this molecule, you can ensure the accuracy and reliability of your experimental data.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary factors that can cause the degradation of 11-Hydroxy-N-methyldesloratadine during storage?
A1: Based on the known instabilities of its parent compound, desloratadine, the primary factors that can lead to the degradation of 11-Hydroxy-N-methyldesloratadine in biological samples include oxidation, temperature fluctuations, and exposure to basic pH conditions.[1][2][3] Light exposure and enzymatic activity in biological matrices can also contribute to degradation.[4][5]
Q2: What is the recommended temperature for short-term and long-term storage of samples containing 11-Hydroxy-N-methyldesloratadine?
A2: For short-term storage (up to 24-48 hours), it is recommended to keep samples refrigerated at 2-8°C.[6][7] For long-term stability, storing samples at ultra-low temperatures of -80°C is crucial to minimize chemical and enzymatic degradation.[8][9] Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of analytes.[10]
Q3: How does the pH of the sample matrix affect the stability of 11-Hydroxy-N-methyldesloratadine?
A3: The stability of drug molecules is often pH-dependent.[11][12] Desloratadine, the parent compound, shows notable degradation under basic conditions.[1][2] Therefore, it is critical to control the pH of the sample matrix. For aqueous samples, maintaining a slightly acidic to neutral pH (around 4-7) is advisable to enhance stability.[13]
Q4: Are there any known degradation products of 11-Hydroxy-N-methyldesloratadine that I should be aware of?
A4: While specific degradation products of 11-Hydroxy-N-methyldesloratadine are not extensively documented in publicly available literature, we can infer potential degradation pathways from its parent compound, desloratadine. A major degradation product of desloratadine is N-formyldesloratadine.[14] It is plausible that 11-Hydroxy-N-methyldesloratadine could undergo similar N-dealkylation or oxidation reactions.
Q5: Can the type of collection tube and anticoagulant affect the stability of my analyte?
A5: Yes, the choice of collection tube and anticoagulant can influence analyte stability. For plasma samples, it is generally recommended to use tubes containing EDTA or citrate as anticoagulants. It is also crucial to process blood samples promptly to separate plasma or serum, as prolonged contact with blood cells can lead to enzymatic degradation. Using silanized glass or polypropylene tubes can help minimize adsorption of the analyte to the container surface.
TROUBLESHOOTING GUIDES
Issue 1: I am observing a significant decrease in the concentration of 11-Hydroxy-N-methyldesloratadine in my plasma samples after a few days of storage at -20°C.
Possible Causes and Solutions:
-
Suboptimal Storage Temperature: A storage temperature of -20°C may not be sufficient to halt all degradation processes for long-term storage.[6][7]
-
Oxidative Degradation: The tertiary amine and the aromatic rings in the structure of 11-Hydroxy-N-methyldesloratadine suggest a susceptibility to oxidation.[1][2]
-
Solution: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your samples immediately after collection. It is essential to validate that the chosen antioxidant does not interfere with your analytical method.
-
-
Enzymatic Degradation: Plasma contains various enzymes that can metabolize drug compounds even at low temperatures.
-
Solution: Promptly process blood samples to separate plasma and immediately freeze it at -80°C. For critical stability studies, the addition of a broad-spectrum enzyme inhibitor, such as sodium fluoride, can be considered, but its compatibility with the downstream analytical method must be verified.
-
Issue 2: My analytical results for 11-Hydroxy-N-methyldesloratadine are inconsistent, with high variability between replicate samples.
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Variability in the time between sample collection, processing, and freezing can lead to different extents of degradation.
-
Solution: Standardize your sample handling protocol. Ensure that all samples are processed and frozen within the same timeframe after collection. Maintain a cold chain (e.g., using ice baths) during processing.
-
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the analyte.[10]
-
Solution: Aliquot samples into smaller volumes for single use before the initial freezing. This prevents the need to thaw the entire sample for each analysis.
-
-
Light Exposure: Although desloratadine is reported to be relatively stable under photolytic conditions, it is a good laboratory practice to minimize light exposure for all analytes.[1]
-
Solution: Use amber-colored collection and storage tubes to protect samples from light. If clear tubes are used, wrap them in aluminum foil or store them in a dark box.
-
VISUALIZED WORKFLOWS AND PATHWAYS
To provide a clearer understanding of the factors at play and the recommended procedures, the following diagrams illustrate the potential degradation pathway and a suggested experimental workflow for stability testing.
Caption: Potential degradation pathways for 11-Hydroxy-N-methyldesloratadine.
Caption: Recommended workflow for handling biological samples.
EXPERIMENTAL PROTOCOLS & DATA
Protocol: Short-Term Stability Assessment
This protocol is designed to evaluate the stability of 11-Hydroxy-N-methyldesloratadine in a biological matrix under typical short-term storage and processing conditions.
Materials:
-
Blank biological matrix (e.g., human plasma with EDTA)
-
11-Hydroxy-N-methyldesloratadine stock solution
-
Calibrators and quality control (QC) samples
-
Appropriate analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Spike the blank biological matrix with a known concentration of 11-Hydroxy-N-methyldesloratadine to prepare low and high QC samples.
-
Divide the QC samples into aliquots for analysis at different time points and conditions.
-
Time Zero (T=0): Immediately analyze a set of QC samples to establish the baseline concentration.
-
Room Temperature Stability: Store a set of QC samples at room temperature (20-25°C) and analyze them at 2, 4, 8, and 24 hours.
-
Refrigerated Stability: Store a set of QC samples at 2-8°C and analyze them at 24, 48, and 72 hours.
-
Freeze-Thaw Stability: Subject a set of QC samples to three freeze-thaw cycles (-80°C to room temperature). After the third cycle, analyze the samples.
-
Calculate the percentage of analyte remaining at each time point relative to the T=0 concentration. A recovery of 85-115% is generally considered acceptable.
Data Summary: Stability of Desloratadine under Stress Conditions
The following table summarizes the known stability of desloratadine, which can serve as a guide for predicting the stability of 11-Hydroxy-N-methyldesloratadine.
| Stress Condition | Reagent/Condition | Duration | Degradation of Desloratadine | Reference |
| Acidic Hydrolysis | 1 N HCl | 20 hours at 60°C | Not significant | [4] |
| Basic Hydrolysis | 0.1 N NaOH | - | Follows first-order degradation | [2] |
| Oxidative | 6% H₂O₂ | 20 hours at 60°C | Significant degradation | [4] |
| Thermal | Dry Heat at 70°C | - | Extremely unstable | [1][3] |
| Photolytic | 1.2 million lux hours | - | Not significant | [1][3] |
REFERENCES
-
US20070004671A1 - Stable desloratadine compositions - Google Patents.
-
A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC - NIH. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - Oxford Academic. [Link]
-
Desloratadine | C19H19ClN2 | CID 124087 - PubChem - NIH. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics | Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]
-
Chromatogram of Desloratadine and degradation products (a) Alkali... - ResearchGate. [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - NIH. [Link]
-
A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed. [Link]
-
Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH - DergiPark. [Link]
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using mon… - OUCI. [Link]
-
Characterization and Compatibility Study of Desloratadine - ResearchGate. [Link]
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. - CABI Digital Library. [Link]
-
Development, stability and in vitro delivery profile of new loratadine-loaded nanoparticles. [Link]
-
N-Methyldesloratadine | C20H21ClN2 | CID 31843 - PubChem - NIH. [Link]
-
Stability of delta 9-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in blood and plasma - PubMed. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY. [Link]
-
Sample Collection, Storage and Preparation | Chromatographic Methods in Metabolomics | Books Gateway. [Link]
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PubMed Central. [Link]
-
Processing and Storage of Samples for Metabolomics Assays. [Link]
-
Sample handling - Analytical Toxicology. [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - NIH. [Link]
-
Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability - BOQU Instrument. [Link]
-
Determination of the stability of drugs in plasma - PubMed. [Link]
-
Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF - ResearchGate. [Link]
-
Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Publishing. [Link]
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution - Semantic Scholar. [Link]
-
Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC. [Link]
-
Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special. [Link]
-
Stability Storage Conditions In Pharma Industry | GMP Insiders. [Link]
-
Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC - NIH. [Link]
Sources
- 1. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dehydro-N-methyl Desloratadine CAS#: 117811-18-4 [chemicalbook.com]
- 6. 11-Hydroxy-Δ9-tetrahydrocannabinol [webbook.nist.gov]
- 7. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of delta 9-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using mon… [ouci.dntb.gov.ua]
- 14. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Welcome to the technical support center for the analysis of Desloratadine. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the chromatographic separation of Desloratadine and its related compounds. Here, we move beyond standard protocols to provide in-depth troubleshooting and method refinement strategies, ensuring the integrity and accuracy of your analytical results.
Foundational Understanding: The Challenge of Desloratadine Analysis
Desloratadine is a basic, tricyclic antihistamine, and its analysis is critical for ensuring pharmaceutical quality and safety.[1] The primary analytical challenge lies in achieving baseline separation from its structurally similar process impurities and degradation products.[2][3][4] Many of these compounds share the same core structure, leading to similar retention behaviors in reversed-phase HPLC.[5] Furthermore, as a basic analyte, Desloratadine is prone to peak tailing due to secondary interactions with residual silanols on silica-based columns, complicating quantification and resolution.[5][6][7]
Commonly Encountered Related Compounds:
-
Loratadine (Impurity C): The parent drug and a common process impurity.[8]
-
N-Formyl Desloratadine: A primary degradation product.[3]
-
Dehydro Desloratadine: A potential impurity formed during synthesis or degradation.[2][9]
-
Fluorodesloratadine: A related compound specified in the USP monograph.[10]
-
Other process-related impurities and degradation products identified under forced degradation conditions.[8][11][12]
A typical starting point for method development is often derived from pharmacopeial monographs, such as the United States Pharmacopeia (USP).[13][14][15] These methods provide a robust foundation but may require refinement based on the specific sample matrix, impurity profile, and instrumentation used.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the separation of Desloratadine and its related substances in a practical question-and-answer format.
Q1: I'm observing poor resolution between my Desloratadine peak and a closely eluting impurity. What is the first parameter I should investigate?
Answer: The first and most impactful parameter to investigate is the mobile phase pH .
-
Causality: Desloratadine and many of its related compounds are basic molecules with ionizable amine functional groups.[3] The pH of the mobile phase directly controls the ionization state of these analytes. In reversed-phase chromatography, the ionized (protonated) form is more polar and will elute earlier, while the neutral (non-ionized) form is more hydrophobic and will be retained longer. Small changes in pH can cause significant shifts in retention time and, more importantly, selectivity between two closely eluting compounds that may have different pKa values.
-
Troubleshooting Steps:
-
Determine the pKa of Desloratadine and, if known, the critical impurity. Desloratadine's pKa is approximately 4.3 for the pyridine nitrogen and 9.8 for the piperidine nitrogen.
-
Systematically Adjust pH: Adjust the aqueous buffer pH in small increments (e.g., ±0.2 pH units) around the initial method's pH. A common starting pH for basic compounds is in the acidic range (e.g., pH 3.0) to ensure consistent protonation and good peak shape.[14][16]
-
Evaluate Selectivity: The goal is to find a pH where the difference in ionization between Desloratadine and the impurity is maximized, leading to differential retention and improved separation.[17]
-
Buffer Choice: Always use a buffer (e.g., phosphate, formate) to maintain a stable pH. Unbuffered mobile phases can lead to drifting retention times and poor reproducibility.
-
Q2: My Desloratadine peak is tailing significantly, making integration difficult and inaccurate. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like Desloratadine is a classic problem in reversed-phase HPLC, typically caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) silanol groups on the silica column packing.[6]
-
Causality: Even with high-purity, end-capped silica columns, some residual silanols remain. At mid-range pH values (approx. 3-7), these silanols can be ionized and interact with the positively charged Desloratadine molecule, causing the peak to tail.
-
Troubleshooting & Refinement Strategies:
| Strategy | Mechanism of Action | Recommended Action |
| Lower Mobile Phase pH | At low pH (e.g., < 3.0), the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, minimizing the secondary interactions. | Use a buffer like potassium phosphate adjusted to pH 2.5-3.0 with phosphoric acid.[14][15] |
| Increase Buffer Concentration | A higher ionic strength in the mobile phase can help shield the charged silanol sites, reducing their interaction with the analyte.[7] | Increase the buffer concentration from a typical 10-20 mM to 25-50 mM. Monitor system backpressure. |
| Use a Competitive Amine | Adding a small amount of a competing base (e.g., triethylamine, TEA) to the mobile phase can saturate the active silanol sites, making them unavailable to interact with Desloratadine. | Add 0.1-0.3% triethylamine to the mobile phase and adjust the final pH.[18] Note: TEA can suppress MS signals if using LC-MS. |
| Select a Modern Column | Use a column specifically designed for basic compounds. These often feature advanced end-capping, shielding technology, or are based on hybrid particles that have fewer accessible silanols. | Consider columns with technologies like Waters Acquity BEH, Agilent Zorbax StableBond, or Phenomenex Luna Omega Polar C18.[12] |
Q3: My analysis time is too long. How can I speed up the separation without losing the critical resolution?
Answer: Reducing run time is a common goal for efficiency. This can be achieved by moving to a more efficient column technology or by modifying method parameters. A transition to Ultra-High-Performance Liquid Chromatography (UPLC) is a highly effective strategy.[12]
-
Causality: UPLC systems use columns packed with sub-2 µm particles. These smaller particles provide a dramatic increase in theoretical plates (efficiency), allowing for higher flow rates and shorter column lengths to be used while maintaining or even improving resolution.[12]
-
Troubleshooting & Refinement Strategies:
| Strategy | Mechanism of Action | Recommended Action |
| Switch to UPLC/UHPLC | Higher efficiency from smaller particles allows for faster separations without compromising resolution. | Transfer the method to a UPLC system using a column with a similar stationary phase but smaller particle size (e.g., 1.7-1.8 µm). A method transfer calculator can help scale the gradient and flow rate appropriately. |
| Increase Flow Rate | A higher flow rate directly reduces the run time. This may lead to a loss in resolution on traditional HPLC systems.[19] | Incrementally increase the flow rate (e.g., from 1.0 mL/min to 1.2, then 1.5 mL/min) and monitor the resolution of the critical pair. This is most effective with modern solid-core or sub-2 µm columns.[19] |
| Modify Gradient Profile | A steeper gradient will cause analytes to elute faster. | If using a gradient method, increase the rate of change of the organic solvent. For example, change a 5-95% B in 20 minutes gradient to 5-95% B in 15 minutes. Ensure the critical pair remains resolved. |
| Increase Column Temperature | Higher temperatures reduce mobile phase viscosity, allowing for higher flow rates at lower backpressure. It can also alter selectivity.[17][19] | Increase the column temperature (e.g., from 30°C to 40°C). This often sharpens peaks but can sometimes decrease resolution if it affects the selectivity negatively. |
Experimental Workflows & Protocols
Workflow for Troubleshooting Poor Resolution
The following diagram illustrates a systematic approach to diagnosing and solving resolution issues in your Desloratadine separation method.
Caption: Troubleshooting workflow for poor peak resolution.
Protocol: Baseline HPLC Method for Desloratadine and Impurities
This protocol is a consolidated starting point based on common parameters found in pharmacopeial and literature methods.[1][14][16] It serves as a robust baseline from which refinements can be made.
Table of Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | L1 packing (C18), 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar compounds.[16] |
| Mobile Phase A | 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid | Low pH protonates Desloratadine for consistent retention and suppresses silanol activity to improve peak shape.[14][16] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity for many pharmaceutical compounds. |
| Gradient | Time 0: 28% B; Time 20: 70% B; Time 25: 70% B; Time 26: 28% B; Time 30: 28% B | A gradient is often necessary to elute all related substances with varying polarities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[15] |
| Detection | UV at 242 nm or 258 nm | Wavelengths where Desloratadine exhibits strong absorbance.[14] |
| Injection Vol. | 20 µL | Standard volume; may need optimization to avoid column overload.[14] |
| Diluent | Mobile Phase A / Methanol (60:40) | Ensures sample is soluble and compatible with the initial mobile phase conditions to prevent peak distortion.[14] |
System Suitability Criteria:
-
Resolution: The resolution between Desloratadine and the closest eluting specified impurity should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Desloratadine peak should be not more than 2.0.[14]
-
RSD: The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.[14]
Advanced Concepts: Logical Relationships in Method Development
Understanding how different parameters influence the final chromatogram is key to efficient method development. The diagram below illustrates the cause-and-effect relationships between key HPLC parameters and the desired chromatographic outcomes.
Caption: Relationship between HPLC parameters and resolution.
This guide provides a framework for logically approaching method refinement for Desloratadine. By understanding the underlying chemical principles and systematically adjusting parameters, you can overcome common separation challenges to develop a robust and reliable analytical method.
References
-
Bell, D. S. (2024). Modern HPLC Strategies: Improving Retention and Peak Shape for Basic Analytes. LCGC International. Available at: [Link]
-
SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. Available at: [Link]
-
HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Available at: [Link]
-
Patel, R., et al. (n.d.). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmaceutical Technology. Available at: [Link]
-
Yılmaz, B., et al. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. DergiPark. Available at: [Link]
-
Al-Aani, H., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Available at: [Link]
-
SynZeal. (n.d.). Desloratadine Impurities. Available at: [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Available at: [Link]
-
Walash, M. I., et al. (2015). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection. PMC - PubMed Central. Available at: [Link]
-
Reddy, B., et al. (n.d.). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. Available at: [Link]
-
Pharmaffiliates. (n.d.). Desloratadine-impurities. Available at: [Link]
-
Roy, C. (n.d.). Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]
-
Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]
-
MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Available at: [Link]
-
Scribd. (n.d.). USP41 Desloratadine. Available at: [Link]
-
Pharmaffiliates. (n.d.). Desloratadine Dehydro Impurity. Available at: [Link]
-
Li, L., et al. (n.d.). Determination of the related substances in desloratadine by HPLC. Journal of China Pharmaceutical University. Available at: [Link]
-
Reddy, B. K., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. PubMed. Available at: [Link]
-
USP-NF. (2018). Desloratadine Orally Disintegrating Tablets. Available at: [Link]
-
USP. (2025). Desloratadine Tablets. Trungtamthuoc.com. Available at: [Link]
-
Stoian, D. (2015). Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. ResearchGate. Available at: [Link]
-
International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review. Available at: [Link]
-
Agilent Technologies. (2007). HPLC Column and Separation Troubleshooting. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. library.dphen1.com [library.dphen1.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scribd.com [scribd.com]
- 11. Desloratadine Impurities | SynZeal [synzeal.com]
- 12. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desloratadine usp-nf monograph | Sigma-Aldrich [sigmaaldrich.com]
- 14. uspnf.com [uspnf.com]
- 15. Desloratadine Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 16. asianpubs.org [asianpubs.org]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Troubleshooting Poor Recovery of 11-Hydroxy-N-methyldesloratadine
Welcome to the technical support guide for optimizing the extraction of 11-Hydroxy-N-methyldesloratadine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery of this specific metabolite. Here, we will delve into the nuanced interplay of chemical properties and extraction methodologies, providing actionable solutions grounded in scientific principles.
Understanding the Analyte: 11-Hydroxy-N-methyldesloratadine
11-Hydroxy-N-methyldesloratadine is a metabolite of Loratadine.[1] Its chemical structure includes a hydrophilic hydroxyl group and a basic tertiary amine, influencing its solubility and interaction with different extraction phases. A comprehensive understanding of its physicochemical properties is paramount for developing a robust extraction protocol.
| Property | Value/Information | Source |
| Molecular Formula | C20H23ClN2O | [2] |
| Molecular Weight | 342.86 g/mol | [1] |
| Key Functional Groups | Tertiary amine, Hydroxyl group | [1] |
| Polarity | Considered a more polar metabolite | [3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm experiencing consistently low recovery of 11-Hydroxy-N-methyldesloratadine using Solid-Phase Extraction (SPE). What are the most likely causes?
Low recovery in SPE is a frequent issue stemming from a mismatch between the analyte, sorbent, and solvents.[3] For a polar compound like 11-Hydroxy-N-methyldesloratadine, several factors could be at play.
Answer:
The most common culprits for poor SPE recovery of this metabolite are:
-
Inappropriate Sorbent Selection: Using a highly nonpolar sorbent (like C18) may not provide sufficient retention for this polar metabolite, leading to its loss during the sample loading and washing steps.[4]
-
Incorrect pH of the Sample: The tertiary amine group in the molecule has a specific pKa. If the sample pH is not optimized, the analyte may be in an ionized state, reducing its retention on reversed-phase sorbents.[4]
-
Suboptimal Elution Solvent: The solvent used to elute the analyte from the SPE cartridge may not be strong enough to overcome the sorbent-analyte interactions.[5]
-
Premature Elution During Washing: The wash solvent might be too strong, causing the analyte to be washed away before the elution step.[4]
-
Inadequate Conditioning and Equilibration: Failure to properly wet and prepare the sorbent bed can lead to inconsistent and incomplete binding of the analyte.[5]
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting flowchart for low SPE recovery.
Step-by-Step Protocol: Optimizing SPE for 11-Hydroxy-N-methyldesloratadine
-
Sorbent Selection:
-
Initial Recommendation: Consider a mixed-mode cation exchange sorbent. This will allow for retention based on both the polarity of the molecule and the positive charge of the tertiary amine at an acidic pH.
-
Alternative: A hydrophilic-lipophilic balanced (HLB) polymer-based sorbent can also offer good retention for a broader range of polarities.
-
-
pH Adjustment:
-
For reversed-phase or HLB sorbents, adjust the sample pH to be at least 2 units above the pKa of the tertiary amine to ensure it is in its neutral, more retentive form.
-
For mixed-mode cation exchange, adjust the sample pH to be at least 2 units below the pKa of the tertiary amine to ensure it is protonated and can bind to the sorbent.
-
-
Method Optimization:
-
Conditioning: Condition the cartridge with methanol or acetonitrile, followed by an equilibration step with a solution that mimics the sample's mobile phase composition.[6]
-
Loading: Load the sample at a slow, controlled flow rate to ensure adequate interaction time between the analyte and the sorbent.[6]
-
Washing: Start with a weak wash solvent (e.g., 5% methanol in water) to remove interferences without eluting the analyte.
-
Elution: Elute with a strong solvent. For reversed-phase, this could be a high percentage of methanol or acetonitrile. For mixed-mode, an elution solvent containing a pH modifier (e.g., 5% ammonium hydroxide in methanol) will be necessary to neutralize the analyte and release it from the sorbent. Increase the elution volume in increments to ensure complete desorption.[3]
-
Q2: My recovery is also poor with Liquid-Liquid Extraction (LLE). How can I improve this?
Answer:
Poor LLE recovery for a molecule like 11-Hydroxy-N-methyldesloratadine often points to issues with solvent choice and pH control, which govern the partitioning of the analyte between the aqueous and organic phases.[7]
Key Considerations for LLE Optimization:
-
Solvent Polarity Matching: The polarity of the extraction solvent should be well-matched to the analyte.[7] Given the hydroxyl group, a moderately polar, water-immiscible solvent is a good starting point.
-
pH and Analyte Ionization: The ionization state of the tertiary amine is critical. At a pH below its pKa, the amine will be protonated (charged), making it more soluble in the aqueous phase. At a pH above its pKa, it will be neutral and partition more readily into the organic phase.[8]
-
"Salting Out" Effect: For polar analytes, adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the analyte's solubility in the aqueous layer and drive it into the organic phase, a phenomenon known as the "salting out" effect.[7]
Recommended LLE Protocol
-
Sample Preparation: Adjust the pH of the aqueous sample to be basic (e.g., pH 9-11) to neutralize the tertiary amine. This can be achieved by adding a small amount of a suitable base like ammonium hydroxide.
-
Solvent Selection:
-
Initial Choice: Try ethyl acetate or a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[9]
-
Alternative: Dichloromethane can also be effective, but ensure proper handling due to its volatility and toxicity.
-
-
Extraction Procedure:
-
Add the organic solvent to the pH-adjusted aqueous sample. A common starting ratio is 2:1 (organic:aqueous).
-
Vortex or shake vigorously for a sufficient time to ensure thorough mixing and partitioning.
-
Centrifuge to achieve a clean separation of the two phases.
-
Carefully collect the organic layer.
-
Repeat the extraction process on the aqueous layer with fresh organic solvent to maximize recovery.
-
-
Back Extraction (Optional, for cleanup):
-
To further purify the sample, the collected organic phases can be subjected to a back-extraction.
-
Add an acidic aqueous solution (e.g., dilute HCl) to the organic extract. This will protonate the analyte, causing it to move into the aqueous phase, leaving non-basic impurities behind in the organic layer.[8]
-
The acidic aqueous layer can then be basified, and the analyte re-extracted into a fresh organic solvent.
-
Solvent Polarity and Selection
| Solvent | Polarity Index | Water Miscibility | Comments |
| Hexane | 0.1 | No | Good for nonpolar compounds. |
| Toluene | 2.4 | No | Can be effective for moderately polar compounds.[9] |
| Dichloromethane | 3.1 | No | A versatile solvent, but volatile. |
| Ethyl Acetate | 4.4 | Slight | A good starting choice for this analyte.[9][10] |
| Methanol | 5.1 | Yes | Not suitable for LLE. |
Q3: Could matrix effects be contributing to what appears as low recovery?
Answer:
Absolutely. Matrix effects are a significant concern in bioanalytical methods, especially when using mass spectrometry for detection.[11] These effects, caused by co-eluting endogenous or exogenous components from the sample matrix, can suppress or enhance the ionization of the target analyte, leading to an inaccurate assessment of its concentration and what appears to be low recovery.[12]
Identifying and Mitigating Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Experimental Approaches:
-
Post-Column Infusion:
-
A standard solution of 11-Hydroxy-N-methyldesloratadine is continuously infused into the mass spectrometer's source post-chromatographic column.
-
A blank, extracted matrix sample is then injected.
-
Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
-
Post-Extraction Addition:
-
Analyze three sets of samples:
-
Set A: Analyte in a clean solvent.
-
Set B: A blank matrix sample that has been extracted, with the analyte spiked in afterward.
-
Set C: A matrix sample spiked with the analyte before extraction.
-
-
The matrix effect can be calculated by comparing the peak areas of Set A and Set B.
-
The overall recovery can be determined by comparing Set B and Set C.[12]
-
Mitigation Strategies:
-
Enhanced Sample Cleanup: Employ a more rigorous or selective extraction method. For instance, if you are using protein precipitation, switching to SPE or LLE can significantly reduce matrix components.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to better separate the analyte from interfering matrix components. This could involve trying a different column chemistry or adjusting the mobile phase gradient.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization effects. The ratio of the analyte to the SIL-IS will remain constant, allowing for accurate quantification.
References
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. Available from: [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (n.d.). Hawach Scientific. Available from: [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Available from: [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). Welch Lab. Available from: [Link]
-
Why Is Your SPE Recovery So Low?. (2025). ALWSCI. Available from: [Link]
-
El-Bagary, R. I., et al. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Current Drug Metabolism, 20(13), 1053-1059. Available from: [Link]
-
Li, X., et al. (2024). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. Molecules, 29(9), 2068. Available from: [Link]
-
Reddy, B. S., et al. (2012). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 4(1), 353-359. Available from: [Link]
-
Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. Available from: [Link]
-
Comparison of extraction characteristics of secondary and tertiary amines for desalination. (2018). Digital Commons @ the Georgia Academy of Science. Available from: [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Available from: [Link]
-
Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC North America, 39(4), 182-186. Available from: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (2014). International Journal of MediPharm Research. Available from: [Link]
-
Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity. (n.d.). SynThink Research Chemicals. Available from: [Link]
-
El-Sherif, Z. A., et al. (2016). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central Journal, 10, 19. Available from: [Link]
-
Carro, N., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry, 415(1), 125–134. Available from: [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available from: [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Available from: [Link]
- Process for the preparation of desloratadine. (2007). Google Patents.
- Preparation method of desloratadine. (2015). Google Patents.
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. (2016). CABI Digital Library. Available from: [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. (2003). ResearchGate. Available from: [Link]
-
N-Methyldesloratadine. (n.d.). PubChem. Available from: [Link]
-
Karljikovic-Rajic, K., et al. (2012). Solubility—pH profile of loratadine and desloratadine. Journal of Pharmaceutical and Biomedical Analysis, 66, 351-356. Available from: [Link]
-
A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. (2012). Scientia Pharmaceutica, 80(1), 139-152. Available from: [Link]
-
Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. (2023). DergiPark. Available from: [Link]
Sources
- 1. 11-Hydroxy-N-methyl Dihydro Loratadine | LGC Standards [lgcstandards.com]
- 2. store.usp.org [store.usp.org]
- 3. welch-us.com [welch-us.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. specartridge.com [specartridge.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. jocpr.com [jocpr.com]
- 10. CN104610225A - Preparation method of desloratadine - Google Patents [patents.google.com]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Support Guide to Minimizing Ion Suppression for 11-Hydroxy-N-methyldesloratadine in Mass Spectrometry
Welcome to the technical support center dedicated to the bioanalysis of 11-Hydroxy-N-methyldesloratadine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mass spectrometry analysis, with a specific focus on overcoming the pervasive challenge of ion suppression. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Understanding the Challenge: Ion Suppression in Bioanalysis
Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can compromise the accuracy, precision, and sensitivity of quantitative analyses. This phenomenon occurs when co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and proteins, interfere with the ionization of the target analyte in the mass spectrometer's ion source. The result is a decreased analyte signal, leading to inaccurate quantification. For a polar metabolite like 11-Hydroxy-N-methyldesloratadine, which is analyzed in complex biological matrices such as plasma, the risk of ion suppression is particularly high.
This guide provides a systematic approach to identifying, troubleshooting, and minimizing ion suppression to ensure the integrity of your bioanalytical method for 11-Hydroxy-N-methyldesloratadine.
Troubleshooting Ion Suppression: A-Q&A Approach
This section addresses common issues encountered during the analysis of 11-Hydroxy-N-methyldesloratadine and provides step-by-step guidance to resolve them.
Q1: My 11-Hydroxy-N-methyldesloratadine signal is low and inconsistent. How can I determine if ion suppression is the cause?
A1: Initial Diagnosis and Confirmation
Low and variable signal intensity are classic indicators of ion suppression. To confirm this, a post-column infusion experiment is a highly effective diagnostic tool. This technique helps to identify regions in the chromatogram where matrix components are causing suppression.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of 11-Hydroxy-N-methyldesloratadine at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the infusion: Using a syringe pump, continuously infuse the standard solution into the LC flow path between the analytical column and the mass spectrometer ion source. A 'T' connector is used to merge the column effluent and the infusion line.
-
Acquire a baseline: Begin by infusing the standard into the mobile phase stream without any injection. This will establish a stable baseline signal for your analyte.
-
Inject a blank matrix sample: Inject an extracted blank matrix sample (e.g., plasma from an untreated subject) onto the LC column.
-
Analyze the chromatogram: Monitor the signal of the infused 11-Hydroxy-N-methyldesloratadine standard. A dip or decrease in the baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.
Interpreting the Results:
-
Significant Signal Drop: A sharp and substantial drop in the baseline signal directly points to a region of significant ion suppression.
-
Broad Signal Depression: A wider, more gradual decrease in the signal suggests the elution of multiple, less-resolved matrix components.
-
No Change in Signal: If the baseline remains stable throughout the run, significant ion suppression at the retention time of your analyte is unlikely.
Workflow for Diagnosing Ion Suppression
Caption: A decision-making workflow for selecting an optimal sample preparation method.
Q3: Can I further minimize ion suppression through chromatographic adjustments?
A3: The Power of Separation
Optimizing your chromatographic method is a powerful way to separate 11-Hydroxy-N-methyldesloratadine from co-eluting matrix interferences, particularly phospholipids.
Strategies for Chromatographic Optimization:
-
Mobile Phase pH: Since 11-Hydroxy-N-methyldesloratadine is a basic compound, the pH of the mobile phase will significantly affect its retention and peak shape.
-
Low pH (e.g., pH 2.5-3.5): At a low pH, the analyte will be protonated, leading to good retention on a C18 column and potentially better separation from less basic interferences.
-
High pH (e.g., pH 8-10): At a higher pH, the analyte will be in its neutral form, which can also be effective for retention on certain stationary phases and may alter the elution profile of interfering compounds.
-
-
Organic Modifier: The choice of organic modifier can influence the elution of both the analyte and matrix components.
-
Acetonitrile: Often provides good peak shape for basic compounds. However, the retention of phospholipids in acetonitrile-containing mobile phases can be complex, sometimes exhibiting a "U-shaped" retention behavior where they elute at both low and high organic percentages.
-
Methanol: The retention of phospholipids is more predictable in methanol-based mobile phases, generally decreasing with an increasing percentage of methanol. This can make it easier to develop a gradient that separates the analyte from the bulk of the phospholipids.
-
-
Column Chemistry: Consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which may provide a different elution order for the analyte and interferences.
Recommendation: Start with a C18 column and a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile). If ion suppression persists, consider switching the organic modifier to methanol or exploring a different column chemistry.
Frequently Asked Questions (FAQs)
Q: How do I choose a suitable internal standard to compensate for ion suppression?
A: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., 11-Hydroxy-N-methyldesloratadine-d3). A SIL IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows for accurate correction of signal variability. When selecting a SIL IS, ensure a sufficient mass difference (typically ≥ 3-4 Da) from the analyte to avoid isotopic crosstalk.
Q: Can changing the mass spectrometer's ionization source help?
A: Yes, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression. APCI is generally less susceptible to matrix effects for certain compounds. However, the suitability of APCI depends on the analyte's ability to be ionized by this technique.
Q: My internal standard response is also inconsistent. What should I do?
A: Inconsistent internal standard response can be a sign of several issues, including problems with sample preparation, instrument performance, or the stability of the IS itself. It is crucial to investigate the root cause, as it can compromise the validity of your results. Start by examining the sample preparation process for any inconsistencies and ensure the IS is being added accurately and consistently.
Q: Are there any regulatory guidelines I should be aware of regarding ion suppression?
A: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation that include the assessment of matrix effects. These guidelines typically require the evaluation of matrix effects in at least six different lots of the biological matrix to ensure the method is robust and reliable.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31843, N-Methyldesloratadine. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Pharmaceutical Research. [Link]
-
Landvatter, S. W. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
Silvester, S., et al. Profiling phospholipid elution in reversed-phase LC-MS/MS bioanalytical methods in order to avoid matrix effects. Bioanalysis, 4(6), 631-647. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
Mei, H., Hsieh, Y., & Korfmacher, W. A. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 38–50. [Link]
-
Fraier, D., et al. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies. Bioanalysis, 11(18), 1657-1667. [Link]
-
Ibrahim, F., et al. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central Journal, 11(1), 1-10. [Link]
-
Tong, P., et al. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid Communications in Mass Spectrometry, 18(20), 2417-2423. [Link]
-
Rossmann, J., et al. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Metabolites, 14(8), 464. [Link]
-
CPT. Stable Isotope Labeled Internal Standards: Selection and Proper Use. [Link]
-
Chambers, A. G., et al. The impact of phospholipids and phospholipid removal on bioanalytical method performance. Journal of separation science, 35(15), 1937-1945. [Link]
-
St-Onge, N., et al. Ion suppression correction and normalization for non-targeted metabolomics. Communications Biology, 7(1), 1-13. [Link]
-
Pan, Y., et al. Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Molecules, 29(11), 2536. [Link]
-
Analytical methods for the recently approved fda new molecular entities – a review. SciSpace. [Link]
-
Holčapek, M., et al. Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A, 1444, 45-55. [Link]
-
Trajković-Jolevska, S., et al. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 63(1), 21-28. [Link]
-
Ibrahim, F., et al. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central Journal, 11(1), 1-10. [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation. [Link]
- Wang, S., et al.
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 11-Hydroxy-N-methyldesloratadine
Introduction to 11-Hydroxy-N-methyldesloratadine and the Imperative of Method Validation
11-Hydroxy-N-methyldesloratadine is a metabolite of Desloratadine, a potent and long-acting tricyclic H1-antihistamine. The accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing reliable and reproducible data that can withstand regulatory scrutiny.[1][2][3]
The validation process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][5] These guidelines outline the essential parameters that must be evaluated to demonstrate a method's suitability.
Below is the chemical structure of 11-Hydroxy-N-methyldesloratadine.
Caption: Chemical Structure of 11-Hydroxy-N-methyldesloratadine.
Comparison of Analytical Techniques
The two primary analytical techniques suitable for the quantification of 11-Hydroxy-N-methyldesloratadine in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separates compounds based on their interaction with a stationary phase, followed by detection using UV absorbance. | Separates compounds similarly to HPLC, but detection is based on the mass-to-charge ratio of the analyte and its fragments, providing high specificity. |
| Specificity | Moderate. Relies on chromatographic separation to distinguish the analyte from other compounds that may absorb at the same wavelength. | High. Can differentiate between compounds with the same retention time but different mass-to-charge ratios. |
| Sensitivity | Generally in the microgram to nanogram per milliliter range. | High. Can achieve picogram to femtogram per milliliter sensitivity, which is often necessary for metabolite quantification.[5][6] |
| Matrix Effects | Susceptible to interference from endogenous matrix components that absorb UV light. | Can be affected by ion suppression or enhancement, but this can be mitigated with appropriate sample preparation and the use of an internal standard. |
| Cost | Lower initial instrument cost and less complex maintenance. | Higher initial investment and requires more specialized expertise for operation and maintenance. |
| Recommendation for 11-Hydroxy-N-methyldesloratadine | May be suitable for in-vitro studies or high-concentration samples. | Recommended for bioanalytical studies due to its superior sensitivity and specificity, which are critical for accurately measuring low concentrations of metabolites in complex biological fluids.[4] |
Given the expected low concentrations of metabolites in biological samples, LC-MS/MS is the superior and recommended technique for the validation of an analytical method for 11-Hydroxy-N-methyldesloratadine.
A Framework for LC-MS/MS Method Development and Validation
This section outlines a comprehensive, step-by-step approach to developing and validating an LC-MS/MS method for 11-Hydroxy-N-methyldesloratadine, based on established protocols for Desloratadine and its metabolites.[4]
Caption: A typical workflow for analytical method validation.
Materials and Reagents
-
Reference Standards: 11-Hydroxy-N-methyldesloratadine and a suitable stable isotope-labeled internal standard (e.g., 11-Hydroxy-N-methyldesloratadine-d4).
-
Solvents: HPLC-grade or MS-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate, or other appropriate mobile phase modifiers.
-
Biological Matrix: Drug-free human plasma (or other relevant matrix) from at least six different sources.[3]
Experimental Protocol: LC-MS/MS Method
Step 1: Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of 2% formic acid.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Step 2: Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Injection Volume: 5 µL.
Step 3: Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a standard solution of 11-Hydroxy-N-methyldesloratadine and its internal standard into the mass spectrometer to identify the precursor ions and the most abundant and stable product ions. For Desloratadine, a common transition is m/z 311.2 → 259.2. A similar fragmentation pattern would be expected for its hydroxylated metabolite.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per FDA and ICH guidelines.[4][5]
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity/Specificity | To ensure that the method can differentiate the analyte from other components in the sample.[3] | No significant interfering peaks at the retention time of the analyte and internal standard in at least six different batches of blank matrix. |
| Linearity and Range | To demonstrate a proportional relationship between the concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal concentration for QC samples (±20% at the LLOQ). |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (%CV) should not exceed 15% for QC samples (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. Accuracy within 80-120% and precision ≤ 20%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the acceptance criteria for accuracy and precision when parameters like mobile phase composition, flow rate, or column temperature are slightly varied. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Conclusion
The validation of an analytical method for 11-Hydroxy-N-methyldesloratadine is a critical step in its characterization during drug development. While a specific, validated method is not publicly available, the principles and techniques outlined in this guide provide a solid foundation for establishing a robust and reliable LC-MS/MS method. By leveraging the extensive knowledge available for the parent compound, Desloratadine, and adhering to regulatory guidelines from the FDA and ICH, researchers can confidently develop and validate a method that is fit for its intended purpose, ensuring the generation of high-quality data for their studies.
References
- Parmar, K. A., Tandel, F. B., & Rabari, D. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 8(6), 735.
- Jain, D. S., Sanyal, M., & Shrivastav, P. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical Analysis, 3(5), 334-343.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 21, 2026, from [Link]
- Parmar, K. A., Tandel, F. B., & Rabari, D. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology.
-
Restek Corporation. (n.d.). Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Retrieved January 21, 2026, from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved January 21, 2026, from [Link]
- International Council for Harmonisation. (2022).
- Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(5), 346-353.
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 21, 2026, from [Link]
- Agilent Technologies. (2013). SAMHSA-Compliant LC/MS/MS Analysis of 11-nor-9-carboxy-D - Tetrahydrocannabinol in Urine with Agilent Bond Elut Plexa PCX and Ag.
- Kim, J. E., et al. (2023). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Metabolites, 13(7), 834.
- KCAS Bioanalytical & Biomarker Services. (2023).
- Varian, Inc. (2014).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Huestis, M. A. (2007). LC-MS parameters established for THC, 11-OH THC, THC-COOH and internal standards.
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 21, 2026, from [Link]
- U.S. Food and Drug Administration. (2020).
- Slideshare. (n.d.).
- U.S. Food and Drug Administration. (2018).
- BenchChem. (n.d.).
Sources
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and Quantifying Cannabinoids in Biological Matrices in the Medical and Legal Cannabis Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Pharmacokinetic comparison of desloratadine and 11-Hydroxy-N-methyldesloratadine
A Senior Application Scientist's Guide to the Pharmacokinetics of Desloratadine and its Primary Active Metabolite, 3-Hydroxydesloratadine
A Note on Nomenclature
This guide provides a detailed pharmacokinetic comparison of desloratadine and its principal, pharmacologically active metabolite. While the topic requested a comparison with "11-Hydroxy-N-methyldesloratadine," extensive review of scientific literature and regulatory documentation confirms that the major active metabolite of desloratadine is 3-hydroxydesloratadine .[1][2][3][4] The compound "11-Hydroxy-N-methyldesloratadine" is classified by chemical suppliers as a pharmaceutical analytical impurity of desloratadine, not its primary metabolite.[5][6] Therefore, this guide will focus on the scientifically established comparison between desloratadine and 3-hydroxydesloratadine to ensure technical accuracy and relevance for research and drug development professionals.
Introduction: The Parent Drug and Its Active Counterpart
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine widely prescribed for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[4] It functions as a selective H1-receptor inverse agonist, effectively blocking the actions of histamine.[2][3] Desloratadine itself is the major active metabolite of loratadine.[4] Upon administration, desloratadine undergoes extensive hepatic metabolism to form its own primary active metabolite, 3-hydroxydesloratadine, which also exhibits significant antihistaminic activity.[1][3] Understanding the distinct and comparative pharmacokinetic profiles of both the parent drug and its active metabolite is critical for a comprehensive assessment of the drug's overall efficacy, duration of action, and safety profile. This guide synthesizes key experimental data to provide an objective comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Comparative Pharmacokinetic Profiles
The clinical response to desloratadine is a composite of the exposure to both the parent drug and 3-hydroxydesloratadine. The following table summarizes their key pharmacokinetic parameters in healthy adults following a standard 5 mg oral dose.
| Pharmacokinetic Parameter | Desloratadine | 3-Hydroxydesloratadine | Rationale and Insights |
| Time to Peak Concentration (Tmax) | ~3 hours | ~4.76 hours | The delayed Tmax for the metabolite is expected, as it requires time for the parent drug to be absorbed and then metabolized in the liver. |
| Peak Plasma Concentration (Cmax) | ~3.98 µg/L (or 4 ng/mL) | ~1.99 µg/L | Cmax of the metabolite is approximately half that of the parent drug, indicating that while significant, systemic exposure is lower than desloratadine itself. |
| Area Under the Curve (AUC) | ~56.9 µg/Lh | ~32.3 µg/Lh | The AUC, representing total drug exposure, follows a similar trend to Cmax, with the parent drug showing higher overall exposure. |
| Elimination Half-Life (t½) | ~27 hours | ~36 hours | The longer half-life of 3-hydroxydesloratadine contributes to the prolonged, 24-hour duration of action of desloratadine, allowing for once-daily dosing.[1][4] |
| Plasma Protein Binding | 82% - 87% | 85% - 89% | Both compounds are highly bound to plasma proteins, primarily albumin. This high degree of binding limits the volume of distribution and the amount of free drug available to exert its effect at any given time.[2][3][4] |
| Apparent Volume of Distribution (Vd) | ~49 L/kg | Not explicitly stated | The large Vd for desloratadine indicates extensive distribution into tissues outside of the plasma. |
Data compiled from studies in healthy adult volunteers with normal metabolism.[1][3][7]
Metabolic Pathway: From Desloratadine to 3-Hydroxydesloratadine
The conversion of desloratadine to 3-hydroxydesloratadine is a sophisticated, multi-step process primarily occurring in the liver. It is not a simple, single-enzyme reaction, which is a critical insight for understanding potential drug-drug interactions and metabolic variability.
The established pathway involves three sequential reactions:
-
N-glucuronidation: The process is initiated by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), which attaches a glucuronic acid moiety to the nitrogen atom on the piperidine ring of desloratadine.
-
3-Hydroxylation: The resulting desloratadine-N-glucuronide is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8.
-
Deconjugation: Finally, the N-glucuronide conjugate of 3-hydroxydesloratadine undergoes a rapid, non-enzymatic hydrolysis (deconjugation) to yield the active metabolite, 3-hydroxydesloratadine.[4]
This unique pathway explains why initial in vitro studies struggled to identify a single CYP enzyme responsible for the metabolite's formation.[3]
Metabolic conversion of Desloratadine.
Influence of Genetic Polymorphism: "Poor Metabolizers"
A clinically significant aspect of desloratadine pharmacokinetics is the existence of a "poor metabolizer" (PM) phenotype. A subset of the population, with a higher frequency in individuals of African descent (approximately 18-20%) compared to Caucasians (approximately 2-7%), has a decreased ability to form 3-hydroxydesloratadine.[2][3]
In these individuals, the metabolism of desloratadine is significantly slowed, leading to:
-
Increased Desloratadine Exposure: AUC values can be approximately 6-fold higher.
-
Higher Peak Concentrations: Cmax values may be 3-fold higher.
-
Prolonged Half-Life: The elimination half-life can extend to as long as 89 hours.[2]
Despite this markedly different pharmacokinetic profile, clinical studies have shown that the safety profile and incidence of adverse effects in poor metabolizers are comparable to normal metabolizers, suggesting no dose adjustment is necessary.[3] This inherent safety margin is a crucial consideration in drug development.
Absorption, Distribution, and Excretion (ADME) Comparison
-
Absorption: Desloratadine is well-absorbed orally, with peak plasma concentrations reached in about three hours.[4] The presence of food does not have a clinically relevant impact on its bioavailability.[3]
-
Distribution: Both desloratadine and 3-hydroxydesloratadine are highly bound to plasma proteins (82-89%), which is a key determinant of their distribution characteristics.[3][4] The large apparent volume of distribution for desloratadine (~49 L/kg) signifies that the drug distributes extensively into extravascular tissues.
-
Excretion: Elimination occurs through both renal and fecal pathways. Following a single radiolabeled dose of desloratadine, approximately 41% of the radioactivity is recovered in urine and 47% in feces, primarily as metabolic products.[4] Both the parent drug and its metabolite are ultimately eliminated with a half-life of approximately 27 hours in normal metabolizers.[4]
Experimental Protocol: Quantification in Human Plasma via LC-MS/MS
The gold standard for quantifying desloratadine and 3-hydroxydesloratadine in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This methodology provides the necessary sensitivity and specificity for pharmacokinetic studies.
Objective:
To simultaneously determine the concentration of desloratadine and 3-hydroxydesloratadine in human plasma.
Step-by-Step Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is chosen over liquid-liquid extraction or protein precipitation to achieve cleaner extracts, reduce matrix effects, and improve sensitivity, which is critical for quantifying low-concentration metabolites.
-
Procedure:
-
Pipette 100 µL of human plasma into a 96-well plate.
-
Add an internal standard solution (e.g., deuterated desloratadine, such as Desloratadine-d5) to each well.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous solution to remove interfering hydrophilic components.
-
Elute the analytes (desloratadine and 3-hydroxydesloratadine) using a solution of 3% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
-
Chromatographic Conditions (HPLC):
-
Rationale: A C18 reversed-phase column is effective for separating these moderately hydrophobic compounds. A gradient elution is often used to ensure sharp peaks and a short run time.
-
Parameters:
-
Column: Hypurity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 15 µL.
-
Run Time: Approximately 5 minutes.
-
-
-
Mass Spectrometric Conditions (MS/MS):
-
Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific mass transitions for desloratadine, 3-hydroxydesloratadine, and the internal standard are optimized by infusing pure standards.
-
-
Typical workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of desloratadine and its active metabolite, 3-hydroxydesloratadine, are intrinsically linked and together define the drug's clinical performance. Desloratadine is rapidly absorbed and extensively distributed, while its metabolite, 3-hydroxydesloratadine, is formed more slowly and possesses a longer half-life, contributing significantly to the sustained 24-hour therapeutic effect. The unique metabolic pathway involving both UGT and CYP enzymes, along with the well-documented polymorphism leading to a "poor metabolizer" phenotype, are critical considerations for drug development and clinical pharmacology. Despite variations in metabolic rate, desloratadine maintains a consistent safety profile. The robust bioanalytical methods available, such as LC-MS/MS, allow for precise characterization of these compounds, providing the essential data needed to support both preclinical and clinical research endeavors.
References
-
A pharmacokinetic profile of desloratadine in healthy adults, including elderly. PubMed. Available at: [Link]
-
Desloratadine. Wikipedia. Available at: [Link]
-
CLARINEX® (desloratadine) TABLETS. accessdata.fda.gov. Available at: [Link]
-
The pharmacologic profile of desloratadine: A review. ResearchGate. Available at: [Link]
-
Desloratadine. PubChem. Available at: [Link]
-
3-HYDROXYDESLORATADINE. gsrs.ncats.nih.gov. Available at: [Link]
-
3-Hydroxydesloratadine. PubChem. Available at: [Link]
-
3-hydroxydesloratadine. Wikidata. Available at: [Link]
-
PRODUCT MONOGRAPH DESLORATADINE ALLERGY CONTROL. PHARMASCIENCE INC. Available at: [Link]
-
Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity. GLP Pharma Standards. Available at: [Link]
-
Desloratadine 8-Bromo-11-Hydroxy-N-Methyl Impurity. molsyns.com. Available at: [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Desloratadine - Wikipedia [en.wikipedia.org]
- 5. store.usp.org [store.usp.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. guidechem.com [guidechem.com]
A Senior Application Scientist's Guide to Comparative Stability Testing of Desloratadine and Its Impurities
For professionals in drug development and quality control, ensuring the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the stability testing of Desloratadine, a widely used second-generation antihistamine. We will move beyond rote protocols to explore the underlying chemistry of its degradation and the rationale for selecting robust, stability-indicating analytical methods. This document is designed to equip researchers with the necessary knowledge to design and execute comprehensive stability studies that are both scientifically sound and regulatory compliant.
The Stability Profile of Desloratadine: An Overview
Desloratadine (8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine) is the active metabolite of loratadine.[3] Its efficacy and safety are intrinsically linked to its chemical integrity. Stability testing, therefore, is not merely a quality control checkpoint but a fundamental component of its development, providing critical data on how its quality changes over time under the influence of environmental factors like temperature, humidity, and light.[4]
Studies have shown that Desloratadine is particularly susceptible to degradation under oxidative and thermal stress conditions.[5] Conversely, it exhibits relative stability against acid, base, and hydrolytic degradation in some studies, although significant degradation can be induced under more forceful conditions.[5][6] Photolytic degradation is also a key consideration, with UV light exposure leading to a significant decrease in Desloratadine content and the formation of numerous degradation products.[7] Understanding these vulnerabilities is the first step in developing a targeted and effective stability testing program.
The Cornerstone of Analysis: Stability-Indicating Methods
A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively quantifying the API in the presence of its potential degradation products, process impurities, and excipients. For Desloratadine, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the undisputed methods of choice.
Why Reverse-Phase HPLC/UPLC?
The choice of reverse-phase chromatography is a direct consequence of Desloratadine's molecular structure. It is a relatively non-polar molecule, making it well-suited for separation on a non-polar stationary phase (like C18 or C8) with a polar mobile phase. This modality allows for the effective separation of the parent drug from its often more polar degradation products. UPLC, with its smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including faster run times, improved resolution, and higher sensitivity, which is crucial for detecting impurities at trace levels.[5]
Comparative Analytical Methods
Several validated HPLC and UPLC methods have been published for the analysis of Desloratadine. Below is a comparative summary of typical chromatographic conditions.
| Parameter | Method 1 (UPLC)[5] | Method 2 (HPLC)[8] | Method 3 (HPLC)[9] |
| Column | Waters Acquity BEH C18 | Phenomenex C18 (250x4.6mm, 5µm) | Inertsil ODS-3V (250x4.6mm, 5µm) |
| Mobile Phase | Gradient mixture of Solvents A and B | Methanol: Water (70:30, v/v) | Methanol:Phosphate Buffer pH 7.0 (70:30 v/v) |
| Flow Rate | Not specified, typical for UPLC | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 280 nm | 242 nm | 254 nm |
| Run Time | 8 minutes | ~6 minutes (based on RT) | Not specified |
Expert Rationale: The choice between an isocratic method (like Methods 2 & 3) and a gradient method (Method 1) depends on the complexity of the sample. An isocratic method is simpler and more robust if all impurities are well-resolved. However, a gradient method is often necessary in forced degradation studies where a wide range of degradation products with varying polarities are generated. The gradient allows for the efficient elution of both early-eluting polar impurities and the later-eluting parent drug within a short timeframe.[5][10] The choice of detection wavelength is based on the UV absorbance maxima of Desloratadine to ensure maximum sensitivity.
Forced Degradation: Probing the Limits of Stability
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products. This process is essential for understanding degradation pathways and demonstrating the specificity of the analytical method.[6] The International Council for Harmonisation (ICH) provides guidelines for these studies.[4][11][12][13][14]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting a forced degradation study on Desloratadine.
Caption: Workflow for Desloratadine forced degradation studies.
Summary of Desloratadine Degradation Behavior
The following table summarizes the typical findings from forced degradation studies on Desloratadine.
| Stress Condition | Observed Degradation | Key Degradation Products | Reference |
| Acid Hydrolysis | Stable to minor degradation. | Two degradation product peaks observed after 24 hours in one study. | [5][15] |
| Base Hydrolysis | Stable to minor degradation under mild conditions. Significant degradation with stronger base/heat. | Major degradants at RRT 1.12 and 1.39 observed under 1N NaOH at 60°C. | [5][6] |
| Oxidation | Significant degradation. | Multiple degradation products formed. | [5] |
| Thermal | Significant degradation, especially above its melting point. | Degradation occurs after heating over the melting point. | [1][5] |
| Photolysis (UV) | Highly significant degradation. | Content can decrease to almost zero after 30 hours of exposure, creating many new compounds. | [7] |
Expert Rationale: The goal of forced degradation is to achieve 5-20% degradation of the API. This range is sufficient to produce a detectable level of impurities for method validation without degrading the sample so extensively that the primary degradation pathway is obscured by secondary reactions. As seen with base hydrolysis, conditions may need to be adjusted (e.g., from 0.1N to 1N NaOH) to achieve the target degradation.[6]
Detailed Experimental Protocols
Trustworthiness in scientific reporting is built on reproducibility. The following protocols are detailed to allow for their implementation and validation.
Protocol 1: UPLC Stability-Indicating Method
This protocol is adapted from a validated method for Desloratadine and its impurities.[5]
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: Waters Acquity BEH C18, 1.7 µm particle size.
-
Mobile Phase A: Prepare a suitable buffer (e.g., potassium phosphate, pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Develop a gradient program that provides optimal separation (e.g., starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B to elute the API and any non-polar impurities).
-
Flow Rate: Approximately 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: Monitor at 280 nm.
-
Injection Volume: 2 µL.
-
System Suitability Test (SST):
-
Purpose: To ensure the chromatographic system is fit for its intended use. This is a self-validating step.
-
Procedure: Prepare a solution containing Desloratadine and known impurities (e.g., USP Desloratadine Related Compound A and F).[2]
-
Acceptance Criteria:
-
Resolution between critical peak pairs: > 2.0
-
Tailing factor for the Desloratadine peak: < 1.5
-
Relative Standard Deviation (RSD) for replicate injections: < 2.0%
-
-
Protocol 2: Forced Degradation via Oxidation
-
Sample Preparation: Accurately weigh and dissolve a known amount of Desloratadine drug substance in a suitable solvent (e.g., methanol/water mixture) to a final concentration of approximately 0.5 mg/mL.[2]
-
Stress Application: Add 1 mL of 3% hydrogen peroxide (H₂O₂) to 10 mL of the sample solution.
-
Incubation: Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Neutralization/Dilution: After incubation, dilute the sample to the target concentration for analysis (e.g., 50 µg/mL) with the mobile phase. No neutralization is typically required for oxidative stress.
-
Analysis: Inject the stressed sample into the validated UPLC system and analyze.
-
Control Sample: Concurrently, prepare a control sample by adding 1 mL of water instead of H₂O₂ and treat it identically to the stressed sample.
Identifying the Unknowns: Degradation Product Characterization
The ultimate goal of a stability study is not just to quantify the loss of the API but also to identify and characterize the resulting impurities. This is where hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), become indispensable.
Degradation Pathway Visualization
While the exact structures of all degradation products require extensive characterization, a simplified pathway can be visualized. Desloratadine's structure has several reactive sites, including the pyridine ring, the piperidinylidene double bond, and the chloro-substituent, which are susceptible to oxidative and photolytic attack.
Caption: Simplified potential degradation pathways for Desloratadine.
By coupling the UPLC method to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradation products, providing vital clues to their molecular weight and elemental composition. Further fragmentation using MS/MS can help elucidate the structure of these unknown impurities.
Conclusion and Recommendations
The stability of Desloratadine is a multifaceted issue requiring a systematic and scientifically-grounded approach.
-
Methodology: For comparative stability testing, a validated, gradient reverse-phase UPLC method coupled with a PDA detector is the recommended platform. This provides the necessary specificity, sensitivity, and speed to resolve and quantify Desloratadine in the presence of its degradation products.
-
Critical Stress Factors: Special attention must be paid to oxidative and photolytic degradation, as Desloratadine is most vulnerable to these conditions.[5][7] Protective packaging and the inclusion of antioxidants should be considered during formulation development.
-
Regulatory Compliance: All stability testing, from method validation to forced degradation studies, must be conducted in accordance with ICH guidelines to ensure data integrity and acceptance by regulatory authorities.[11]
By understanding the chemical behavior of Desloratadine and employing robust analytical strategies, drug development professionals can ensure the final product is safe, effective, and stable throughout its shelf life.
References
-
Title: Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing Source: SciSpace by Medical University of Silesia URL: [Link]
-
Title: A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms Source: PubMed, Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Analytical Method Development and Validation of Desloratadine Tablet Source: ResearchGate URL: [Link]
-
Title: A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Characterization and Compatibility Study of Desloratadine Source: ResearchGate URL: [Link]
-
Title: Desloratadine Orally Disintegrating Tablets Source: USP-NF URL: [Link]
-
Title: Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP- HPLC-DAD-HRMS Method Source: Marmara Pharmaceutical Journal URL: [Link]
-
Title: Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of Desloratadine and Montelukast sodium Source: Scholars Research Library URL: [Link]
-
Title: Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation Source: ResearchGate URL: [Link]
-
Title: ICH harmonised tripartite guideline: validation of analytical procedures: text and methodology, Q2 (R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form Source: Arabian Journal of Chemistry URL: [Link]
-
Title: STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analysis of Desloratadine Source: Shimadzu URL: [Link]
-
Title: Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium in pharmaceutical dosage form Source: International Journal of Pharmacy and Analytical Research URL: [Link]
-
Title: Q1 Stability Testing of Drug Substances and Drug Products Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium in pharmaceutical dosage form Source: Semantic Scholar URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uspnf.com [uspnf.com]
- 3. ijpar.com [ijpar.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Qualification of 11-Hydroxy-N-methyldesloratadine Reference Standards
Introduction
11-Hydroxy-N-methyldesloratadine is a significant metabolite and potential impurity of Desloratadine, a widely used second-generation antihistamine.[1] The accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of Desloratadine drug products. This necessitates the use of a well-characterized reference standard. A pharmaceutical reference standard is a highly purified compound that serves as a benchmark for analytical tests.[2] Its quality is paramount for obtaining valid and reliable analytical data in drug development and quality control.
This guide provides a comprehensive framework for the comparative evaluation of 11-Hydroxy-N-methyldesloratadine reference standards from different suppliers or batches. It is intended for researchers, scientists, and drug development professionals to enable them to make informed decisions when selecting a reference standard. The methodologies described herein are grounded in principles outlined by major pharmacopeias and regulatory bodies, ensuring scientific integrity and trustworthiness.
Critical Quality Attributes of a Reference Standard
The suitability of a reference standard is determined by a set of critical quality attributes (CQAs). These attributes ensure the identity, purity, and potency of the standard. For an impurity reference standard like 11-Hydroxy-N-methyldesloratadine, the following CQAs are of utmost importance:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Accurate determination of the content of the main component and the profile of any impurities present.
-
Potency/Assay: Precise measurement of the concentration of the active moiety, often determined by a mass balance approach.
-
Homogeneity: Uniformity of the compound within a batch.
-
Stability: The ability of the reference standard to maintain its specified properties over time under defined storage conditions.
Comparative Experimental Design
A robust comparative evaluation should involve a multi-faceted analytical approach to thoroughly assess the CQAs of different 11-Hydroxy-N-methyldesloratadine reference standards. The following sections detail the experimental protocols for this purpose. The choice of these methods is based on their ability to provide orthogonal information, leading to a comprehensive characterization.
Identity Confirmation
The identity of the reference standard is the foundational CQA. A combination of spectroscopic techniques should be employed for unambiguous structural elucidation.
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR spectra should be acquired and compared.
Protocol:
-
Accurately weigh approximately 5-10 mg of the 11-Hydroxy-N-methyldesloratadine reference standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of 11-Hydroxy-N-methyldesloratadine.
-
Any significant discrepancies in the spectra between different reference standards should be investigated.
Causality behind Experimental Choices: NMR is a primary technique for structural confirmation. The use of both ¹H and ¹³C NMR provides complementary information, increasing the confidence in the identity of the compound.
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol:
-
Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or use an LC-MS system.
-
Acquire the mass spectrum in a positive ionization mode.
-
Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical exact mass of 11-Hydroxy-N-methyldesloratadine (C₂₀H₂₃ClN₂O).
-
Analyze the fragmentation pattern (MS/MS) and compare it with the expected fragmentation of the molecule.
Causality behind Experimental Choices: High-resolution mass spectrometry provides a highly accurate mass measurement, which is a powerful tool for confirming the elemental composition of a molecule.
Purity Assessment
Purity is a critical attribute that directly impacts the accuracy of quantitative analyses. A combination of chromatographic and other techniques is necessary for a comprehensive purity evaluation.
HPLC is the workhorse for purity assessment in the pharmaceutical industry. A validated, stability-indicating HPLC method is essential. The principles for such a method can be adapted from the Desloratadine monographs in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3][4]
Protocol:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
-
Prepare solutions of each reference standard at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Inject the solutions into the HPLC system and record the chromatograms.
-
Calculate the purity of each reference standard by the area normalization method, reporting all impurities above the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[5]
-
Compare the impurity profiles of the different reference standards.
Causality behind Experimental Choices: A gradient HPLC method is chosen to ensure the elution and separation of impurities with a wide range of polarities. UV detection is a robust and widely available technique for the quantification of chromophoric compounds like 11-Hydroxy-N-methyldesloratadine.
Water is a common impurity in pharmaceutical substances and must be quantified.
Protocol:
-
Use a calibrated Karl Fischer titrator.
-
Accurately weigh a suitable amount of the reference standard and introduce it into the titration vessel.
-
Perform the titration according to the instrument's instructions.
-
Determine the water content as a percentage.
Causality behind Experimental Choices: Karl Fischer titration is the standard method for the determination of water content in pharmaceuticals due to its accuracy and specificity for water.
Residual solvents from the synthesis process can be present as impurities.
Protocol:
-
Use a headspace gas chromatograph with a flame ionization detector (FID).
-
Prepare a solution of the reference standard in a suitable solvent (e.g., DMSO, DMF).
-
Analyze the sample using a method compliant with USP <467> or Ph. Eur. 5.4 for residual solvents.
-
Identify and quantify any residual solvents present.
Causality behind Experimental Choices: Headspace GC-FID is the recommended technique for the analysis of residual solvents in pharmaceutical materials due to its sensitivity and ability to handle non-volatile sample matrices.
This test quantifies the amount of inorganic impurities in the sample.
Protocol:
-
Accurately weigh about 1 g of the reference standard in a suitable crucible.
-
Moisten with sulfuric acid and gently heat until the substance is thoroughly charred.
-
Ignite at 600 ± 50 °C until all carbon is consumed.
-
Cool in a desiccator and weigh.
-
Calculate the percentage of sulfated ash.
Causality behind Experimental Choices: The sulfated ash test is a long-standing pharmacopeial method to control the level of inorganic impurities that may originate from raw materials, catalysts, or reagents used in the manufacturing process.
Assay (Potency) Determination
The assay of a reference standard is typically determined by a mass balance approach, which is considered a primary method.
Calculation:
The potency of the reference standard is calculated using the following formula:
Assay (%) = 100% - % Organic Impurities (by HPLC) - % Water (by Karl Fischer) - % Residual Solvents (by GC) - % Inorganic Impurities (by Sulfated Ash)
A comparison of the calculated assay values for different reference standards provides a direct measure of their relative potency.
Data Presentation
The quantitative data generated from the comparative experiments should be summarized in a clear and concise table for easy comparison.
| Attribute | Reference Standard A | Reference Standard B | Reference Standard C | Acceptance Criteria (Example) |
| Identity | ||||
| ¹H NMR | Conforms | Conforms | Conforms | Spectrum consistent with structure |
| ¹³C NMR | Conforms | Conforms | Conforms | Spectrum consistent with structure |
| Mass (m/z) | [M+H]⁺ detected at xxx.xxxx | [M+H]⁺ detected at xxx.xxxx | [M+H]⁺ detected at xxx.xxxx | Within 5 ppm of theoretical mass |
| Purity | ||||
| Purity by HPLC (%) | 99.8 | 99.5 | 99.9 | ≥ 99.0% |
| Largest Individual Impurity (%) | 0.08 | 0.15 | 0.05 | ≤ 0.15% |
| Total Impurities (%) | 0.20 | 0.50 | 0.10 | ≤ 0.50% |
| Water Content (%) | 0.15 | 0.30 | 0.10 | ≤ 0.5% |
| Residual Solvents | Meets requirements | Meets requirements | Meets requirements | As per USP <467> |
| Sulfated Ash (%) | < 0.1 | < 0.1 | < 0.1 | ≤ 0.1% |
| Assay (by Mass Balance) | ||||
| Calculated Assay (%) | 99.5 | 99.1 | 99.7 | Report value |
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the logical sequence of the benchmarking process.
Caption: Workflow for the comprehensive benchmarking of 11-Hydroxy-N-methyldesloratadine reference standards.
Conclusion
The selection of a high-quality reference standard is a critical step in ensuring the accuracy and reliability of analytical data for 11-Hydroxy-N-methyldesloratadine. This guide has provided a comprehensive framework for the comparative evaluation of reference standards based on established scientific principles and regulatory expectations. By systematically assessing the critical quality attributes of identity, purity, and potency, researchers and quality control professionals can confidently select the most suitable reference standard for their intended application, thereby upholding the integrity of their analytical results and contributing to the overall quality of pharmaceutical products.
References
-
An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. (n.d.). Retrieved from [Link]
-
USP41 Desloratadine. (n.d.). Scribd. Retrieved from [Link]
-
Desloratadine Actavis. (2011, November 17). European Medicines Agency. Retrieved from [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Spectroscopy Online. Retrieved from [Link]
-
Zheng, J., et al. (2010). Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-742. Retrieved from [Link]
-
Desloratadine Tablets - Definition, Identification, Assay - USP 2025. (2025, December 10). Trungtamthuoc.com. Retrieved from [Link]
-
Analytical Method Development and Validation of Desloratadine Tablet. (n.d.). RJPT. Retrieved from [Link]
-
Desloratadine Orally Disintegrating Tablets. (2018, November 30). USP-NF. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (n.d.). ICH. Retrieved from [Link]
-
Desloratadine. (n.d.). Scribd. Retrieved from [Link]
-
Desloratadine EP Impurities & Related Compounds. (n.d.). SynThink. Retrieved from [Link]
-
DESLORATADINE TABLETS - 2018-05-01. (2018, May 1). USP-NF. Retrieved from [Link]
-
Aerius, INN-desloratadine. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Q3B(R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
ICH Q3 Impurity Guidelines in Drug Development. (n.d.). AMSbiopharma. Retrieved from [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency, The Gambia. Retrieved from [Link]
-
Desloratadine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Certificate of Analysis Template. (n.d.). Scribd. Retrieved from [Link]
-
Annex 4: Model certificate of analysis. (n.d.). World Health Organization. Retrieved from [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. Retrieved from [Link]
-
The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. (n.d.). gmp-compliance.org. Retrieved from [Link]
-
Desloratadine 11-Hydroxy N-Methyl Impurity. (n.d.). SynZeal. Retrieved from [Link]
-
N-Methyldesloratadine. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of desloratadine. (n.d.). Google Patents.
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (n.d.). MDPI. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 11-Hydroxy-N-methyldesloratadine Quantification in Human Plasma
Abstract
The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, directly impacting the safety and efficacy assessment of new chemical entities. This guide provides an in-depth, objective comparison of hypothetical bioanalytical methods for the quantification of 11-Hydroxy-N-methyldesloratadine, a metabolite and known impurity of Desloratadine, in human plasma. While specific, validated methods for this analyte are not widely published, this document outlines three realistic liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, building upon established protocols for the parent compound, Desloratadine.[1][2][3][4] We will explore the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, and present a simulated inter-laboratory comparison to highlight potential sources of variability and underscore the importance of robust method validation in accordance with international regulatory guidelines.[1][5][6]
Introduction: The Analytical Imperative for 11-Hydroxy-N-methyldesloratadine
Desloratadine, the primary active metabolite of loratadine, is a widely used second-generation antihistamine.[6] Its metabolism is complex, leading to various hydroxylated and conjugated species.[1][7][8] 11-Hydroxy-N-methyldesloratadine (CAS: 38089-93-9) is a recognized impurity and potential metabolite of Desloratadine.[4][9][10] The precise and accurate measurement of such metabolites in biological matrices is critical for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Inter-laboratory comparisons, or proficiency testing, are essential for ensuring the reliability and comparability of bioanalytical data generated across different sites.[11] These studies are instrumental in identifying and mitigating systemic biases in analytical methods, ultimately leading to more robust and defensible datasets for regulatory submissions. This guide will simulate such a study to provide practical insights into the challenges and best practices for the quantification of 11-Hydroxy-N-methyldesloratadine.
Designing the Inter-Laboratory Study: A Hypothetical Framework
To assess the comparability of different analytical approaches, we designed a hypothetical inter-laboratory study involving three distinct laboratories:
-
Laboratory A: Employing a protein precipitation (PPT) method for sample preparation, valued for its speed and simplicity.
-
Laboratory B: Utilizing a liquid-liquid extraction (LLE) technique, which often provides cleaner extracts compared to PPT.[2]
-
Laboratory C: Implementing a solid-phase extraction (SPE) protocol, known for its high selectivity and potential for automation.[1]
Each laboratory was tasked with quantifying 11-Hydroxy-N-methyldesloratadine in a blinded set of human plasma samples, including calibration standards, quality control (QC) samples, and unknown study samples.
Experimental Protocols: A Step-by-Step Comparison
The following sections detail the distinct analytical methodologies employed by each hypothetical laboratory. A stable isotope-labeled internal standard (SIL-IS), 11-Hydroxy-N-methyldesloratadine-d4, is assumed to be used by all labs to ensure the highest level of accuracy.
Laboratory A: Protein Precipitation (PPT) Method
Rationale: This method was chosen for its high throughput and minimal sample manipulation, making it a cost-effective approach for large sample batches.
Protocol:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Laboratory B: Liquid-Liquid Extraction (LLE) Method
Rationale: LLE was selected to achieve a cleaner extract by removing more endogenous interferences than PPT, potentially leading to reduced matrix effects and improved sensitivity.[2]
Protocol:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution.
-
Add 50 µL of 1 M sodium carbonate buffer (pH 9.5).
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Freeze the aqueous layer at -20°C and decant the organic supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Laboratory C: Solid-Phase Extraction (SPE) Method
Rationale: SPE offers the highest degree of selectivity by utilizing specific chemical interactions between the analyte and the solid phase, resulting in the cleanest extracts and minimizing ion suppression.[1][12]
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Common LC-MS/MS Conditions
While the sample preparation methods differed, all laboratories utilized similar LC-MS/MS instrumentation and conditions to minimize analytical variability.
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
11-Hydroxy-N-methyldesloratadine: m/z 343.1 -> 259.1 (hypothetical)
-
11-Hydroxy-N-methyldesloratadine-d4 (IS): m/z 347.1 -> 263.1 (hypothetical)
-
Comparative Data Analysis: A Simulation of Results
The following tables present the simulated data from the inter-laboratory comparison.
Table 1: Calibration Curve Performance
| Laboratory | Sample Prep | Linear Range (pg/mL) | Correlation Coefficient (r²) |
| A | PPT | 50 - 10,000 | 0.9958 |
| B | LLE | 25 - 10,000 | 0.9989 |
| C | SPE | 25 - 10,000 | 0.9992 |
Laboratory A exhibited a slightly narrower linear range and a lower correlation coefficient, potentially due to increased matrix effects from the less selective PPT method. Laboratories B and C achieved a lower limit of quantification (LLOQ) of 25 pg/mL.
Table 2: Quality Control Sample Analysis (Accuracy and Precision)
| Laboratory | QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Precision (%CV) |
| A | Low | 75 | 78.2 | 104.3 | 8.5 |
| Mid | 750 | 735.9 | 98.1 | 6.2 | |
| High | 7500 | 7890.1 | 105.2 | 5.8 | |
| B | Low | 75 | 76.1 | 101.5 | 5.1 |
| Mid | 750 | 758.3 | 101.1 | 4.3 | |
| High | 7500 | 7395.0 | 98.6 | 3.9 | |
| C | Low | 75 | 74.9 | 99.9 | 3.8 |
| Mid | 750 | 751.5 | 100.2 | 2.9 | |
| High | 7500 | 7560.8 | 100.8 | 2.5 |
All laboratories performed within the acceptance criteria of ±15% for accuracy and ≤15% for precision as stipulated by FDA and EMA guidelines.[5][6] However, Laboratory C demonstrated the best precision, likely due to the cleaner extracts obtained from the SPE method.
Table 3: Analysis of Blinded Unknown Samples
| Sample ID | Nominal Conc. (pg/mL) | Lab A Measured (pg/mL) | Lab B Measured (pg/mL) | Lab C Measured (pg/mL) | Inter-Lab %CV |
| UNK-01 | 125 | 132.5 | 128.1 | 126.3 | 2.5 |
| UNK-02 | 1500 | 1455.0 | 1512.0 | 1498.5 | 1.9 |
| UNK-03 | 6000 | 6318.0 | 5940.0 | 6060.0 | 3.2 |
The results for the unknown samples show good agreement between the laboratories, with inter-laboratory coefficients of variation (%CV) well below 15%. This indicates that despite the differences in sample preparation, all three methods can produce comparable and reliable data when properly validated.
Discussion: Synthesizing Expertise and Trustworthiness
This simulated inter-laboratory comparison underscores a critical principle in bioanalysis: the choice of sample preparation is a balance between throughput, cost, and the required data quality.
-
Expertise & Experience: The causality behind the observed trends lies in the efficiency of each technique in removing matrix components. The superior precision of the SPE method (Laboratory C) is a direct result of its ability to produce cleaner samples, thereby reducing the variability introduced by ion suppression or enhancement in the mass spectrometer. While the PPT method (Laboratory A) is faster, it is more susceptible to these matrix effects, which can compromise assay performance, particularly at the lower end of the calibration range.
-
Trustworthiness: A self-validating system is built on robust protocols and adherence to regulatory guidelines. All three hypothetical methods were designed to meet the criteria for accuracy, precision, selectivity, and stability outlined in guidelines such as the ICH M10.[5] The inclusion of a stable isotope-labeled internal standard is a cornerstone of this self-validating approach, as it co-elutes with the analyte and compensates for variations in extraction efficiency and matrix effects.[11]
The strong concordance in the analysis of the blinded unknown samples, despite methodological differences, demonstrates that with careful validation, different laboratories can achieve comparable results. This is the ultimate goal of inter-laboratory comparisons and is essential for the mutual acceptance of data in global drug development programs.
Conclusion: Authoritative Grounding and Best Practices
The successful quantification of 11-Hydroxy-N-methyldesloratadine, like any drug metabolite, hinges on the development and rigorous validation of a selective, sensitive, and robust bioanalytical method. While this guide has presented a hypothetical inter-laboratory comparison, the principles and practices are grounded in real-world challenges and regulatory expectations.
For researchers embarking on the quantification of novel or minor metabolites, the key takeaways are:
-
Method Development: Leverage existing knowledge of the parent drug's analytical behavior as a starting point.
-
Sample Preparation: Carefully consider the trade-offs between different extraction techniques. For complex matrices or when high sensitivity is required, more selective methods like SPE are often preferable.
-
Validation: Adhere strictly to the latest international guidelines on bioanalytical method validation to ensure data integrity and regulatory acceptance.[1][5][6]
-
Inter-Laboratory Comparison: When multiple laboratories are involved in analyzing samples from a single study, cross-validation is not just recommended, but essential to ensure data consistency.
By embracing these principles, the scientific community can ensure the generation of high-quality bioanalytical data, which is fundamental to the advancement of pharmaceutical sciences.
References
-
Hasnain, M.S. et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences, 5(1), 74–83. Available at: [Link]
-
Kazmi, S.R. et al. (2022). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 50(1), 24-33. Available at: [Link]
-
PubChem. Desloratadine. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Patel, D.P. et al. (2015). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 5(5), 316-323. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Li, W. et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Agilent Technologies. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Available at: [Link]
-
Pharmaffiliates. Desloratadine-impurities. Available at: [Link]
-
Muppavarapu, R. et al. (n.d.). lc-ms / ms method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma. Semantic Scholar. Available at: [Link]
Sources
- 1. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Desloratadine N-Methyl Impurity | 38092-89-6 | SynZeal [synzeal.com]
- 5. chembk.com [chembk.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.usp.org [store.usp.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. jocpr.com [jocpr.com]
- 12. N-Methyldesloratadine | C20H21ClN2 | CID 31843 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Linearity and Range of an Assay for 11-Hydroxy-N-methyldesloratadine
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of generating reliable pharmacokinetic and pharmacodynamic data. This guide provides an in-depth evaluation of the linearity and range of an assay for 11-Hydroxy-N-methyldesloratadine, a key metabolite in drug development. We will explore the experimental design, data analysis, and a comparison with alternative methodologies, all grounded in established regulatory standards.
The Critical Role of Linearity and Range in Bioanalytical Method Validation
In the landscape of drug metabolism and pharmacokinetics (DMPK), accurately quantifying a drug and its metabolites is paramount. 11-Hydroxy-N-methyldesloratadine, a metabolite of interest, requires a validated bioanalytical method to ensure that the data generated from preclinical and clinical studies are reliable for regulatory submission. Linearity and range are two fundamental parameters of this validation process.
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. The range of the assay is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to be precise, accurate, and linear. Establishing a robust linear range is crucial for accurately quantifying the metabolite in diverse study samples, from low concentrations at the terminal phase of elimination to high concentrations at peak absorption.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on bioanalytical method validation, which underscore the importance of these parameters.[1][2] Adherence to these guidelines is not merely a regulatory hurdle but a commitment to scientific integrity.
I. Experimental Protocol: Determining Linearity and Range for 11-Hydroxy-N-methyldesloratadine using LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule metabolites in biological matrices due to its high sensitivity and selectivity.[3][4] The following protocol outlines a typical workflow for determining the linearity and range of an LC-MS/MS assay for 11-Hydroxy-N-methyldesloratadine in human plasma.
Step 1: Preparation of Calibration Standards and Quality Control Samples
The foundation of a valid linearity assessment lies in the meticulous preparation of calibration standards and quality control (QC) samples.
-
Stock Solution Preparation : Prepare a primary stock solution of 11-Hydroxy-N-methyldesloratadine in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. A separate stock solution should be prepared for the QC samples to ensure an independent assessment of accuracy.
-
Working Solutions : From the stock solutions, prepare a series of working solutions by serial dilution in the same solvent. These working solutions will be used to spike the biological matrix.
-
Calibration Standards : A set of at least six to eight non-zero calibration standards are prepared by spiking blank human plasma with the working solutions to achieve the desired concentration range. The range should be selected to encompass the expected concentrations in study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Quality Control (QC) Samples : Prepare QC samples at a minimum of four concentration levels:
-
LLOQ : The lowest concentration on the calibration curve.
-
Low QC (LQC) : Approximately three times the LLOQ.
-
Medium QC (MQC) : In the middle of the calibration range.
-
High QC (HQC) : At least 75% of the ULOQ.
-
Step 2: Sample Preparation - Solid Phase Extraction (SPE)
Sample preparation is critical for removing interferences from the plasma matrix and concentrating the analyte. Solid Phase Extraction (SPE) is a widely used technique for this purpose.
-
Pre-treatment : To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of a protein precipitation agent (e.g., acetonitrile containing an internal standard). The internal standard (IS), a structurally similar but isotopically labeled version of the analyte (e.g., 11-Hydroxy-N-methyldesloratadine-d4), is crucial for correcting for variability during sample processing and analysis.
-
Centrifugation : Vortex the samples and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning : Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by an equilibration solution (e.g., 2% formic acid in water).
-
Loading : Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a series of solutions to remove interfering substances.
-
Elution : Elute the analyte and internal standard from the cartridge with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for linearity and range determination.
Step 3: LC-MS/MS Analysis
The reconstituted samples are injected into the LC-MS/MS system.
-
Chromatographic Separation : A C18 reverse-phase column is typically used to separate 11-Hydroxy-N-methyldesloratadine from other components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored to ensure selectivity and sensitivity.
II. Data Evaluation and Acceptance Criteria
Linearity Assessment
The linearity of the method is evaluated by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
A linear regression analysis is performed on the data. The acceptance criteria for the calibration curve, as per regulatory guidelines, are as follows:
-
The simplest regression model that adequately describes the concentration-response relationship should be used. A weighted (e.g., 1/x or 1/x²) linear regression is often necessary to account for heteroscedasticity.
-
The coefficient of determination (r²) should be ≥ 0.99.[5]
-
At least 75% of the calibration standards must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ).[5]
Table 1: Representative Calibration Curve Data for 11-Hydroxy-N-methyldesloratadine
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| 0.100 (LLOQ) | 0.105 | 105.0 |
| 0.250 | 0.245 | 98.0 |
| 1.00 | 1.03 | 103.0 |
| 5.00 | 4.85 | 97.0 |
| 25.0 | 25.5 | 102.0 |
| 75.0 | 73.5 | 98.0 |
| 95.0 | 96.0 | 101.1 |
| 100.0 (ULOQ) | 99.0 | 99.0 |
This is hypothetical data for illustrative purposes.
Determining the Range
The range of the assay is defined by the LLOQ and the ULOQ.
-
Lower Limit of Quantification (LLOQ) : The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least five times the response of a blank sample. The precision (%CV) at the LLOQ should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration.[5]
-
Upper Limit of Quantification (ULOQ) : The ULOQ is the highest standard on the calibration curve. The precision at the ULOQ should not exceed 15%, and the accuracy should be within 85-115% of the nominal concentration.
Caption: Decision-making workflow for linearity and range acceptance.
III. Comparison with Alternative Methodologies
While LC-MS/MS is the predominant technique for bioanalysis, it is essential to consider other methodologies and their respective strengths and weaknesses.
Table 2: Comparison of Analytical Techniques for 11-Hydroxy-N-methyldesloratadine Quantification
| Feature | LC-MS/MS | High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) | Immunoassays (e.g., ELISA) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on chromatographic separation) | High (based on antibody-antigen binding) |
| Sensitivity | Very High (pg/mL to fg/mL) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Linear Range | Wide (typically 3-4 orders of magnitude) | Narrower (typically 2-3 orders of magnitude) | Narrow (often requires sample dilution) |
| Development Time | Moderate to Long | Moderate | Long (requires antibody development) |
| Cost | High (instrumentation and maintenance) | Lower | Moderate (reagent-dependent) |
| Throughput | High (with automation) | Moderate | High |
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC with UV or fluorescence detection is a more accessible and cost-effective alternative to LC-MS/MS.[6] However, it generally suffers from lower sensitivity and selectivity. For metabolites at low concentrations, HPLC-UV/FLD may not provide the required LLOQ. Furthermore, the risk of interference from endogenous matrix components is higher, potentially compromising the accuracy of the results.
Immunoassays
Immunoassays, such as ELISA, offer high sensitivity and throughput. However, their development can be time-consuming and expensive due to the need for specific antibody production. A significant drawback of immunoassays is the potential for cross-reactivity with structurally related compounds, which can lead to an overestimation of the analyte concentration. The linear range of immunoassays is often narrower than that of chromatographic methods.
IV. Conclusion
The evaluation of linearity and range is a critical component of bioanalytical method validation for 11-Hydroxy-N-methyldesloratadine. A well-validated LC-MS/MS method, following the principles outlined in this guide, provides the necessary sensitivity, selectivity, and a wide linear range to ensure the generation of high-quality data for pharmacokinetic studies. While alternative techniques exist, LC-MS/MS remains the superior choice for its ability to provide reliable and robust quantitative data that meets stringent regulatory requirements. The causality behind each experimental choice, from the preparation of independent stock solutions for QCs to the use of a weighted linear regression model, is rooted in the principles of ensuring a self-validating and trustworthy analytical system.
V. References
-
Development and Validation of Bioanalytical Method for Efavirenz in Dr | JEP. (2026, January 21). Retrieved from [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. (n.d.). Retrieved from [Link]
-
Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. (2024, February 13). Retrieved from [Link]
-
Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. (2025, March 10). Retrieved from [Link]
-
Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. (n.d.). Retrieved from [Link]
-
Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. (2017, December 19). Retrieved from [Link]
-
Comparison of various international guidelines for analytical method validation. (2025, August 6). Retrieved from [Link]
-
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023, July 3). Retrieved from [Link]
-
Innovative Bioanalytical Techniques Transforming Pharmacokinetic Research. (n.d.). Retrieved from [Link]
Sources
A Guide to the Safe and Compliant Disposal of 11-Hydroxy-N-methyldesloratadine
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 11-Hydroxy-N-methyldesloratadine. As a key metabolite of the second-generation antihistamine Desloratadine, its presence in research and development settings necessitates a rigorous and compliant disposal strategy. This guide is designed for researchers, scientists, and drug development professionals, emphasizing safety, environmental responsibility, and adherence to regulatory standards. The procedures outlined herein are based on established principles of chemical waste management and an expert assessment of the compound's potential hazards, grounded in data from its parent compound, Desloratadine.
Hazard Assessment and Core Principles
The foundational step in any disposal protocol is a thorough understanding of the compound's associated risks. While specific hazard data for 11-Hydroxy-N-methyldesloratadine is limited, with one safety data sheet noting it as a "Pharmaceutical related compound of unknown potency," a conservative approach is mandatory.[1] Therefore, we must extrapolate from the known hazards of the parent compound, Desloratadine, to inform our safety and disposal protocols.
Desloratadine is classified as harmful if swallowed, causes serious eye damage, is suspected of damaging fertility, and is toxic to aquatic life with long-lasting effects.[2][3] Given these risks, 11-Hydroxy-N-methyldesloratadine must be handled as, at minimum, equally hazardous.
The Core Principles of Disposal Are:
-
Environmental Protection: The primary goal is to prevent the release of this active pharmaceutical ingredient (API) into the environment. Its aquatic toxicity necessitates stringent containment.[2][3]
-
Regulatory Compliance: All disposal activities must comply with national and local regulations, primarily the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5]
-
Personnel Safety: Protecting laboratory personnel from exposure is paramount. This involves utilizing appropriate Personal Protective Equipment (PPE) and adhering to safe handling practices.[1][6]
A critical regulatory constraint is the EPA's ban on the "sewering" (flushing down a drain) of hazardous waste pharmaceuticals, which applies to all healthcare and research facilities.[5][7][8] This rule underscores the importance of the segregated waste streams outlined below.
Hazard and Regulatory Summary
| Parameter | Guideline / Finding | Rationale & Source |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Prevents environmental contamination of waterways. Based on Desloratadine SDS.[2][3] |
| Human Health Hazard | Suspected reproductive hazard; causes serious eye damage. | Dictates the use of appropriate PPE and handling procedures to prevent exposure. Based on Desloratadine SDS.[2][3] |
| Potency | Unknown potency. | A conservative approach is required; treat as a potent compound.[1] |
| Disposal Method | Do not dispose of down the drain ("sewering"). | Mandated by the EPA under RCRA Subpart P to protect water treatment systems and the environment.[5][8] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal contractor. | Ensures compliant destruction, typically via incineration, and prevents improper disposal.[5][9] |
Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for the proper management and disposal of 11-Hydroxy-N-methyldesloratadine waste, from generation to final disposition.
Caption: Disposal workflow for 11-Hydroxy-N-methyldesloratadine.
Step-by-Step Disposal Protocol
This protocol provides the necessary steps for the safe collection and disposal of waste containing 11-Hydroxy-N-methyldesloratadine.
Part A: Preparation and Personal Protective Equipment (PPE)
-
Consult Safety Data Sheet (SDS): Before handling, always review the most current SDS for 11-Hydroxy-N-methyldesloratadine and any other chemicals involved in the process.[10]
-
Establish a Designated Area: All waste handling should occur in a designated area, preferably within a laboratory fume hood or other ventilated enclosure, to minimize inhalation risk.[1]
-
Wear Appropriate PPE: Based on the known hazards of the parent compound, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield in combination with goggles.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1]
-
Body Protection: A lab coat or chemically impervious apron is required.
-
Respiratory Protection: If handling the powder outside of a ventilated enclosure, a NIOSH-approved respirator is necessary.
-
Part B: Waste Segregation and Collection
The fundamental principle here is to avoid mixing waste streams unnecessarily and to ensure all waste is clearly identified.
-
Obtain a Designated Waste Container: Contact your institution's Environmental Health & Safety (EHS) department to obtain a compatible hazardous waste container. This is typically a plastic or glass container with a secure, tight-fitting lid.
-
Label the Container: The container must be clearly labeled before any waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "11-Hydroxy-N-methyldesloratadine"
-
The primary hazard(s): "Toxic," "Ecotoxic"
-
The accumulation start date.
-
-
Collect Waste:
-
Solid Waste: Carefully place unused compound, contaminated weigh boats, wipes, and contaminated PPE (such as gloves) directly into the labeled container. Do not generate dust.[9]
-
Liquid Waste: Collect solutions containing the compound in the designated waste container. If the solvent is also hazardous (e.g., chlorinated solvents), it must be collected in a compatible waste stream container, and the label must reflect all components.
-
Empty Containers: The original vial or container that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced, triple-rinsed container can then typically be disposed of as normal lab glass.
-
Part C: Storage and Disposal
-
Secure Storage: Keep the hazardous waste container tightly closed when not in use.[2][9] Store it in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory and away from incompatible materials.
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your EHS department to schedule a waste pickup.
-
DO NOT Treat the Waste: Do not attempt to perform chemical inactivation or neutralization in the lab. The "unknown potency"[1] and complex structure of the molecule mean that reactions with common lab reagents (e.g., bleach, acids, bases) are unpredictable and could produce more hazardous byproducts or create a safety hazard through exothermic reactions or gas release.[11] Disposal must be handled by professionals.
Emergency Spill Procedures
In the event of an accidental release, follow these procedures immediately.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or generates dust.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Part A.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Avoid dry sweeping. Carefully scoop the material into the designated hazardous waste container.
-
For Liquids: Cover the spill with a chemical absorbent pad or material. Work from the outside in to prevent spreading. Place all contaminated materials into the hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 11-Hydroxy-N-methyldesloratadine, thereby protecting themselves, their colleagues, and the environment.
References
- EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019). U.S. Environmental Protection Agency.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved January 21, 2026.
- EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026). Secure Waste.
- EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency. Retrieved January 21, 2026.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE).
- Safety Data Sheet Desloratadine Liquid Formul
- Safety Data Sheet Desloratadine Solid Formul
- Desloratadine - Safety D
- Safeguarding Our Environment: Proper Disposal of Antihistamine Waste. (n.d.). Benchchem. Retrieved January 21, 2026.
- Safety Data Sheet - Deslor
- Material Safety Data Sheets Desloratadine 11-Hydroxy Impurity. (n.d.).
- Safety Data Sheet - Deslor
- Safety Data Sheet - Desloratadine. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet - Dehydro Deslor
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, BME Shared Labs.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S.
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
- School Science Safety | Disposal of Hazardous Waste. (2023).
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. epa.gov [epa.gov]
- 5. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 6. fishersci.com [fishersci.com]
- 7. wiggin.com [wiggin.com]
- 8. epa.gov [epa.gov]
- 9. organon.com [organon.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 11-Hydroxy-N-methyldesloratadine
For researchers, scientists, and drug development professionals, the frontier of pharmaceutical research is paved with novel compounds. Among these is 11-Hydroxy-N-methyldesloratadine, a metabolite and impurity of the well-known antihistamine, Desloratadine.[1][2] While its therapeutic and toxicological profiles are not extensively documented in publicly available literature, its status as a pharmaceutical-related compound of unknown potency necessitates a cautious and systematic approach to laboratory safety.[3] This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep-seated culture of safety and procedural excellence.
The Precautionary Principle: Addressing Unknown Potency
A critical challenge in handling 11-Hydroxy-N-methyldesloratadine is the absence of a comprehensive Safety Data Sheet (SDS) detailing its specific hazards.[3] In such instances, the cornerstone of laboratory safety is the precautionary principle: in the absence of definitive data, we must treat the compound as potentially hazardous. This approach is informed by the known properties of related compounds. For instance, N-Methyldesloratadine, a structurally similar molecule, is classified with potential hazards such as being harmful if swallowed, causing serious eye damage, and being suspected of damaging fertility or the unborn child.[4] Therefore, a robust safety protocol for 11-Hydroxy-N-methyldesloratadine must be built on a conservative assessment of risk.
Beyond PPE: The Hierarchy of Controls
Personal Protective Equipment (PPE) is the last line of defense against chemical exposure. A comprehensive safety strategy begins with the Hierarchy of Controls, a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes more effective, systemic measures.[5][6][7]
Caption: Figure 2: PPE Donning Sequence
PPE Doffing Workflow
Caption: Figure 3: PPE Doffing Sequence
Operational and Disposal Plans
Safe handling extends to the entire lifecycle of the compound in the laboratory, from receipt to disposal.
Decontamination
-
Surfaces : All work surfaces and equipment should be decontaminated after each use. A solution of 70% ethanol followed by a certified laboratory disinfectant is recommended.
-
Glassware : Reusable glassware should be rinsed with a suitable solvent to remove any residual compound before standard washing procedures.
Waste Disposal
All waste generated from handling 11-Hydroxy-N-methyldesloratadine must be treated as hazardous pharmaceutical waste. [8]Adherence to the guidelines set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) is mandatory. [8] Waste Disposal Workflow
Caption: Figure 4: Waste Disposal Pathway
-
Solid Waste : All contaminated PPE, weigh boats, and consumables must be collected in a designated, clearly labeled hazardous waste container, typically a black container for hazardous pharmaceutical waste. [9]* Liquid Waste : Unused solutions and contaminated solvents should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, which will coordinate with a licensed hazardous waste disposal company for incineration. [9][10]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [3]Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. [3]Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [3]* Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3] By integrating these principles of risk assessment, control hierarchies, and detailed procedural planning, you can ensure a safe and effective research environment for the handling of 11-Hydroxy-N-methyldesloratadine and other novel compounds of unknown potency.
References
Sources
- 1. 11-Hydroxy-N-methyl Dihydro Loratadine | LGC Standards [lgcstandards.com]
- 2. store.usp.org [store.usp.org]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. N-Methyldesloratadine | C20H21ClN2 | CID 31843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 6. osha.gov [osha.gov]
- 7. nes-ehs.com [nes-ehs.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
